Testosterone Caproate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-4-5-6-7-23(27)28-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,2)21(19)13-15-25(20,22)3/h16,19-22H,4-15H2,1-3H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGTZVOQGIFMAV-BKWLFHPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908205 | |
| Record name | 3-Oxoandrost-4-en-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10312-45-5 | |
| Record name | Testosterone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10312-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxoandrost-4-en-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CC0L7J83H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Testosterone Caproate: A Technical Guide for Chemical and Pharmaceutical Development
Abstract
Testosterone Caproate, also known as testosterone hexanoate, is a synthetic androgen and anabolic steroid that serves as a long-acting prodrug of testosterone.[1] Its synthesis is a critical process in the development of androgen replacement therapies. This technical guide provides an in-depth exploration of the primary chemical pathways for synthesizing this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and methods for purification and characterization. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Testosterone Esterification
Testosterone, the primary male sex hormone, has a short biological half-life, necessitating frequent administration. To overcome this limitation, esterification of the 17β-hydroxyl group of the testosterone molecule is employed to create more lipophilic derivatives.[1] This chemical modification results in the formation of a depot upon intramuscular injection, from which the active hormone is slowly and sustainably released into the bloodstream.[1] The length of the ester chain directly influences the rate of hydrolysis and, consequently, the duration of action. This compound, with its six-carbon hexanoate chain, provides a balance between lipophilicity and hydrolysis rate, making it a valuable component in hormone therapy.[1]
The core of this compound synthesis lies in the esterification of the 17β-hydroxyl group of testosterone with caproic acid or a derivative thereof.[1] This guide will detail the most prevalent and efficient methods for achieving this transformation: acylation via caproyl chloride and anhydride-mediated esterification.
Primary Synthesis Pathway: Acylation via Caproyl Chloride
The reaction of testosterone with caproyl chloride (hexanoyl chloride) in the presence of a base is a common and highly efficient method for the synthesis of this compound.[1] This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the 17β-hydroxyl group of testosterone acts as a nucleophile, attacking the electrophilic carbonyl carbon of caproyl chloride.
Causality of Experimental Choices
-
Solvent Selection: Anhydrous solvents such as dichloromethane or N,N-dimethylformamide (DMA) are crucial to prevent the hydrolysis of the highly reactive caproyl chloride.[1][2] Water contamination would lead to the formation of caproic acid, reducing the yield of the desired ester.
-
Base: A base, typically a tertiary amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[1][2] Failure to scavenge the HCl would result in the protonation of the testosterone hydroxyl group, deactivating it for nucleophilic attack. Pyridine can also serve as the solvent.[1]
-
Catalyst: While not always necessary, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can be added to significantly accelerate the reaction rate, often allowing for milder reaction conditions.[1][3][4] DMAP functions by forming a highly reactive N-acylpyridinium intermediate with the acylating agent.[1]
-
Temperature and Reaction Time: The reaction is often initiated at a reduced temperature (0-10°C) during the addition of the acylating agent to control the initial exothermic reaction, and then allowed to proceed at room temperature for several hours to ensure complete conversion.[2]
Visualizing the Workflow: Acylation of Testosterone
Caption: Workflow for the synthesis of this compound via acylation.
Experimental Protocol: Acylation with Caproyl Chloride
This protocol is a synthesized example based on common laboratory practices for the esterification of steroids.[2][5]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve testosterone (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0-10°C in an ice bath.
-
Acylation: Add caproyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature between 0-10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture to quench any unreacted caproyl chloride.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with dilute hydrochloric acid (to remove pyridine), a saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/water or ether/petroleum ether).[2][6]
Alternative Synthesis Pathway: Anhydride-Mediated Esterification
Another established method for the synthesis of this compound utilizes caproic anhydride as the acylating agent.[1] This method often involves heating a mixture of testosterone, pyridine, and caproic anhydride. In this case, pyridine acts as both the solvent and the base to neutralize the caproic acid formed during the esterification.[1]
Key Differences and Considerations
-
Reactivity: Acid anhydrides are generally less reactive than acid chlorides, which may necessitate more forcing reaction conditions, such as heating.[1]
-
Byproducts: The byproduct of this reaction is caproic acid, which is less corrosive than HCl.
-
Catalysis: Similar to the acid chloride method, DMAP can be employed to catalyze the reaction, often leading to higher yields and milder conditions.[4]
Quantitative Data and Characterization
The success of the synthesis is determined by the yield and purity of the final product. The following table summarizes typical data for the synthesis of testosterone esters.
| Parameter | Acylation with Acid Chloride | Anhydride-Mediated Esterification | Reference(s) |
| Typical Yield | 70-90% | 60-85% | [2][5] |
| Purity (Post-Purification) | >98% | >98% | [2][5] |
| Reaction Time | 5-24 hours | 0.5-12 hours (with heating) | [1][2][5] |
| Key Reagents | Testosterone, Caproyl Chloride, Pyridine/Triethylamine | Testosterone, Caproic Anhydride, Pyridine | [1] |
| Catalyst (Optional) | DMAP | DMAP | [1][4] |
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for confirming the molecular weight and fragmentation pattern of the ester.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule, showing the presence of the caproate ester group and the characteristic steroid backbone signals.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.[2][5]
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process in medicinal chemistry, primarily relying on the principles of nucleophilic acyl substitution. The choice between the acid chloride and acid anhydride methods often depends on the availability of reagents, desired reaction conditions, and scale of production. While these traditional methods are robust, there is ongoing research into more environmentally benign and efficient synthetic routes.[3][8] These include the use of recyclable heterogeneous catalysts and microwave-assisted synthesis to reduce reaction times and minimize waste.[3][8] Additionally, enzymatic processes for the hydrolysis and synthesis of testosterone esters are being explored as a "green" alternative to purely chemical methods.[4][9] As the demand for androgen replacement therapies continues to grow, the development of optimized and sustainable synthesis pathways for testosterone esters like this compound will remain a key area of focus for the pharmaceutical industry.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. TW201620924A - Synthetic method of testosterone alkanoate - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Testosterone cypionate synthesis - chemicalbook [chemicalbook.com]
- 6. US2742485A - Method for the preparation of testosterone and its esters - Google Patents [patents.google.com]
- 7. swgdrug.org [swgdrug.org]
- 8. researchgate.net [researchgate.net]
- 9. EP3064589A1 - Enzymatic process for the preparation of testosterone and esters thereof - Google Patents [patents.google.com]
Introduction: The Rationale for Esterification
An In-Depth Technical Guide to the In Vivo Metabolism of Testosterone Caproate
Testosterone, the principal androgen, possesses a short intrinsic half-life, making its native form impractical for therapeutic applications requiring stable, long-term administration.[1][2] To overcome this limitation, medicinal chemistry has employed esterification at the 17β-hydroxyl group, a structural modification that gives rise to a class of prodrugs with improved pharmacokinetic profiles.[1][3] this compound, also known as testosterone hexanoate, is a synthetic androgen and anabolic steroid created by attaching a six-carbon caproate ester to the testosterone molecule.[3][4] This modification significantly increases the compound's lipophilicity, which is the cornerstone of its mechanism for prolonged action.[3]
Historically a component of multi-ester testosterone formulations like Omnadren 250, this compound serves as a valuable model for understanding how ester chain length modulates a steroid's release rate and duration of action.[3][4] The entire therapeutic efficacy of this compound is contingent upon its in vivo hydrolysis to liberate biologically active testosterone.[1] This guide provides a comprehensive technical overview of this metabolic journey, from its initial cleavage to the subsequent biotransformation and excretion of the active hormone, designed for professionals engaged in endocrine research and drug development.
Section 1: Pharmacokinetics: The Journey from Prodrug to Active Hormone
The in vivo course of this compound is best understood as a two-stage process: first, the release and activation of testosterone from its ester form, and second, the distribution and metabolism of the liberated testosterone.
Absorption and Rate-Limiting Hydrolysis
Following intramuscular injection, this compound, typically dissolved in an oily vehicle, forms a depot within the muscle tissue.[3] Due to its high lipophilicity, the ester partitions into the interstitial fluid and slowly enters circulation. The critical activation step is the cleavage of the caproate ester bond, a hydrolysis reaction mediated by non-specific esterase enzymes present in blood and various tissues.[1][3]
This enzymatic hydrolysis is the rate-limiting step that governs the compound's pharmacokinetic profile.[3] The six-carbon chain of the caproate ester provides a balance between lipophilicity and the rate of enzymatic cleavage, resulting in a sustained release of active testosterone into the bloodstream and a terminal half-life estimated to be between 7 to 10 days.[3] This slow-release mechanism is fundamental to achieving stable serum testosterone levels over an extended period, thereby reducing dosing frequency compared to shorter esters or unmodified testosterone.[2][3]
Systemic Distribution and Protein Binding
Once liberated, testosterone enters the systemic circulation where its distribution is heavily influenced by protein binding. Approximately 97-99% of circulating testosterone binds to plasma proteins, primarily sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin.[5][6] The remaining 1-3% exists as free, unbound testosterone, which is the biologically active fraction capable of diffusing into target tissues and interacting with androgen receptors.[5] This equilibrium between bound and unbound testosterone creates a circulating reservoir of the hormone, further contributing to the stability of its physiological effects.
Section 2: The Metabolic Fate of Liberated Testosterone
The metabolism of the now-active testosterone follows well-established pathways for endogenous androgens, primarily occurring in the liver but also in various peripheral tissues. These pathways can be broadly categorized into bioactivation/aromatization and inactivation/conjugation.
Bioactivation and Aromatization in Target Tissues
In many androgen-sensitive tissues, such as the prostate and seminal vesicles, testosterone acts as a prohormone. It is converted by the enzyme 5α-reductase into the more potent androgen, dihydrotestosterone (DHT) .[7][8] DHT binds to the androgen receptor with higher affinity than testosterone, amplifying the androgenic signal in these tissues.[8]
Simultaneously, testosterone can be converted to estradiol , an estrogen, through a process called aromatization, catalyzed by the enzyme aromatase (CYP19A1) . This occurs in various tissues, including adipose tissue, bone, and the brain, and is a critical pathway for maintaining hormonal balance.
Hepatic Inactivation and Conjugation
The liver is the primary site for the inactivation and clearance of testosterone.[6] This process involves two main phases:
-
Phase I Metabolism: The testosterone molecule undergoes reduction of its A-ring and oxidation of the 17β-hydroxyl group. The primary metabolites formed are androsterone and etiocholanolone .[9]
-
Phase II Metabolism: These Phase I metabolites, which are still relatively lipid-soluble, are made water-soluble through conjugation. They are covalently linked to glucuronic acid (glucuronidation) or sulfate (sulfation), forming highly polar conjugates.[6]
This two-step process effectively inactivates the hormone and prepares it for elimination from the body.
Section 3: Excretion of Metabolites
The water-soluble glucuronide and sulfate conjugates of testosterone metabolites are efficiently eliminated from the body. The primary route of excretion is via the kidneys, with approximately 90% of metabolites being cleared in the urine.[6] A smaller fraction, around 6%, is excreted in the feces, likely through biliary elimination.[6][10] The efficiency of this clearance mechanism prevents the accumulation of steroid metabolites in the body.
Section 4: Quantitative Analysis & Experimental Protocols
Accurate quantification of testosterone and its metabolites is essential for pharmacokinetic studies, clinical monitoring, and anti-doping control. While immunoassays are available, they can suffer from cross-reactivity and lack of sensitivity at low concentrations.[11] The gold-standard analytical methods are mass spectrometry-based, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer superior specificity and sensitivity.[12][13][14]
Protocol: Quantification of Testosterone in Human Plasma via UPLC-MS/MS
This protocol describes a self-validating system for the accurate measurement of total testosterone in plasma, a method readily adaptable for its key metabolites. The use of a stable isotope-labeled internal standard (e.g., d3-testosterone) is critical for trustworthiness, as it co-elutes with the analyte and corrects for variations in sample extraction and instrument response.[15]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of human plasma into a clean glass test tube.
-
Add the internal standard (IS), d3-testosterone, to each sample, calibrator, and quality control.
-
Vortex briefly to mix.
-
Add 3 mL of methyl tert-butyl ether (MTBE) for extraction.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of analytes into the organic layer.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for analysis.[11]
2. UPLC-MS/MS Conditions
-
Column: A reverse-phase column, such as an Atlantis dC18, is suitable.[15]
-
Mobile Phase: An isocratic mobile phase, for example, 2-mM ammonium acetate and acetonitrile (20:80, v/v), delivered at a flow rate of 0.3 mL/min.[15]
-
Mass Spectrometry: Operate in electrospray positive-ion mode (ESI+).
-
Detection: Use Multiple Reaction Monitoring (MRM) for high specificity.
-
Collision Energy: Optimize for the specific instrument, typically around 26 eV.[15]
3. Data Analysis and Validation
-
Generate a calibration curve by plotting the peak area ratio (Testosterone/IS) against the concentration of the calibrators.
-
Use a weighted linear regression model to fit the curve.
-
Quantify unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, recovery (typically ≥90%), and stability.[15]
Section 5: Summary of Pharmacokinetic Parameters
The esterification of testosterone fundamentally alters its pharmacokinetic profile from a rapidly cleared hormone to a long-acting prodrug. The table below summarizes the key parameters, contrasting native testosterone with its caproate ester.
| Parameter | Testosterone (Unmodified) | This compound | Causality Behind the Difference |
| Drug Class | Androgen Hormone | Androgen Prodrug | Esterification at the 17β-hydroxyl group renders it inactive until hydrolyzed.[3] |
| Route of Admin. | Oral (ineffective), Transdermal | Intramuscular Injection | Oral route for unmodified T leads to extensive first-pass metabolism; esterification allows for an IM depot.[6][16] |
| Biological Half-Life | ~30-60 minutes | ~7-10 days | The rate-limiting step is the slow release from the IM depot and subsequent enzymatic cleavage of the ester, not the clearance of testosterone itself.[2][3][17] |
| Mechanism of Action | Direct Androgen Receptor Agonist | Inactive until hydrolyzed to Testosterone | The caproate ester must be cleaved by esterases to release the active hormone.[1][3] |
| Metabolism | Primarily hepatic reduction and conjugation. | 1. Hydrolysis by esterases. 2. Then, as per Testosterone. | The metabolism of the caproate ester is a two-stage process initiated by its activation.[3] |
Conclusion
The in vivo metabolism of this compound is a classic example of a successful prodrug strategy. By esterifying the parent hormone, its lipophilicity is increased, enabling the formation of an intramuscular depot that provides a slow, sustained release of active testosterone over an extended period. The rate-limiting step is the enzymatic hydrolysis of the caproate ester by ubiquitous esterases. Once liberated, testosterone follows its known metabolic pathways, including bioactivation to DHT, aromatization to estradiol, and eventual hepatic inactivation and conjugation for renal and fecal excretion. A thorough understanding of this entire metabolic cascade, supported by robust analytical methodologies like LC-MS/MS, is paramount for the rational design of new hormone therapies, the optimization of existing treatment regimens, and the maintenance of scientific integrity in both clinical and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 3. This compound|High-Quality Research Chemical [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Physiology, Testosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of testosterone - Wikipedia [en.wikipedia.org]
- 7. Inhibitors of Testosterone Biosynthetic and Metabolic Activation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testosterone: biosynthesis, transport, metabolism and (non-genomic) actions (Chapter 2) - Testosterone [cambridge.org]
- 9. Absorption, metabolism, and excretion of oral testosterone in humans by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The excretion of metabolites of testosterone and of estradiol in male patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An improved method for measurement of testosterone in human plasma and saliva by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Testosterone metabolism by the rat gastrointestinal tract, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Testosterone - Wikipedia [en.wikipedia.org]
Testosterone Caproate androgen receptor binding affinity
An In-Depth Technical Guide to the Androgen Receptor Binding Affinity of Testosterone Caproate: A Prodrug Perspective
Executive Summary
This compound is an anabolic-androgenic steroid and an ester of testosterone. A critical aspect of its pharmacology is its function as a prodrug. The caproate ester moiety enhances the lipophilicity of the testosterone molecule, which alters its pharmacokinetics, notably providing a sustained release of the active hormone. The direct binding affinity of the intact this compound molecule to the androgen receptor (AR) is not physiologically relevant. Instead, its androgenic activity is dependent on the in vivo enzymatic hydrolysis of the ester bond, which releases free testosterone.[1][2] This guide will elucidate the mechanism of action of this compound, focusing on its activation to testosterone and the subsequent high-affinity binding of testosterone to the androgen receptor, which is the event that initiates its biological effects. We will provide a detailed technical protocol for determining this binding affinity using a competitive radioligand binding assay and discuss the downstream signaling events following receptor activation.
The Prodrug Mechanism of Action: From Ester to Active Hormone
Testosterone esters, including caproate, are pharmacologically inactive in their esterified form. The primary purpose of esterification at the 17β-hydroxyl group is to increase the molecule's lipophilicity, which creates a long-acting depot effect following intramuscular injection.[1][2][3] This increased oil solubility allows the compound to be stored in adipose tissue, from where it is slowly released into circulation.[1]
Once in the bloodstream, endogenous esterase enzymes hydrolyze the ester linkage, liberating active, free testosterone.[1][3] This free testosterone is then able to bind to androgen receptors in target tissues to exert its wide range of biological effects.[1] Therefore, to understand the receptor binding affinity relevant to this compound's action, one must examine the binding affinity of its active metabolite, testosterone. The entire process is a carefully controlled pharmacokinetic phase designed to deliver the active pharmacodynamic agent, testosterone, over a prolonged period.
Principles of Androgen Receptor-Ligand Interaction
The Androgen Receptor (AR) is a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4][5][6] Upon binding to androgens like testosterone, the AR undergoes a conformational change, translocates to the nucleus, and regulates the transcription of target genes, which are crucial for the development and maintenance of the male sexual phenotype.[6]
The binding affinity of androgens to the AR is a key determinant of their potency and is typically quantified using two main parameters:
-
Equilibrium Dissociation Constant (Kd): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
-
Inhibition Constant (Ki): In competitive binding assays, the Ki is the inhibition constant for a test compound. It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. Like Kd, a lower Ki value indicates a higher binding affinity.
For context, testosterone can be further metabolized in certain tissues by the enzyme 5α-reductase to dihydrotestosterone (DHT), which is a more potent androgen that binds to the AR with a higher affinity than testosterone.[7][8]
Quantitative Analysis of Androgen Receptor Binding Affinity
The data presented below is for testosterone, the active form of this compound. For comparative purposes, data for dihydrotestosterone (DHT), a more potent natural androgen, and the synthetic androgen R1881 (Metribolone) are also included. R1881 is often used as the high-affinity radioligand in AR binding assays due to its strong and specific binding.[1][9]
| Compound | Ligand Type | Typical IC50 / Ki Value | Reference |
| Testosterone | Natural Androgen | ~5.4 nM (IC50) | [10] |
| Dihydrotestosterone (DHT) | Natural Androgen | ~3.2 nM (IC50) | [11] |
| R1881 (Metribolone) | Synthetic Androgen | High Affinity (often used as radioligand) | [1][9] |
| Cyproterone Acetate | Androgen Antagonist | ~4.4 nM (IC50) | [11] |
Note: IC50 values are dependent on assay conditions, particularly the concentration of the radioligand used. Ki provides a more absolute measure of affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This section provides a detailed, self-validating protocol for determining the binding affinity of a compound like testosterone to the androgen receptor.
Principle of the Assay
The competitive radioligand binding assay measures the ability of an unlabeled test compound (the "competitor," e.g., testosterone) to compete with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DHT or [³H]-R1881) for binding to a finite number of androgen receptors.[4][12] As the concentration of the unlabeled testosterone increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. This dose-dependent inhibition allows for the calculation of the test compound's IC50 and Ki values.
Materials and Reagents
-
Receptor Source: Recombinant human AR ligand-binding domain (AR-LBD) or cytosol prepared from androgen-sensitive tissue (e.g., rat ventral prostate).[13][14]
-
Radioligand: [³H]-R1881 (Metribolone) or [³H]-Dihydrotestosterone ([³H]-DHT).
-
Competitor Ligand: Testosterone (unlabeled).
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with additives to stabilize the receptor, such as glycerol and protease inhibitors.
-
Separation Medium: Hydroxylapatite (HAP) slurry or filter plates (e.g., 96-well glass fiber filters).[14]
-
Wash Buffer: Assay buffer without additives.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Instrumentation: Microplate reader (for filter-based assays) or Liquid Scintillation Counter.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare serial dilutions of the competitor ligand (testosterone) in assay buffer. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution at a concentration close to its Kd for the AR (e.g., 1-2 nM of [³H]-R1881).
-
Prepare the AR source. If using rat prostate cytosol, it should be prepared from homogenized tissue via ultracentrifugation and protein concentration determined.[14]
-
-
Assay Plate Setup (96-well format):
-
Total Binding: Add AR preparation, radioligand, and assay buffer. These wells determine the maximum specific binding.
-
Non-Specific Binding (NSB): Add AR preparation, radioligand, and a large excess of unlabeled ligand (e.g., 1 µM R1881). This determines the amount of radioligand that binds to non-receptor components.
-
Competitor Wells: Add AR preparation, radioligand, and the corresponding serial dilution of testosterone.
-
-
Incubation:
-
Seal the plate and incubate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
HAP Method: Add chilled HAP slurry to each well. The receptor-ligand complexes adsorb to the HAP. Incubate on ice with intermittent vortexing. Centrifuge the plate, aspirate the supernatant, and wash the HAP pellets multiple times with cold wash buffer to remove the free radioligand.[14]
-
Filter Plate Method: Transfer the contents of the assay plate to a filter plate. Apply vacuum to aspirate the liquid, trapping the receptor-ligand complexes on the filter. Wash the filters multiple times with cold wash buffer.
-
-
Quantification:
-
HAP Method: Add scintillation cocktail to the HAP pellets, and measure the radioactivity in a liquid scintillation counter.
-
Filter Plate Method: Dry the filter plate, add scintillation cocktail to each well, and count using a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the NSB wells from the measured CPM.
-
Specific Binding = Total CPM - NSB CPM
-
-
Generate Competition Curve: Plot the percentage of specific binding (relative to the total binding wells) against the logarithm of the competitor (testosterone) concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value, which is the concentration of testosterone that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the AR (must be predetermined via a saturation binding experiment).
-
-
Downstream Signaling Cascade of AR Activation
The binding of testosterone to the AR is the initiating event in a complex signaling cascade that ultimately alters gene expression. This is often referred to as the canonical or genomic pathway of AR signaling.[5]
-
Ligand Binding and Conformational Change: In the absence of a ligand, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) that keep it in an inactive state.[5] The binding of testosterone induces a significant conformational change in the AR's ligand-binding domain.
-
Dissociation and Nuclear Translocation: This conformational change causes the dissociation of HSPs and exposes a nuclear localization signal (NLS). The activated AR-ligand complex then translocates from the cytoplasm into the nucleus.[5][6]
-
Dimerization and DNA Binding: Inside the nucleus, two AR-ligand complexes form a homodimer. This dimer then binds to specific DNA sequences known as Androgen Response Elements (AREs), which are located in the promoter or enhancer regions of target genes.[5][15]
-
Recruitment of Co-regulators and Gene Transcription: The DNA-bound AR dimer recruits a host of co-activator or co-repressor proteins. This multi-protein complex interacts with the general transcription machinery to either enhance or suppress the rate of transcription of the target gene into messenger RNA (mRNA), thereby regulating protein synthesis.[6]
Conclusion
The androgenic activity of this compound is not a result of its direct interaction with the androgen receptor. It functions as a prodrug, requiring in vivo hydrolysis to release testosterone, the active androgen. The binding affinity of testosterone to the androgen receptor is high, with Ki and IC50 values typically in the low nanomolar range. This high-affinity interaction is the critical initiating step for the downstream signaling events that mediate its physiological effects. The competitive radioligand binding assay remains a fundamental and robust tool for quantifying this molecular interaction, providing essential data for researchers in endocrinology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Androgen ester - Wikipedia [en.wikipedia.org]
- 3. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor - Wikipedia [en.wikipedia.org]
- 7. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testosterone - Wikipedia [en.wikipedia.org]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Targeting the Androgen Receptor with Steroid Conjugates: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Pharmacokinetics of Testosterone Caproate in Preclinical Animal Models
Preamble: The Rationale for Esterification in Androgen Therapy
Testosterone, in its native form, possesses a fleeting biological half-life, necessitating frequent administration to maintain therapeutic concentrations.[1][2] The foundational strategy to overcome this limitation involves chemical modification through esterification at the 17-beta hydroxyl group. This process creates a prodrug, a lipophilic compound that, when administered in an oil vehicle via intramuscular or subcutaneous injection, forms a depot from which it is slowly released.[2][3] Tissue esterases then hydrolyze the ester bond, liberating free testosterone into the systemic circulation. The rate of this hydrolysis and the absorption from the depot are governed largely by the length and structure of the ester side chain.[1] Testosterone Caproate, also known as testosterone hexanoate, is an androgen and anabolic steroid featuring a six-carbon ester chain.[4] While it is less common as a standalone preparation and was historically a component of multi-ester blends like Omnadren 250, its pharmacokinetic (PK) principles are central to understanding the behavior of medium-to-long-acting androgens in preclinical research.[4] This guide provides a deep dive into the core pharmacokinetic principles, experimental methodologies, and data interpretation relevant to the study of this compound and similar esters in animal models.
Core Pharmacokinetic Profile: The Journey from Depot to Elimination
The pharmacokinetic journey of this compound can be understood through the canonical ADME framework: Absorption, Distribution, Metabolism, and Excretion.
Absorption: The Rate-Limiting Release
Following intramuscular (IM) or subcutaneous (SC) injection, this compound in its oily vehicle forms a localized depot within the muscle or subcutaneous tissue. The high lipophilicity of the ester governs its slow partitioning from the oil phase into the aqueous interstitial fluid. This process is the primary rate-limiting step for its duration of action. Once in the interstitial space, ubiquitous tissue esterases cleave the caproate moiety, releasing active testosterone.
The choice of animal model and administration route significantly impacts this phase. Studies in mice have compared subcutaneous injections, commercially available pellets, and silastic implants, demonstrating that all three methods can achieve sustained elevations in plasma testosterone levels, though with different release dynamics and reversibility profiles.[5][6] For instance, surgical removal of pellets or implants leads to a rapid decline in testosterone levels, whereas cessation of injections requires a longer washout period.[5][6] The vehicle itself (e.g., castor oil, sesame oil, soybean oil) can also influence release kinetics, although studies in cynomolgus monkeys with testosterone undecanoate found no significant pharmacokinetic differences between various oil vehicles.[3][7]
Distribution: Binding and Sequestration
Once hydrolyzed to testosterone and absorbed into the bloodstream, the hormone's distribution is dictated by its binding to plasma proteins. Approximately 97-99% of circulating testosterone binds to sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin.[8] The small unbound fraction is considered biologically active, capable of diffusing into tissues and binding to androgen receptors.
An important and often overlooked aspect of distribution for testosterone esters is their potential accumulation in adipose tissue.[9] Research in rats has shown that fat tissue can contain sizable quantities of testosterone esters, which can serve as a long-term reservoir of preformed androgen, slowly releasing the hormone over time even after systemic clearance of the initial depot.[9] This phenomenon contributes to the prolonged action and complicates terminal half-life calculations.
Metabolism: Bioactivation and Inactivation
The primary "metabolism" of this compound is its hydrolysis to testosterone. The subsequent metabolic fate of testosterone is critical to its pharmacodynamic effect. Two key bioactivation pathways exist:
-
Conversion to Dihydrotestosterone (DHT): Mediated by the enzyme 5α-reductase in target tissues like the prostate and skin. DHT is a more potent androgen receptor agonist than testosterone.
-
Conversion to Estradiol: Mediated by the enzyme aromatase, predominantly in adipose tissue, the brain, and gonads.
The primary site of testosterone inactivation is the liver, where it is converted into various inactive metabolites, such as androsterone and etiocholanolone. These metabolites are then conjugated with glucuronic acid or sulfuric acid to increase their water solubility for excretion.[8]
Diagram: Core Metabolic Pathways of Testosterone
Caption: Metabolic fate of testosterone after release from its ester prodrug.
Excretion: Clearing the Metabolites
The elimination of testosterone is primarily through its metabolites. Approximately 90% of these metabolites are excreted in the urine, with the remaining 6% eliminated through the feces.[8] Studies in non-human primates have confirmed that the vast majority of urinary metabolites are excreted as conjugates.[10] It is a critical diagnostic point that intact testosterone esters are not naturally excreted in urine; their detection in blood provides unequivocal proof of exogenous administration.[11][12][13]
Methodologies for Preclinical Pharmacokinetic Assessment
A robust preclinical PK study requires a meticulously designed protocol and highly sensitive bioanalytical methods. The goal is to accurately quantify the concentration-time profile of the analyte (testosterone) in a biological matrix.
Experimental Protocol: A Step-by-Step Workflow
Designing a trustworthy and reproducible animal study is paramount. Using castrated (orchidectomized) animal models is a standard and critical practice, as it eliminates the confounding variable of endogenous testosterone production, ensuring that measured hormone levels are a direct result of the administered ester.[14]
Step 1: Animal Model Selection and Acclimation
-
Choice of Species: Common models include rats (Sprague-Dawley, Wistar), mice (C57BL/6), and non-human primates (cynomolgus or rhesus monkeys).[5][9][14][15] The choice depends on the research question, with primates offering greater physiological similarity to humans for translational studies.[14][16]
-
Surgical Preparation: Perform bilateral orchidectomy and allow for a sufficient recovery period (e.g., >2 weeks) to ensure endogenous testosterone is depleted.[9][14]
-
Acclimation: House animals in a controlled environment (temperature, light-dark cycle) and allow them to acclimate for at least one week before the study begins.
Step 2: Formulation and Administration
-
Vehicle Preparation: Prepare this compound in a sterile oil vehicle (e.g., sesame oil, cottonseed oil, castor oil) at the desired concentration.
-
Dosing: Administer a single bolus injection via the intramuscular (e.g., gluteal muscle) or subcutaneous route. The dose volume should be appropriate for the animal's size.[17]
Step 3: Biological Sampling
-
Baseline Sample: Collect a pre-dose blood sample (Time 0) to confirm baseline testosterone levels are negligible.
-
Serial Sampling: Collect blood samples at predetermined time points post-administration. The sampling schedule should be designed to capture the absorption, peak, and elimination phases (e.g., 1, 4, 8, 24, 48, 72 hours, and then daily or weekly depending on the expected duration of action).
-
Sample Processing: Collect blood in appropriate tubes (e.g., K2-EDTA for plasma). Centrifuge to separate plasma, and immediately store the plasma samples at -80°C until analysis to ensure analyte stability.
Step 4: Bioanalytical Quantification
-
Method of Choice: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of testosterone in plasma.[11][12][18] This is the gold standard due to its high sensitivity and specificity.
-
Sample Preparation: Perform protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate testosterone and remove interfering matrix components.[19][20]
-
Analysis: Quantify testosterone concentrations against a standard curve prepared in the same biological matrix (e.g., charcoal-stripped rat plasma).
Step 5: Pharmacokinetic Data Analysis
-
Parameter Calculation: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Diagram: Workflow of a Preclinical Testosterone Ester PK Study
Caption: Standardized workflow for a preclinical pharmacokinetic study.
Bioanalytical Methods: The Gold Standard
The accurate measurement of testosterone is non-trivial. While immunoassays (ELISA, RIA) exist, they can suffer from cross-reactivity with other steroids, leading to inaccurate results.[18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its superior selectivity and sensitivity.[11][12][18][21] A typical LC-MS/MS workflow for testosterone involves:
-
Sample Extraction: Testosterone is extracted from the plasma matrix, often using tert-butylmethylether or a mixture of diethyl ether and ethyl acetate.[11] An internal standard (e.g., a stable isotope-labeled version of testosterone) is added prior to extraction to account for procedural losses.
-
Chromatographic Separation: The extract is injected into a liquid chromatograph. A C18 reverse-phase column is commonly used to separate testosterone from other endogenous compounds.[11]
-
Mass Spectrometric Detection: The analyte is ionized (typically via electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for testosterone and monitoring for one or more unique product ions, a highly specific process that minimizes interference.[11]
-
Derivatization (Optional): For detecting the intact ester, which can be challenging, derivatization to form oxime derivatives can significantly increase the sensitivity of the assay.[12][13]
Data Interpretation: Defining the Pharmacokinetic Profile
The output of a PK study is a set of parameters that quantitatively describe the drug's behavior. As direct data for this compound is sparse in publicly available literature, the parameters for Testosterone Enanthate (a 7-carbon ester) and Cypionate (an 8-carbon ester) in various models serve as excellent proxies.
| Parameter | Description | Typical Observation for Medium/Long-Chain Esters |
| Tmax | Time to reach maximum plasma concentration. | Delayed, typically occurring several days post-injection, reflecting slow absorption from the depot.[1][2] |
| Cmax | Maximum observed plasma concentration. | Often reaches supraphysiological levels shortly after administration before declining.[3][14][16] |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half. | Prolonged, ranging from several days to weeks, depending on the ester and animal model.[1][16][22] |
| AUC | Area Under the concentration-time Curve. | Represents the total drug exposure over time. A key metric for comparing bioavailability between formulations. |
| MRT | Mean Residence Time. | The average time a molecule resides in the body. For depot injections, MRT reflects both absorption and elimination processes.[23] |
Table 1: Comparative Pharmacokinetic Data for Testosterone Esters in Animal Models
| Animal Model | Ester | Route | Dose | Tmax | Cmax (nmol/L) | Key Findings & Reference |
| Cynomolgus Monkey (Orchidectomized) | Enanthate | IM | 10 mg/kg | ~1-5 days | 100-177 | Caused highly supraphysiological levels followed by a rapid decline, reaching lower normal limits after 31 days.[14] |
| Cynomolgus Monkey (Orchidectomized) | Undecanoate | IM | 10 mg/kg | ~1 day | 58 | Maintained moderately supraphysiological levels for 45 days and normal levels for another 56 days, showing a more favorable profile than enanthate.[14] |
| Bonnet Monkey | Buciclate | IM | - | 13 days | - | Showed a significantly longer half-life compared to testosterone and other esters, maintaining high concentrations.[16] |
| Rat | Various (Formate to Valerate) | IM | - | - | - | A direct relationship was observed between the ester's distribution coefficient (lipophilicity) and its biological half-life.[22][24] |
| Mouse (Female) | Enanthate | SC Injection | 0.45 mg (2x/wk) | - | - | Subcutaneous injections, pellets, and silastic implants all provided sustained testosterone elevation over 6 weeks with similar total exposure (AUC).[5][6] |
| Mouse (Male) | Propionate (Short-acting) | SC Injection | 0.2 mg/kg | - | - | Elevated serum testosterone to 122 ng/dL with less suppression of LH compared to long-acting pellets.[15] |
| Mouse (Male) | Pellets (Long-acting) | SC Implant | 150 mg | - | - | Elevated serum testosterone to 285 ng/dL but caused near-complete suppression of LH.[15] |
Note: Data is synthesized from multiple sources and Cmax values were converted to nmol/L where necessary for comparison (Testosterone MW ≈ 288.4 g/mol ).
Conclusion and Field-Proven Insights
The study of this compound and its analogs in animal models is fundamental to developing safer and more effective androgen therapies. The core principle remains balancing the rate of release from the depot with the rate of systemic clearance to achieve stable, physiological testosterone levels, avoiding the detrimental peaks and troughs associated with older preparations.[16]
Key Insights for Researchers:
-
Model Selection is Crucial: The use of an orchidectomized model is non-negotiable for accurate characterization of an exogenous testosterone ester.
-
Ester Chain Length is Predictive: There is a clear, field-proven correlation between the length of the ester side chain, its lipophilicity, and the resulting duration of action.[1][3][22] this compound fits between the shorter propionate and the longer enanthate/cypionate esters, and its PK profile can be expected to be intermediate.
-
Bioanalysis Demands Specificity: Rely exclusively on validated LC-MS/MS methods for quantification. Immunoassays are prone to error and should be avoided for definitive PK studies.[18]
-
Beyond the Depot: Remember the role of adipose tissue as a potential secondary reservoir for testosterone esters, which can contribute to a very long terminal elimination phase.[9]
Future research in this area will likely focus on novel drug delivery systems, such as nanocapsules or microspheres, to further refine the release profile, minimize injection volume, and improve patient compliance.[25] The foundational understanding of ester pharmacokinetics, gained from decades of work in animal models, remains the bedrock upon which these innovations are built.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetic comparison of three delivery systems for subcutaneous testosterone administration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of injectable testosterone undecanoate in castrated cynomolgus monkeys (Macaca fascicularis) are independent of different oil vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of testosterone - Wikipedia [en.wikipedia.org]
- 9. Long-lived testosterone esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of urinary and fecal metabolites of testosterone and their measurement for assessing gonadal endocrine function in male nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Screening of testosterone esters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Screening of testosterone esters in human plasma. | Semantic Scholar [semanticscholar.org]
- 14. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamopen.com [benthamopen.com]
- 17. balancemyhormones.co.uk [balancemyhormones.co.uk]
- 18. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sobraf.org [sobraf.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biological half‐lives of [4–14C]testosterone and some of its esters after injection into the rat | Semantic Scholar [semanticscholar.org]
- 23. scribd.com [scribd.com]
- 24. Biological half-lives of [4-14C]testosterone and some of its esters after injection into the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic evaluation of testosterone-loaded nanocapsules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Hydrolysis Rate of Testosterone Caproate
Introduction
Testosterone Caproate, an ester of the primary male androgen, testosterone, is a crucial component in androgen replacement therapy and other pharmaceutical applications. As a prodrug, its therapeutic efficacy is entirely contingent upon the in vivo cleavage of its caproate ester chain to release the biologically active testosterone molecule. This enzymatic hydrolysis is the rate-limiting step that dictates the pharmacokinetic profile, including the duration of action and the stability of serum testosterone levels. Understanding the kinetics and mechanisms governing this hydrolysis is paramount for researchers, scientists, and drug development professionals in the optimization of existing therapies and the design of novel drug delivery systems.
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of this compound, delving into the key enzymes responsible, the kinetics of the reaction, and detailed methodologies for its in vitro characterization.
The Enzymatic Conversion of this compound
The bioactivation of this compound is a hydrolytic reaction that cleaves the ester bond at the 17β-hydroxyl group of the testosterone molecule. This process is predominantly mediated by a class of enzymes known as esterases, which are ubiquitously present in the human body, particularly in the plasma, liver, and various other tissues.
Key Esterases in Testosterone Ester Hydrolysis
While a number of esterases can contribute to the hydrolysis of xenobiotics, the primary enzymes involved in the metabolism of testosterone esters in humans are carboxylesterases (CES).[1][2][3][4]
-
Human Carboxylesterase 1 (hCE1): Predominantly found in the liver, hCE1 is a key player in the metabolism of a wide array of drugs.[2][4][5][6] It typically shows a preference for substrates with a large acyl group and a small alcohol moiety.[4]
-
Human Carboxylesterase 2 (hCE2): While also present in the liver, hCE2 is highly expressed in the intestine.[2][3][4][5] In contrast to hCE1, it generally favors substrates with a small acyl group and a large alcohol group.[4]
Given the structure of this compound (a large steroid alcohol with a medium-chain fatty acid), both hCE1 and hCE2 could potentially contribute to its hydrolysis. The specific contribution of each will depend on the site of administration and the tissue distribution of the prodrug. Other esterases, such as butyrylcholinesterase (BChE) and paraoxonase (PON1) found in human plasma, may also play a role in the hydrolysis of ester-containing drugs.[3]
The general mechanism of hydrolysis by carboxylesterases involves a catalytic triad of amino acids (serine, histidine, and an acidic residue) in the enzyme's active site, which facilitates the nucleophilic attack on the carbonyl carbon of the ester bond.
Caption: Enzymatic conversion of this compound.
Kinetics of this compound Hydrolysis
The rate of enzymatic hydrolysis of this compound is a critical determinant of its pharmacokinetic profile. While specific Michaelis-Menten kinetic parameters (Km and Vmax) for this compound are not extensively reported in publicly available literature, the principles of enzyme kinetics provide a framework for understanding the factors that govern its hydrolysis rate. The determination of these parameters is a key objective in preclinical drug development.[7]
Factors Influencing Hydrolysis Rate
Several factors inherent to the drug molecule and the biological environment influence the rate of enzymatic hydrolysis:
-
Ester Chain Length: The length of the fatty acid ester chain is a primary determinant of the hydrolysis rate. Generally, shorter-chain esters are hydrolyzed more rapidly than longer-chain esters.[8] This is a critical consideration in the design of testosterone esters with varying durations of action.
-
Lipophilicity: The overall lipophilicity of the ester, influenced by the ester chain, affects its partitioning into tissues and its interaction with the active site of esterases.
-
Enzyme Source and Concentration: The type and concentration of esterases present in a particular tissue will directly impact the rate of hydrolysis. For instance, the liver, with its high concentration of carboxylesterases, is a major site of testosterone ester metabolism.[5][9]
-
Temperature and pH: Like all enzymatic reactions, the hydrolysis of this compound is sensitive to temperature and pH, with optimal activity typically observed around physiological conditions (37°C and pH 7.4).
Comparative Hydrolysis of Testosterone Esters
To provide context, the following table summarizes the general relationship between ester chain length and the in vivo half-life for various testosterone esters. A shorter half-life generally correlates with a faster rate of enzymatic hydrolysis.
| Testosterone Ester | Ester Chain Length | Approximate Half-Life |
| Propionate | 3 Carbons | ~3-4 days |
| Caproate | 6 Carbons | Intermediate |
| Enanthate | 7 Carbons | ~4.5 days |
| Cypionate | 8 Carbons | ~8 days |
| Decanoate | 10 Carbons | ~5.6 days |
| Undecanoate | 11 Carbons | ~21-34 days |
| (Data compiled from multiple sources for comparative purposes; actual values can vary) |
In Vitro Experimental Protocol for Determining Hydrolysis Rate
A robust and reproducible in vitro assay is essential for characterizing the enzymatic hydrolysis of this compound. The following protocol provides a detailed methodology using porcine liver esterase (PLE), a commercially available and widely used model enzyme for studying the metabolism of ester-containing drugs due to its broad substrate specificity.[2][10][11][12]
I. Materials and Reagents
-
This compound
-
Testosterone (as a reference standard)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
96-well microplates or microcentrifuge tubes
-
Incubator capable of maintaining 37°C
-
HPLC system with a UV or Mass Spectrometry (MS) detector
II. Reagent Preparation
-
Substrate Stock Solution (10 mM): Accurately weigh and dissolve an appropriate amount of this compound in DMSO.
-
Enzyme Stock Solution (1000 units/mL): Reconstitute the lyophilized PLE in cold PBS (pH 7.4) to the desired concentration. Prepare this solution fresh before each experiment.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer (PBS, pH 7.4) to achieve a range of final substrate concentrations for kinetic analysis (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.
III. In Vitro Hydrolysis Assay Procedure
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, add a defined volume of the this compound working solution.
-
Pre-incubation: Pre-incubate the substrate solutions at 37°C for 5-10 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a specific volume of the PLE working solution to each well/tube. The final enzyme concentration should be optimized to ensure a linear rate of product formation over the desired time course.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the enzyme and halt the hydrolysis.
-
Sample Processing: Centrifuge the quenched reaction mixtures to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to HPLC vials for analysis of testosterone formation.
Caption: Experimental workflow for hydrolysis kinetics.
IV. Data Analysis
-
Quantification: The concentration of testosterone formed at each time point is determined by comparing the peak area from the HPLC analysis to a standard curve of known testosterone concentrations.
-
Initial Velocity Calculation: For each substrate concentration, plot the concentration of testosterone formed against time. The initial velocity (v) of the reaction is the slope of the linear portion of this curve.
-
Kinetic Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity).
Analytical Methodologies for Quantification
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation and quantification of testosterone and its esters.[5][13][14][15][16]
HPLC Method Parameters
A typical reversed-phase HPLC method for the analysis of this compound and testosterone would involve:
-
Column: A C18 column is commonly used for the separation of steroids.
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase, often in a gradient or isocratic elution.
-
Detection: UV detection at a wavelength of approximately 241 nm is suitable for testosterone.[5] For higher sensitivity and specificity, mass spectrometry (MS) detection can be employed.
-
Sample Preparation: For in vitro assay samples, a simple protein precipitation step is usually sufficient. For more complex matrices like plasma or tissue homogenates, liquid-liquid extraction or solid-phase extraction may be necessary.
The retention time of testosterone will be shorter than that of the more lipophilic this compound, allowing for their effective separation and quantification.
Conclusion
The enzymatic hydrolysis of this compound is a fundamental process that underpins its therapeutic utility. This in-depth technical guide has elucidated the central role of carboxylesterases in this bioactivation, detailed the factors influencing the hydrolysis rate, and provided a comprehensive experimental framework for its in vitro characterization. A thorough understanding and application of these principles are essential for the rational design of next-generation androgen therapies with tailored pharmacokinetic profiles, ultimately leading to improved clinical outcomes. By employing the methodologies outlined herein, researchers and drug development professionals can effectively evaluate and compare the hydrolytic stability of testosterone esters, ensuring the development of safe and efficacious drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human carboxylesterase 1: from drug metabolism to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of in vitro metabolism of testosterone in human, dog and horse liver microsomes to investigate species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of testosterone 6beta-hydroxylation in the reconstituted system with similar ratios of purified CYP3A4, NADPH-cytochrome p450 oxidoreductase and cytochrome B5 to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Inhibition and activation of the human liver microsomal and human cytochrome P450 3A4 metabolism of testosterone by deployment-related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Testosterone Caproate: A Prodrug Approach to Sustained Androgen Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of testosterone caproate, focusing on its function as a prodrug of testosterone. We will explore its chemical properties, mechanism of activation, pharmacokinetic profile, and the critical experimental methodologies used for its synthesis, characterization, and analysis. This document serves as a resource for professionals engaged in endocrine research, pharmacology, and the development of androgen-based therapeutics.
Introduction: Overcoming the Therapeutic Hurdle of Native Testosterone
Testosterone, the principal male androgen, possesses a short biological half-life, making direct administration therapeutically challenging due to the need for frequent dosing to maintain stable serum concentrations.[1] The field of medicinal chemistry has effectively addressed this limitation through the development of prodrugs, specifically by esterifying the 17β-hydroxyl group of the testosterone molecule.[1][2]
This compound, also known as testosterone hexanoate, is a synthetic androgen and anabolic steroid that exemplifies this prodrug strategy.[3][4] By attaching a six-carbon caproate ester chain to the testosterone backbone, the resulting compound becomes more lipophilic and is rendered biologically inactive in its initial form.[3][5] When administered via intramuscular injection, it forms an oil-based depot in the muscle tissue, from which it is slowly released and subsequently hydrolyzed by endogenous enzymes to yield active testosterone.[1][3] This design provides a slow, sustained release of the active hormone, extending its duration of action and therapeutic window.[3]
While historically a component of multi-ester testosterone formulations, this compound is now primarily utilized as an analytical reference standard in research.[3][6][7] It is an invaluable tool for scientists studying the pharmacokinetics of steroid esters and for exploring the structure-activity relationships that govern the release rates and biological effects of testosterone derivatives.[3]
Physicochemical and Structural Characteristics
This compound is categorized as an anabolic androgenic steroid prodrug of testosterone.[7] Its identity and properties are defined by its specific chemical structure and physical characteristics.
Chemical Identity:
-
IUPAC Name: [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate[6]
-
Synonyms: Testosterone hexanoate, Testosterone 17-caproate[5][7][8]
Structural Formula:
The esterification of caproic (hexanoic) acid to the 17β-hydroxyl group of testosterone is the key structural modification that defines this compound.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Reference(s) |
| Appearance | White or creamy white crystalline powder. | [8][11] |
| Purity | ≥98% (when used as a reference standard). | [7] |
| Solubility | Insoluble in water; freely soluble in alcohol, chloroform, and vegetable oils; soluble in acetonitrile (10 mg/ml). | [3][7][11] |
| Stability | Stable for ≥ 5 years when stored at -20°C. | [7] |
| UV λmax | 237 nm | [3][7] |
Mechanism of Action: The Prodrug Activation Pathway
The therapeutic efficacy of this compound is entirely dependent on its conversion to active testosterone within the body.[1] This process is a classic example of a prodrug activation strategy, where a chemical modification temporarily inactivates a drug and alters its pharmacokinetic properties.
The core principle lies in the ester bond at the C17 position. This ester renders the molecule unable to effectively bind to and activate the androgen receptor.[2] Activation is a two-step process following intramuscular injection:
-
Depot Formation and Slow Release: The increased lipophilicity of this compound causes it to form a depot within the muscle tissue, from which it is slowly absorbed into circulation.[3]
-
Enzymatic Hydrolysis: Once in the bloodstream and tissues, endogenous esterase enzymes recognize and cleave the caproate ester chain.[1][3] This hydrolysis reaction releases free, pharmacologically active testosterone and caproic acid.[3]
The rate of this enzymatic cleavage is the critical, rate-limiting step that governs the drug's pharmacokinetic profile and its sustained duration of action.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 3. This compound|High-Quality Research Chemical [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CAS 10312-45-5: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound [medbox.iiab.me]
- 7. caymanchem.com [caymanchem.com]
- 8. swgdrug.org [swgdrug.org]
- 9. GSRS [precision.fda.gov]
- 10. This compound | C25H38O3 | CID 112100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
The Ghost in the Machine: A Technical Guide to the Historical Use of Testosterone Caproate in Multi-Ester Blends
Abstract
This technical guide provides an in-depth examination of the historical inclusion of testosterone caproate (hexanoate) in multi-ester testosterone formulations, with a particular focus on the original Omnadren 250. We will explore the physicochemical properties of this compound, the pharmacological rationale for its incorporation into blended androgen therapies, and the analytical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormone pharmacology and pharmaceutical formulation.
Introduction: The Quest for Sustained Androgen Delivery
The therapeutic application of testosterone, first synthesized in 1935, was initially hampered by its short biological half-life, necessitating frequent and impractical administration schedules.[1] The advent of esterification at the 17β-hydroxyl group marked a pivotal advancement in androgen replacement therapy. This modification, which creates a prodrug, increases the lipophilicity of the testosterone molecule, allowing for its formulation in an oil vehicle for intramuscular injection.[2] This oil depot slows the release of the ester into the systemic circulation, where it is subsequently hydrolyzed by endogenous esterases to liberate the active testosterone hormone.[2]
The length of the ester chain is a critical determinant of the pharmacokinetic profile of the testosterone prodrug; longer chains generally correlate with increased lipophilicity and a slower release, resulting in a longer duration of action.[3] This principle led to the development of a variety of testosterone esters, each with a distinct pharmacokinetic profile. In the 1950s, longer-acting esters like testosterone enanthate became the mainstay of therapy.[1][4] However, single-ester formulations often resulted in undesirable fluctuations in serum testosterone levels, with an initial supraphysiological peak followed by a decline to sub-therapeutic levels before the next injection.[5]
This challenge spurred the innovation of multi-ester testosterone blends, which aimed to provide a more stable and sustained release of testosterone by combining esters with different half-lives. The goal was to achieve a rapid onset of action from the shorter esters, followed by a prolonged therapeutic effect from the longer esters.[5] One of the most notable examples of such a blend was the original formulation of Omnadren 250, which uniquely included this compound.
This compound: A Physicochemical and Pharmacokinetic Profile
This compound, also known as testosterone hexanoate, is the six-carbon ester of testosterone. Its inclusion in multi-ester blends was predicated on its "intermediate-long" acting properties, bridging the gap between the faster-acting and very long-acting esters.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₈O₃ | [6] |
| Molar Mass | 386.57 g/mol | [6] |
| Solubility | Practically insoluble in water; Soluble in ethanol, acetone, and various oils. | [7] |
| Appearance | White or creamy-white crystalline powder | [6] |
Pharmacokinetic Rationale in Multi-Ester Blends
The original formulation of Omnadren 250, developed in Poland, was a four-ester blend designed for testosterone replacement therapy.[8] Its composition was as follows:
-
Testosterone Propionate: 30 mg
-
Testosterone Phenylpropionate: 60 mg
-
Testosterone Isocaproate: 60 mg
-
This compound: 100 mg
The staggered release of these esters was intended to provide a more stable serum testosterone level over a prolonged period. The short-acting propionate ester provides a rapid onset of effect, while the longer-acting esters ensure a sustained duration of action.
While precise, comparative pharmacokinetic data for this compound from that era is scarce, its half-life is estimated to be around 7-9 days.[8] This positioned it as the longest-acting ester in the original Omnadren 250 formulation, responsible for maintaining therapeutic testosterone levels in the later part of the dosing interval. In modern formulations of both Omnadren and Sustanon 250, this compound has been replaced by testosterone decanoate, which has an even longer half-life.[8]
The following table provides a comparative overview of the estimated half-lives of the esters in the original Omnadren 250 blend:
| Testosterone Ester | Approximate Half-Life |
| Propionate | ~1-2 days |
| Phenylpropionate | ~3-5 days |
| Isocaproate | ~5-7 days |
| Caproate (Hexanoate) | ~7-9 days |
Note: These are estimated values and can be influenced by the carrier oil and individual patient metabolism.
Formulation and Analytical Methodologies
The development and quality control of multi-ester testosterone blends require robust formulation strategies and analytical methods capable of separating and quantifying each ester.
Principles of Oil-Based Formulation
The formulation of testosterone esters for intramuscular injection typically involves dissolving the crystalline powders in a sterile vegetable oil, such as arachis (peanut) oil, sesame oil, or cottonseed oil.[7][9] To enhance the solubility of the steroids and to act as a preservative, co-solvents and antimicrobial agents are often included.
-
Benzyl Benzoate: A common co-solvent that helps to dissolve the testosterone esters in the oil.[9]
-
Benzyl Alcohol: Often included as a preservative and also aids in solubilization.[9]
A typical formulation might consist of a specific ratio of testosterone esters, benzyl benzoate, benzyl alcohol, and the carrier oil. The viscosity of the final solution is a critical parameter, as it affects the ease of injection.
Analytical Characterization
The analysis of multi-ester testosterone blends in an oil matrix presents a challenge due to the complexity of the sample. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are the preferred methods for the separation and quantification of individual esters.
This protocol is a representative example for the qualitative and quantitative analysis of testosterone esters in an oil-based formulation.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the oil-based formulation into a 10 mL volumetric flask.
-
Add 5 mL of hexane and vortex thoroughly to dissolve the oil.
-
Add 5 mL of methanol and vortex for 2 minutes to extract the testosterone esters into the methanol phase.
-
Allow the layers to separate (centrifugation may be required).
-
Carefully transfer the lower methanol layer to a clean vial.
-
Evaporate the methanol to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 250 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
3. Data Analysis:
-
Identify the testosterone esters based on their retention times and mass spectra by comparison with certified reference standards.
-
For quantification, prepare a calibration curve using reference standards of each testosterone ester. An internal standard (e.g., testosterone-d3) should be used for improved accuracy and precision.
The Biological Conversion: From Prodrug to Active Hormone
Once released from the oil depot into the bloodstream, testosterone esters are rapidly hydrolyzed by non-specific esterases present in the plasma and various tissues to yield free testosterone and the corresponding carboxylic acid.[2] This enzymatic cleavage is the rate-limiting step in the bioavailability of the active hormone from the circulating ester.
The rate of hydrolysis can be influenced by the length and structure of the ester chain, although this is generally a rapid process once the ester is in the aqueous environment of the plasma. The sustained release characteristic of these preparations is therefore primarily a function of the slow release from the intramuscular oil depot, rather than a slow rate of hydrolysis.[10]
Conclusion: A Legacy of Innovation in Androgen Therapy
The inclusion of this compound in the original Omnadren 250 formulation represents a significant milestone in the historical development of androgen replacement therapy. It exemplifies the pharmacological strategy of combining multiple esters to achieve a more stable and sustained release of testosterone, thereby improving the therapeutic profile over single-ester preparations. While this compound has been largely superseded by longer-acting esters in modern formulations, its historical use provides valuable insights into the principles of steroid prodrug design and the evolution of long-acting injectable drug delivery systems. A thorough understanding of the physicochemical properties, pharmacokinetic rationale, and analytical methodologies associated with this compound and other historical testosterone esters remains crucial for researchers and drug development professionals in the ongoing pursuit of optimized hormone therapies.
References
- 1. Testosterone deficiency: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. scribd.com [scribd.com]
- 6. swgdrug.org [swgdrug.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. europeandoctors.co.uk [europeandoctors.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological activity of some ethers of testosterone. Implications concerning the biological activity of esters of testosterone. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Role of Testosterone Caproate in Anabolic-Androgenic Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Testosterone Caproate, a lesser-known ester of the primary male androgen, testosterone, holds a unique position in the landscape of anabolic-androgenic research. Unlike more commonly studied single-ester formulations, this compound is rarely investigated as a standalone agent. Instead, its significance emerges from its integral role as a medium-acting component in multi-ester testosterone blends, most notably Omnadren 250 and earlier versions of Sustanon 250. This guide provides an in-depth technical examination of this compound, moving beyond a simple description to analyze its strategic function in creating sophisticated, multi-phasic drug release profiles. We will explore its physicochemical properties, its synergistic pharmacokinetic behavior within ester blends, and the established preclinical methodologies required to accurately assess its anabolic and androgenic effects. This document serves as a foundational resource for researchers aiming to understand the nuanced contributions of individual esters to the overall therapeutic and physiological impact of combination androgen therapies.
The Principle of Testosterone Esterification
To comprehend the role of this compound, one must first understand the foundational concept of esterification in steroid pharmacology. Testosterone in its pure form has a very short plasma half-life of 10 to 100 minutes, necessitating frequent administration, which is clinically impractical.
Esterification is a chemical modification process where a carboxylic acid (in this case, caproic acid) is attached to the 17-beta hydroxyl group of the testosterone molecule. This modification renders the hormone more lipophilic (fat-soluble).[1] When administered via intramuscular injection, the esterified testosterone is sequestered in an oily depot within the muscle tissue. From this depot, it is slowly released into the systemic circulation. Once in the bloodstream, enzymes called esterases cleave the ester chain, liberating the active, un-esterified testosterone to interact with androgen receptors in target tissues.[1][2] The length and structure of the ester chain are the primary determinants of the hormone's release rate and, consequently, its duration of action.[1][3]
Physicochemical and Pharmacokinetic Profile of this compound
This compound, also known as testosterone hexanoate, is an androgen and anabolic steroid and a testosterone ester.[4] The caproate ester is a straight-chain fatty acid with six carbons. This structure places it in the middle of the spectrum of commonly used testosterone esters, conferring a moderate pharmacokinetic profile.
| Property | Value | Source(s) |
| IUPAC Name | (17β)-17-(1-Oxohexoxy)androst-4-en-3-one | [4] |
| Molecular Formula | C25H38O3 | [4] |
| LogP (Lipophilicity) | 5.8 - 6.5 | [1] |
| Approximate Half-Life | ~6 to 9 days | [1][5] |
| Primary Route | Intramuscular Injection | [4] |
| Metabolism | Hydrolysis by blood and tissue esterases | [1][2] |
The half-life of approximately 7-9 days ensures a sustained release of testosterone that bridges the gap between short-acting esters (like Propionate) and long-acting esters (like Decanoate).[1][5]
The Strategic Role of this compound in Multi-Ester Formulations
The primary application of this compound in research and clinical use is as a component of multi-ester testosterone blends. The pioneering formulation in this class was Sustanon 250, which was designed to provide a more stable and prolonged elevation of serum testosterone levels compared to single-ester preparations.[2][6] The rationale is to combine esters with varying half-lives to create a rapid initial onset followed by a sustained, steady release over several weeks.[7][8]
A typical four-ester blend like Sustanon 250 includes:
-
Testosterone Propionate (Short-acting): Provides a rapid peak in testosterone levels within the first 24-48 hours.[7][9]
-
Testosterone Phenylpropionate (Medium-acting): Begins to release as the propionate ester's effects wane.[9]
-
Testosterone Isocaproate (Medium-acting): Provides a continued, stable release.[5][9]
-
Testosterone Decanoate (Long-acting): Ensures a long tail of activity, maintaining elevated testosterone for up to three weeks.[7][9]
While modern Sustanon 250 formulations use Testosterone Isocaproate, older formulations and the similar blend Omnadren 250 historically included this compound.[4] Its role is functionally identical to Isocaproate: to act as a crucial mid-range component that ensures hormonal stability after the initial peak from shorter esters and before the long-acting ester reaches its peak release rate.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. medicalmojo.co.uk [medicalmojo.co.uk]
- 3. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. bloomtechz.com [bloomtechz.com]
- 6. exodontia.info [exodontia.info]
- 7. medicines.org.uk [medicines.org.uk]
- 8. nps.org.au [nps.org.au]
- 9. Testosterone propionate/testosterone phenylpropionate/testosterone isocaproate/testosterone decanoate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and Development of Testosterone Caproate
Abstract
Testosterone Caproate, also known as testosterone hexanoate, represents a significant milestone in the evolution of androgen replacement therapy. As a synthetic androgen and anabolic steroid, it is a prodrug of testosterone, designed to provide a prolonged therapeutic effect following intramuscular administration.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological development of this compound. We will explore the historical impetus for creating long-acting testosterone esters, detail the chemical synthesis and characterization methodologies, dissect its pharmacokinetic and pharmacodynamic profile, and contextualize its role in both historical therapeutic formulations and modern research. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important testosterone derivative.
Introduction: The Imperative for Prolonged Androgen Action
The journey of this compound begins with the landmark isolation and synthesis of testosterone in 1935 by teams led by Ernst Laqueur, Adolf Butenandt, and Leopold Ruzicka.[2][3][4][5] This breakthrough offered, for the first time, a viable treatment for hypogonadism.[3][4] However, the clinical utility of native testosterone was severely hampered by its rapid metabolism and inactivation by the liver when administered orally, and a very short biological half-life when injected.[3][4][6] This necessitated frequent, impractical dosing schedules.
The scientific community quickly recognized that modifying the testosterone molecule was essential to slow its absorption and metabolism. The strategic solution was esterification—the process of attaching a carboxylic acid (fatty acid) chain to the 17β-hydroxyl group of the testosterone molecule.[1][6] This chemical modification increases the hormone's lipophilicity (fat solubility), causing it to be released much more slowly from an oil-based intramuscular injection site.[1][6][7] The ester itself is inactive; it functions as a prodrug that must be cleaved by enzymes in the body to release free, active testosterone.[1] This principle led to the development of a series of testosterone esters, beginning with Testosterone Propionate in 1936, and later, longer-acting versions like Enanthate and Cypionate in the 1950s.[2][8][9] this compound emerged within this context as an ester of intermediate chain length, contributing to the development of sophisticated multi-ester formulations.[1]
Synthesis and Chemical Characterization
The creation of this compound is a classic example of medicinal chemistry aimed at optimizing a drug's pharmacokinetic profile.
Chemical Identity
| Property | Value |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate[10][11] |
| Synonyms | Testosterone Hexanoate, Testosterone 17-caproate[1][7][10][12] |
| CAS Number | 10312-45-5[11][12][13] |
| Molecular Formula | C₂₅H₃₈O₃[10][11][13] |
| Molecular Weight | 386.576 g·mol⁻¹[10] |
Core Synthesis Pathway: 17β-Esterification
The most common and efficient method for synthesizing this compound is the acylation of testosterone's 17β-hydroxyl group with caproyl chloride (hexanoyl chloride).[1] This reaction is a nucleophilic acyl substitution. The oxygen of the hydroxyl group on testosterone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the caproyl chloride.
Causality of Experimental Design: The reaction is performed in the presence of a base, such as pyridine or triethylamine. This is critical because the base acts as a scavenger, neutralizing the hydrochloric acid (HCl) byproduct formed during the reaction.[1] Without this neutralization, the acidic conditions could lead to unwanted side reactions and degradation of the steroid structure. The use of an anhydrous (water-free) solvent is also essential to prevent the hydrolysis of the highly reactive caproyl chloride.
Experimental Protocol: Generalized Synthesis
The following protocol describes a generalized, self-validating system for the laboratory-scale synthesis of this compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of testosterone in an anhydrous solvent such as dichloromethane or pyridine.
-
Addition of Base: If not using pyridine as the solvent, add 1.2 equivalents of a suitable base (e.g., triethylamine) to the solution with stirring. Cool the mixture in an ice bath.
-
Acylation: Slowly add 1.1 equivalents of caproyl chloride to the cooled, stirring solution. Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature, stirring overnight.
-
Work-up and Extraction: Quench the reaction by slowly adding dilute hydrochloric acid to neutralize the excess base. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified using column chromatography (silica gel) to isolate the pure this compound.
-
Validation: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and purity.[12]
Pharmacological Profile
This compound's value lies entirely in its ability to act as a delivery system for testosterone, fundamentally altering its pharmacokinetics while retaining its pharmacodynamic effects.
Pharmacodynamics: Mechanism of Action
This compound itself is biologically inactive.[1] Its journey to becoming an active hormone involves several key steps after administration.
-
Prodrug Activation: Following intramuscular injection, the ester forms a depot in the muscle tissue. Esterase enzymes present in the blood and tissues slowly hydrolyze, or cleave, the caproate ester bond.[1] This enzymatic cleavage is the rate-limiting step that dictates the drug's duration of action.
-
Testosterone Release: The hydrolysis releases free, active testosterone into the bloodstream.[1]
-
Androgen Receptor (AR) Agonism: The released testosterone, a potent androgen, binds to and activates intracellular androgen receptors in target tissues like muscle cells (myocytes) and in the central nervous system.[14][15]
-
Cellular Effects: The activated testosterone-receptor complex translocates to the cell nucleus, where it binds to specific DNA segments known as hormone response elements. This action modulates gene transcription, leading to an increase in protein synthesis, which underlies the hormone's anabolic effects (e.g., muscle growth).[15]
Pharmacokinetics: A Sustained Release Profile
The ester chain length is the primary determinant of a testosterone ester's pharmacokinetic profile. Longer chains are generally more lipophilic and are hydrolyzed more slowly, leading to a longer half-life.
-
Absorption and Release: After intramuscular injection, this compound forms a depot from which it is slowly absorbed into circulation. The six-carbon chain of the caproate ester provides a balance between lipophilicity and the rate of hydrolysis, resulting in a sustained release of testosterone.[1]
-
Half-Life: The elimination half-life of this compound is reported to be approximately 6 to 8 days.[1] This intermediate duration of action positioned it between shorter esters like propionate and longer esters like enanthate or decanoate.
-
Metabolism and Elimination: Once released, the free testosterone is metabolized primarily in the liver and eliminated mainly via the urine, consistent with the pathways for endogenous testosterone.[14]
Comparative Pharmacokinetics of Testosterone Esters
The table below provides context by comparing this compound to other clinically relevant testosterone esters. This comparison highlights the direct relationship between ester chain length and duration of action, a foundational concept in the development of androgen therapies.
| Testosterone Ester | Carbon Chain Length | Approximate Half-Life | Typical Dosing Frequency |
| Propionate | 3 | 3-4 days[10] | Every 2-3 days[8] |
| Phenylpropionate | 9 (incl. phenyl) | ~8 days[10] | Every 5-7 days |
| Isocaproate | 6 | ~8 days[16] | Every 7-10 days |
| Caproate | 6 | ~6-8 days [1] | Historically part of weekly/bi-weekly blends |
| Enanthate | 7 | ~4.5 days (mean residence ~8.5 days)[9] | Every 1-2 weeks[9] |
| Cypionate | 8 (incl. cyclopentyl) | ~8 days | Every 1-2 weeks |
| Decanoate | 10 | >18 days[16] | Every 3-4 weeks |
| Undecanoate | 11 | >30 days | Every 10-14 weeks |
Analytical Methodologies
The accurate detection and quantification of this compound and other esters are crucial for quality control, pharmacokinetic studies, and for detecting substance abuse in sports.[17][18] Because administered esters are exogenous, their direct detection in biological fluids provides unequivocal proof of use.[16][19]
Key Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone technique for steroid analysis. It offers excellent separation and definitive identification based on mass-to-charge ratio. Samples often require derivatization (e.g., silylation) to improve volatility and thermal stability.[17][18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Increasingly the method of choice due to its high sensitivity and specificity, often without the need for derivatization. It is particularly effective for analyzing esters in complex matrices like serum or plasma.[19]
Experimental Protocol: Quantification of Testosterone Esters in Hair
This protocol provides a validated workflow for the extraction and analysis of testosterone esters from human hair, a matrix that provides a long-term record of exposure.[1][17]
-
Sample Decontamination (Self-Validation Step 1): Wash 100 mg of hair twice with 5 mL of dichloromethane for 2 minutes to remove external contaminants. This ensures the analysis reflects incorporated, not external, substances.[17][18]
-
Extraction: Incubate the decontaminated hair in a suitable solvent (e.g., methanol) to extract the testosterone esters without causing hydrolysis (cleavage) of the ester bond.[17] An internal standard (e.g., testosterone-d3) should be added to account for extraction losses.
-
Purification (Self-Validation Step 2): Purify the extract using solid-phase extraction (SPE) with a C18 column to remove interfering compounds from the complex hair matrix.[17][18]
-
Analysis: Analyze the purified extract using LC-MS/MS or GC-MS.
-
For GC-MS: Evaporate the solvent and derivatize the residue with a silylating agent.
-
For LC-MS/MS: Reconstitute the dried extract in the mobile phase.[19]
-
-
Quantification: Create a calibration curve using certified reference standards of this compound and other esters to quantify their concentration in the sample.
Clinical and Research Context
While this compound is rarely, if ever, used as a standalone therapeutic agent today, its primary historical significance lies in its inclusion in multi-ester testosterone blends.
-
Role in Multi-Ester Formulations: this compound was a key component of the original formulation of Omnadren 250, alongside testosterone propionate, phenylpropionate, and isocaproate.[10][20]
-
Rationale for Blends: The innovative concept behind these blends was to "stack" esters with different half-lives.[21] The short-acting propionate ester would provide a rapid onset of action, while the intermediate (isocaproate, caproate, phenylpropionate) and long-acting esters would ensure a sustained and more stable elevation of serum testosterone levels over time, reducing the peaks and troughs associated with single-ester formulations.
-
Current Status: Most modern multi-ester blends have since been reformulated, and this compound has been largely discontinued from therapeutic use.[10] However, it remains an invaluable tool in research and forensic settings. It serves as a critical analytical reference standard for developing and validating methods to detect steroid abuse and for studying the structure-activity relationships and pharmacokinetics of steroid esters.[1]
Conclusion
The development of this compound was a logical and important step in the scientific endeavor to overcome the pharmacological limitations of native testosterone. Its synthesis is a straightforward application of esterification, a cornerstone of prodrug design. While its therapeutic use has been superseded by other esters and more advanced delivery systems, its legacy endures. It played a crucial role in the pioneering of multi-ester formulations designed to better mimic physiological hormone levels. Today, this compound continues to be a vital reference compound in analytical chemistry, aiding in the advancement of anti-doping technologies and contributing to our fundamental understanding of how chemical structure dictates the pharmacokinetic fate of steroid hormones. Its story is a testament to the power of medicinal chemistry to transform a potent but fleeting hormone into a viable, long-acting therapeutic agent.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. denverhormonehealth.com [denverhormonehealth.com]
- 6. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 7. CAS 10312-45-5: this compound | CymitQuimica [cymitquimica.com]
- 8. Testosterone propionate - Wikipedia [en.wikipedia.org]
- 9. Testosterone enanthate - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | C25H38O3 | CID 112100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. swgdrug.org [swgdrug.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Pharmacokinetics of testosterone - Wikipedia [en.wikipedia.org]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 17. Identification of testosterone and testosterone esters in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. diva-portal.org [diva-portal.org]
- 20. This compound [medbox.iiab.me]
- 21. Testosterone Ester Combinations | Empower Pharmacy [empowerpharmacy.com]
A Technical Guide to the Solubility of Testosterone Caproate in Organic Solvents
Introduction: The Critical Role of Solubility in Steroid Formulation
Testosterone Caproate (also known as Testosterone Hexanoate) is a long-acting ester of testosterone, a primary androgenic hormone.[1][2] Its utility in therapeutic and research applications is fundamentally linked to its formulation, which is, in turn, dictated by its solubility characteristics. As an anabolic androgenic steroid, it is classified as a Schedule III compound in the United States.[3] The addition of the six-carbon caproate ester chain significantly increases the lipophilicity of the testosterone molecule, rendering it a prodrug that is slowly released from intramuscular depots following administration.[2][4]
Understanding the solubility of this compound is not merely an academic exercise; it is the cornerstone of developing stable, bioavailable, and effective dosage forms. For researchers and formulation scientists, a comprehensive grasp of its behavior in various organic solvents is paramount for designing robust experimental protocols and advancing drug delivery systems, particularly for oil-based depot injections.[2] This guide provides an in-depth analysis of the physicochemical properties governing its solubility, presents available quantitative data, and outlines a rigorous, field-proven protocol for its experimental determination.
Physicochemical Bedrock: Why this compound Favors Organic Media
The solubility of an active pharmaceutical ingredient (API) is governed by its molecular structure and the intermolecular forces it can establish with a given solvent. This compound is a classic example of a lipophilic, hydrophobic compound, a characteristic directly attributable to its steroidal backbone and ester side chain.[4]
-
Molecular Structure: The molecule consists of a rigid four-ring steroid nucleus and a flexible six-carbon ester chain at the 17-beta position.[1][3] This structure, with its high proportion of carbon-hydrogen bonds, results in a non-polar character.
-
Lipophilicity: The caproate ester modification significantly enhances the molecule's lipophilicity compared to free testosterone.[2] This property is crucial for its slow release from oil-based formulations.[2] Testosterone esters, in general, are less polar than free testosterone.[5]
-
Intermolecular Forces: Dissolution occurs when the solute-solvent interactions overcome the solute-solute (crystal lattice) and solvent-solvent interactions. Due to its non-polar nature, this compound interacts favorably with non-polar organic solvents through van der Waals forces. Conversely, it is practically insoluble in water as it cannot form significant hydrogen bonds with polar water molecules.[6][7]
Key Physicochemical Properties:
-
Appearance: White powder[1]
Quantitative Solubility Profile
Precise quantitative solubility data is essential for accurate formulation. While extensive data for this compound is not widely published, available information and data from structurally similar esters provide a strong directive for solvent selection. Steroids are generally hydrophobic and require polar organic solvents like ethanol or methanol for initial dissolution before being introduced to aqueous media.[9]
| Solvent/Vehicle | Solubility | Compound | Notes |
| Acetonitrile | 10 mg/mL[3] | This compound | Provided as a stock solution concentration. |
| Dimethylformamide (DMF) | 30 mg/mL[6] | Testosterone Isocaproate | Isocaproate is an isomer of caproate; solubility is expected to be very similar. |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[6] | Testosterone Isocaproate | A common solvent for preparing stock solutions of steroid hormones.[10] |
| Ethanol | 30 mg/mL[6] | Testosterone Isocaproate | Ethanol is often used to solubilize steroids for in-vitro experiments.[11] |
| Acetone | Very Soluble[6][7] | Testosterone Isocaproate | Qualitative descriptor. |
| Methylene Chloride | Very Soluble[7] | Testosterone Isocaproate | Qualitative descriptor. |
| Fatty Oils | Freely Soluble[6][7] | Testosterone Isocaproate | Essential for formulating intramuscular depot injections. |
| Water | Practically Insoluble[6] | Testosterone Isocaproate | Expected behavior for a highly lipophilic compound. |
Enhancing Solubility: The Science of Co-Solvents and Carriers
In pharmaceutical practice, particularly for injectable formulations, achieving high concentrations of lipophilic steroids like this compound requires more than a single solvent. A synergistic system of carrier oils and co-solvents is typically employed.
The Role of Carrier Oils: Carrier oils such as castor oil, grapeseed oil, sesame oil, and medium-chain triglycerides (MCT) serve as the primary vehicle for depot injections.[12] The high lipophilicity of this compound allows it to be readily soluble in these oils.[5] The choice of oil can influence the final solubility and viscosity of the formulation.
The Mechanism of Co-Solvency: To maximize the drug load, co-solvents are almost universally included in commercial formulations.[12][13]
-
Benzyl Benzoate: Used as a solubilizer, benzyl benzoate significantly increases the capacity of the oil to dissolve the steroid.[12][13] Its aromatic structure can engage in favorable π-stacking interactions with the steroid nucleus, disrupting the crystal lattice energy and facilitating its integration into the non-polar oil environment.
-
Benzyl Alcohol: This component serves a dual purpose. It acts as a solvent and bacteriostatic preservative, preventing microbial growth in the formulation.[12][13]
A typical solvent system for high-concentration steroid injectables might consist of 78% carrier oil, 20% benzyl benzoate, and 2% benzyl alcohol by volume.[12][13] Studies on other testosterone esters have shown that this combination can achieve solubilities exceeding 400 mg/mL, demonstrating the profound impact of a well-designed co-solvent system.[6]
Standardized Protocol for Equilibrium Solubility Determination
To ensure reproducible and accurate solubility data, a standardized experimental protocol is crucial. The following method is a self-validating system for determining the equilibrium solubility of this compound, adapted from established pharmaceutical guidelines.[14][15]
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions (Self-Validation Check 1: Ensuring Excess Solid)
-
Rationale: To determine equilibrium solubility, the solution must be saturated, with undissolved solid remaining to confirm equilibrium has been reached.
-
Procedure: a. To a series of glass vials, add an amount of this compound powder that is significantly more than the expected solubility. b. Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial. Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration (Trustworthiness Pillar: Achieving Thermodynamic Equilibrium)
-
Rationale: The system must reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Time and consistent agitation are critical.
-
Procedure: a. Securely cap the vials to prevent solvent evaporation. b. Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C). c. Agitate the samples for a predetermined period (typically 24-48 hours). A preliminary experiment should be run to confirm that equilibrium is reached within this timeframe.[15]
-
-
Phase Separation (Self-Validation Check 2: Isolating the Saturated Solution)
-
Rationale: The saturated liquid phase must be completely separated from the undissolved solid API before analysis.
-
Procedure: a. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.[11] b. Carefully withdraw an aliquot of the clear supernatant. c. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic particles.
-
-
Quantitative Analysis (Authoritative Grounding: HPLC-UV Method)
-
Rationale: High-Performance Liquid Chromatography with UV detection is a standard, robust, and accurate method for quantifying steroid concentrations.[16][17]
-
Procedure: a. Prepare a calibrated stock solution of this compound in the mobile phase. Generate a calibration curve with at least five concentration points. b. Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. c. Inject the diluted samples onto an appropriate HPLC system (e.g., C18 column) and quantify the concentration against the standard curve.[17]
-
-
Calculation
-
Rationale: The final solubility is calculated by accounting for the dilution factor.
-
Procedure: a. Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor] b. Report the final solubility as the mean ± standard deviation of the triplicate measurements.
-
Conclusion
The solubility of this compound is a direct function of its lipophilic chemical structure. It exhibits poor aqueous solubility but is readily dissolved in a range of organic solvents, particularly oils and non-polar organic media. For practical applications in drug development, its solubility is dramatically enhanced through the judicious use of co-solvents like benzyl benzoate and benzyl alcohol within a carrier oil base. The standardized equilibrium solubility protocol detailed herein provides a reliable framework for researchers to generate the accurate and reproducible data needed to develop robust and effective formulations. This foundational knowledge is indispensable for harnessing the full therapeutic potential of this long-acting androgen.
References
- 1. swgdrug.org [swgdrug.org]
- 2. This compound|High-Quality Research Chemical [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CAS 10312-45-5: this compound | CymitQuimica [cymitquimica.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. Testosterone isocaproate | 15262-86-9 [chemicalbook.com]
- 8. This compound | C25H38O3 | CID 112100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stressmarq.com [stressmarq.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. scispace.com [scispace.com]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Testosterone Caproate in Human Plasma
Introduction: The Analytical Imperative for Testosterone Prodrugs
Testosterone Caproate, a long-chain ester of testosterone, is a clinically significant anabolic androgenic steroid.[1] Its esterified form functions as a prodrug, which, following intramuscular administration, is slowly hydrolyzed by endogenous esterases to release active testosterone.[2] This mechanism provides a sustained release profile, prolonging the therapeutic window and reducing dosing frequency. The lipophilicity of the caproate ester is a key determinant of its pharmacokinetic profile, contributing to a half-life of approximately 7-10 days.[2]
Accurate quantification of this compound in biological matrices is paramount for a spectrum of research and clinical applications, including:
-
Pharmacokinetic and Bioequivalence Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of testosterone-based therapies.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and ensure patient safety and efficacy.
-
Doping Control: For the unequivocal detection of exogenous testosterone administration.[3]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and wide dynamic range, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[4][5] This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of this compound in human plasma, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in authoritative bioanalytical method validation guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), ensuring data integrity and regulatory compliance.
Foundational Principles: Method Design and Rationale
The development of a reliable LC-MS/MS assay is predicated on a thorough understanding of the analyte's physicochemical properties and the principles of bioanalysis. This method employs a liquid-liquid extraction (LLE) for sample cleanup, a reversed-phase chromatographic separation, and detection by electrospray ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).
The Internal Standard: A Cornerstone of Accuracy
The choice of an internal standard (IS) is critical for correcting for variability during sample preparation and analysis.[6] An ideal IS co-elutes with the analyte and exhibits similar ionization characteristics, thereby compensating for matrix effects and extraction inconsistencies. For this assay, Testosterone-d3 is selected as the internal standard. While a stable isotope-labeled version of this compound would be the theoretical ideal, Testosterone-d3 offers a pragmatic and scientifically sound alternative due to its structural similarity to the core testosterone molecule and its commercial availability. Studies have shown that while ¹³C-labeled standards may offer slight advantages in minimizing chromatographic shifts, well-characterized deuterated standards provide excellent accuracy and precision for testosterone quantification.[6][7]
Sample Preparation: Isolating the Analyte from a Complex Matrix
The primary objective of sample preparation is to remove endogenous interferences from the plasma matrix, such as proteins and phospholipids, which can suppress the analyte signal and compromise analytical accuracy.[8] This protocol utilizes a liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE), a solvent that provides efficient extraction of the lipophilic this compound while minimizing the co-extraction of highly polar matrix components. An alternative to LLE is protein precipitation, often using acetonitrile or acetone, which is a simpler and faster technique but may result in a less clean extract.[9][10]
Chromatographic Separation: Achieving Specificity
Reversed-phase chromatography on a C18 column is employed to separate this compound from other endogenous and exogenous compounds. The use of a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) allows for the efficient elution of the hydrophobic this compound while maintaining good peak shape and resolution.
Mass Spectrometric Detection: The Key to Sensitivity and Selectivity
Tandem mass spectrometry operating in MRM mode provides exceptional selectivity and sensitivity.[11] The precursor ion (the protonated molecule of this compound, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process minimizes chemical noise and allows for confident quantification at low concentrations.
Detailed Protocols and Methodologies
This section provides a step-by-step guide for the quantification of this compound in human plasma. All procedures should be performed in a qualified laboratory by trained personnel.
Materials and Reagents
-
Standards: this compound (≥98% purity), Testosterone-d3 (isotopic purity ≥98%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade).
-
Reagents: Ammonium acetate (≥99% purity), Formic acid (LC-MS grade).
-
Biological Matrix: Human plasma (K2EDTA), free of this compound.
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Testosterone-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Testosterone-d3 primary stock solution with a 50:50 (v/v) methanol:water mixture.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow.
-
To 200 µL of plasma sample (blank, CC, QC, or unknown) in a microcentrifuge tube, add 25 µL of the 100 ng/mL Testosterone-d3 internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 80:20 Mobile Phase A:Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Column Temperature | 40°C |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 387.3 | 271.2 | 100 | 35 | 15 |
| This compound (Qualifier) | 387.3 | 97.1 | 100 | 35 | 25 |
| Testosterone-d3 (IS) | 292.2 | 97.1 | 100 | 30 | 20 |
Note: The MRM transitions for this compound are based on the protonated molecule ([C25H38O3+H]⁺) and its fragmentation, which typically involves the loss of the caproate ester group to yield the testosterone fragment (m/z 271.2) and other characteristic fragments.
Method Validation: Ensuring Data Integrity
The developed method must be validated according to international guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[12] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Data Analysis and Interpretation
The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve. The calibration curve is typically generated using a weighted (e.g., 1/x²) linear regression.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantitative analysis of this compound in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, coupled with a robust validation framework, ensure the generation of accurate, reliable, and reproducible data. This method is well-suited for a variety of research and clinical applications in the field of endocrinology, pharmacology, and anti-doping science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|High-Quality Research Chemical [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Precipitation Methods for Proteomics [biosyn.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. longdom.org [longdom.org]
- 12. sciex.com [sciex.com]
GC-MS analysis of Testosterone Caproate and its metabolites
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Testosterone Caproate and its Metabolites
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the identification and analysis of this compound and its primary metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a synthetic anabolic-androgenic steroid, functions as a prodrug of testosterone. Its detection is critical in sports anti-doping, clinical toxicology, and pharmaceutical research. The protocols herein detail a robust workflow, from sample preparation involving enzymatic hydrolysis and solid-phase extraction to chemical derivatization and final GC-MS analysis. Explanations for key experimental choices are provided to ensure both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
This compound, also known as testosterone hexanoate, is an esterified variant of testosterone designed for sustained release upon intramuscular injection.[1][2] The caproate ester renders the molecule more lipophilic, allowing it to form a depot in the muscle tissue from which it is slowly released into circulation. Once in the bloodstream, esterase enzymes cleave the caproate group, liberating free, active testosterone.[1]
The analytical challenge lies in detecting both the parent ester (if present in circulation) and, more importantly, the resulting testosterone and its downstream metabolites, which are often present in conjugated forms (glucuronides and sulfates) in matrices like urine.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for steroid analysis due to its high chromatographic resolution and definitive mass-spectral identification capabilities.[5][6]
However, steroids are not inherently suitable for GC analysis due to their low volatility and polar functional groups (-OH, =O). Therefore, a multi-step process is required:
-
Enzymatic Hydrolysis: To cleave conjugated metabolites, making them amenable to extraction.
-
Extraction & Clean-up: To isolate steroids from the complex biological matrix and concentrate them. Solid-Phase Extraction (SPE) is highly effective for this purpose.[7][8]
-
Chemical Derivatization: To increase the volatility and thermal stability of the analytes, typically through silylation.[5][9]
-
GC-MS Analysis: To separate the derivatized steroids and identify them based on their retention time and unique mass fragmentation patterns.
Metabolic Pathway of this compound
The primary metabolic event for this compound is its hydrolysis into free testosterone. From there, testosterone undergoes extensive metabolism, primarily in the liver.[3] Understanding this pathway is crucial for identifying the correct analytical targets.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of testosterone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Testosterone Caproate
This guide provides a comprehensive experimental protocol for researchers, scientists, and drug development professionals conducting in vivo studies with Testosterone Caproate. It is designed to ensure scientific integrity, promote ethical conduct, and deliver reproducible results.
Introduction: Understanding this compound
This compound, also known as testosterone hexanoate, is a synthetic androgen and anabolic steroid. It functions as a prodrug of testosterone, meaning it is biologically inactive until metabolized within the body.[1][2] The testosterone molecule is modified by the addition of a caproate ester at the 17β-hydroxyl group.[1] This esterification increases the hormone's lipophilicity, leading to a slower, more sustained release from the injection site.[1][3]
The primary mechanism of action for testosterone is its interaction with androgen receptors (AR), which are located in the cytoplasm of cells in various tissues, including skeletal muscle and the prostate.[1] Upon binding, the activated receptor translocates to the nucleus and regulates gene transcription.[4][5][6] this compound's value in research lies in its use as a long-acting androgen, allowing for less frequent administration compared to testosterone with shorter esters.[1]
PART 1: Core Principles of In Vivo Experimental Design
A well-designed preclinical study is crucial for obtaining meaningful and translatable data.[7][8][9] Before initiating any in vivo experiment, researchers must establish a clear hypothesis and ensure the study is designed with scientific rigor and a commitment to animal welfare.[7][10]
Ethical Considerations in Animal Research
All research involving animals must adhere to strict ethical guidelines to ensure their humane treatment.[11][12][13][14] The core principles are often summarized as the "3Rs":
-
Replacement: Utilizing non-animal methods whenever possible.[15]
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[15]
-
Refinement: Modifying procedures to minimize animal pain and distress.[11][15]
Researchers must obtain approval from their institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board before commencing any study.
Selection of Animal Models
Rodents, such as rats and mice, and non-human primates are the most commonly used animal models for studying male reproductive health and the effects of testosterone.[16] The choice of model depends on the specific research question, with rodents being advantageous due to their lower cost, easier maintenance, and shorter lifespan.[16] Factors to consider when selecting a model include:
-
Species and Strain: Different strains can have varying sensitivities to androgens.
-
Age and Sex: The developmental stage and sex of the animal will significantly influence the outcomes.
-
Health Status: Animals should be healthy and free from any conditions that could confound the results.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for an in vivo study involving this compound.
Caption: A generalized workflow for in vivo studies with this compound.
PART 2: Detailed Experimental Protocols
This section provides step-by-step protocols for the preparation and administration of this compound in a research setting.
Formulation of this compound for Injection
This compound is a crystalline powder that is insoluble in water but soluble in vegetable oils.[17] Therefore, it must be dissolved in a sterile oil-based vehicle for administration.
Materials:
-
This compound powder (≥98% purity)[18]
-
Sterile vehicle oil (e.g., sesame oil, cottonseed oil, or castor oil)[17][19]
-
Sterile vials
-
Sterile syringes and needles
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
Protocol:
-
Calculate the required amount of this compound and vehicle oil based on the desired concentration and total volume.
-
Weigh the this compound powder accurately using an analytical balance and place it in a sterile vial.
-
Add the appropriate volume of sterile vehicle oil to the vial.
-
Gently warm the mixture using a heating block or water bath to aid in dissolution. Do not overheat, as this can degrade the compound.
-
Vortex the mixture until the this compound is completely dissolved and the solution is clear.
-
Visually inspect the solution for any particulate matter before use.
-
Store the formulation according to the manufacturer's recommendations, typically at room temperature and protected from light.
Administration of this compound
Intramuscular (IM) injection is the most common route of administration for oil-based steroid formulations, as it allows for the formation of a depot from which the drug is slowly released.[1][19] Subcutaneous (SC) injection is also a viable route.[20][21]
Procedure for Intramuscular Injection in Rodents:
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the injection.
-
Site Preparation: Disinfect the injection site (typically the gluteal or quadriceps muscle) with an appropriate antiseptic.
-
Dosage Administration: Using a sterile syringe with an appropriate gauge needle, draw up the calculated dose of the this compound formulation.
-
Injection: Insert the needle deep into the muscle and slowly inject the solution.
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions.
Pharmacokinetic Profile
The pharmacokinetic parameters of testosterone esters are heavily influenced by the length of the ester side chain.[22] Longer esters, like caproate, are absorbed and eliminated more slowly, resulting in a longer duration of action.[22]
| Parameter | This compound | Reference |
| Route of Administration | Intramuscular Injection | [1] |
| Vehicle | Oil-based | [1] |
| Mechanism of Action | Prodrug of Testosterone | [1] |
| Approximate Half-Life | 6-8 days | [1] |
Note: These values are approximate and can vary based on the animal model, vehicle used, and injection site.
PART 3: Mechanism of Action - Androgen Receptor Signaling
Once released from its caproate ester through enzymatic hydrolysis, testosterone exerts its effects by binding to the androgen receptor (AR).[1] This interaction triggers a cascade of molecular events that ultimately alter gene expression.
Classical Androgen Receptor Signaling Pathway
The classical, or genomic, pathway involves the direct regulation of gene transcription.
Caption: The classical androgen receptor signaling pathway.
-
Binding: Testosterone enters the cell and binds to the androgen receptor (AR), which is located in the cytoplasm and is complexed with heat shock proteins (HSPs).[6]
-
Dissociation and Translocation: This binding causes the HSPs to dissociate, and the AR-testosterone complex translocates into the nucleus.[6]
-
Dimerization and DNA Binding: Inside the nucleus, the AR forms a dimer and binds to specific DNA sequences known as androgen response elements (AREs).[5][23]
-
Gene Transcription: This binding recruits co-activators or co-repressors, leading to the transcription of target genes involved in various physiological processes.[4][5][6]
Conclusion
This guide provides a foundational framework for conducting in vivo studies with this compound. Adherence to these protocols and a strong understanding of the underlying scientific and ethical principles are paramount for generating high-quality, reproducible data. Researchers should always adapt these general guidelines to their specific experimental needs and consult relevant institutional and national regulations.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. fda.gov [fda.gov]
- 11. forskningsetikk.no [forskningsetikk.no]
- 12. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 13. animal-journal.eu [animal-journal.eu]
- 14. marine-medic.com.au [marine-medic.com.au]
- 15. krebsliga.ch [krebsliga.ch]
- 16. Animal models of male reproductive ageing to study testosterone production and spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labeling.pfizer.com [labeling.pfizer.com]
- 18. caymanchem.com [caymanchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Development of Rodent Models for Gender-Affir - JoVE Journal [jove.com]
- 21. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Note & Protocol: Development of a Testosterone Caproate Reference Standard
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, scientifically grounded guide for the development of a Testosterone Caproate reference standard. Moving beyond a simple recitation of protocols, this application note elucidates the scientific rationale behind each procedural step, ensuring a self-validating and robust workflow. The methodologies detailed herein are designed to produce a highly purified and thoroughly characterized reference material suitable for use in qualitative and quantitative analyses within research and pharmaceutical quality control environments. Key sections cover the synthesis and purification, comprehensive analytical characterization, and stability assessment of this compound, all supported by authoritative citations and practical, field-proven insights.
Introduction: The Critical Role of a Reference Standard
This compound, also known as testosterone hexanoate, is a synthetic androgen and anabolic steroid.[1] It functions as a prodrug of testosterone, modified with a caproate ester to increase its lipophilicity.[1][2] This chemical modification allows for a slower, sustained release of active testosterone following intramuscular injection.[1][2] The accurate quantification and identification of this compound in active pharmaceutical ingredients (APIs), formulated drug products, and in biological matrices are paramount for ensuring safety, efficacy, and regulatory compliance.
A well-characterized reference standard is the cornerstone of any analytical measurement, providing the benchmark against which all samples are compared.[3][4] The development of such a standard is a rigorous, multi-step process that demands meticulous attention to synthesis, purification, and comprehensive characterization to establish its identity, purity, and potency.[4][5] This guide outlines a scientifically robust pathway for producing a this compound reference standard that meets the stringent requirements of the pharmaceutical industry.[3][6]
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, analysis, and the development of stable formulations.
| Property | Value | Source |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | [7] |
| Synonyms | Testosterone Hexanoate, Testosterone 17-caproate | [8][9] |
| CAS Number | 10312-45-5 | [7][8] |
| Molecular Formula | C₂₅H₃₈O₃ | [7][9] |
| Molecular Weight | 386.6 g/mol | [7][9] |
| Appearance | White powder | [8] |
| Solubility | Poorly soluble in water; soluble in organic solvents and oils. | [1][10] |
| UV max | ~240-245 nm | [11][12] |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through the esterification of the 17β-hydroxyl group of testosterone with caproic acid or a reactive derivative thereof.[1] The following workflow is designed to yield a high-purity product suitable for use as a reference standard.
Caption: Synthesis and Purification Workflow for this compound.
Protocol 3.1: Synthesis via Acylation with Caproyl Chloride
This method utilizes caproyl chloride for an efficient esterification of testosterone.[1]
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve testosterone in anhydrous dichloromethane (DCM).
-
Base Addition: Add pyridine or triethylamine to the solution. This base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.[1]
-
Acylation: Cool the mixture in an ice bath. Slowly add caproyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting testosterone spot is no longer visible.
-
Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 3.2: Purification by Column Chromatography and Recrystallization
Purification is critical to remove unreacted starting materials, byproducts, and any potential side-products.
-
Chromatography: Purify the crude product using silica gel column chromatography.[13] A gradient of ethyl acetate in hexane is typically effective for separating the more polar impurities from the less polar this compound.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent.
-
Recrystallization: Further purify the solid residue by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain a highly pure, crystalline solid.[13]
-
Drying: Dry the purified this compound under vacuum to remove residual solvents.
Analytical Characterization and Methodologies
A multi-faceted analytical approach is required to unequivocally confirm the identity, purity, and potency of the this compound reference standard.
Caption: Comprehensive Analytical Characterization Workflow.
Protocol 4.1: High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
A stability-indicating HPLC method is essential for separating this compound from potential impurities and degradation products.[12]
-
Column: Zorbax XDB-C8 (15 cm x 4.6 mm, 5 µm) or equivalent.[12]
-
Mobile Phase: A gradient of Acetonitrile and Water.[12]
-
Flow Rate: 1.2 mL/min.[12]
-
Column Temperature: 35°C.[12]
-
Detection Wavelength: 240 nm.[12]
-
Injection Volume: 20 µL.[12]
-
Diluent: Acetonitrile/Water (70:30 v/v).[12]
-
Procedure:
-
Prepare a standard solution of the this compound reference standard candidate at a known concentration (e.g., 100 µg/mL).
-
Inject the solution into the HPLC system.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
The assay (potency) is determined by comparing the peak area of the sample to that of a previously certified reference standard, if available, or by using a mass balance approach.
-
Protocol 4.2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Impurity Profiling
GC-MS is a powerful technique for confirming the identity and detecting volatile impurities.[8][14]
-
Column: HP-5 MS (30m x 0.25 mm x 0.25 µm) or equivalent.[8]
-
Carrier Gas: Helium at 1.5 mL/min.[8]
-
Injector Temperature: 280°C.[8]
-
Oven Program: Start at 100°C, ramp to 280°C.[8]
-
MS Parameters: Scan range 30-550 amu.[8]
-
Procedure:
-
Prepare a dilute solution of the sample in methanol (~4 mg/mL).[8]
-
Inject into the GC-MS system.
-
Confirm the identity by matching the obtained mass spectrum with a reference library or theoretical fragmentation pattern. The molecular ion [M]⁺ at m/z 386 should be observed.[8]
-
Analyze for impurities, such as unesterified testosterone or other related steroids.[10]
-
Protocol 4.3: Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
NMR provides definitive structural confirmation.[15]
-
Instrument: 400 MHz or higher NMR spectrometer.[8]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with TMS as an internal standard.[8][15]
-
Procedure:
Protocol 4.4: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups.
-
Procedure:
-
Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet or ATR).
-
Confirm the presence of characteristic absorption bands:
-
C=O stretch (ester): ~1730 cm⁻¹
-
C=O stretch (α,β-unsaturated ketone): ~1665 cm⁻¹
-
C=C stretch (alkene): ~1615 cm⁻¹
-
-
Stability Testing
A stability testing program is crucial to determine the appropriate storage conditions and re-test date for the reference standard.[16][17]
Protocol 5.1: Accelerated and Long-Term Stability Study
This protocol is designed based on ICH guidelines to evaluate the stability of the reference standard over time.[18]
-
Sample Packaging: Store the reference standard in well-sealed, inert containers (e.g., amber glass vials) protected from light and moisture.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[18]
-
-
Testing Schedule:
-
Analysis: At each time point, perform key stability-indicating tests, primarily HPLC-UV for purity and degradation products.[17]
-
Acceptance Criteria: Set clear pass/fail thresholds for purity and the maximum allowable level for any single degradation product.[16] Any significant change in purity or the appearance of new impurity peaks would warrant further investigation.
Conclusion
The development of a this compound reference standard is a rigorous endeavor that underpins the reliability of analytical data in pharmaceutical development and quality control. By following the integrated workflow of synthesis, purification, comprehensive characterization, and stability testing outlined in this guide, researchers and scientists can produce a high-quality, well-documented reference material. The emphasis on understanding the causality behind experimental choices ensures that the resulting standard is not only pure but also robust and fit for its intended purpose, thereby upholding the principles of scientific integrity and trustworthiness.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. CAS 10312-45-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Monograph and Reference Standards Development Process | USP [usp.org]
- 4. pharmtech.com [pharmtech.com]
- 5. USP Monograph and Reference Standards Development - Step by Step | USP [usp.org]
- 6. USP Reference Standards [usp.org]
- 7. This compound | C25H38O3 | CID 112100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. caymanchem.com [caymanchem.com]
- 10. veeprho.com [veeprho.com]
- 11. benchchem.com [benchchem.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 14. Analysis of testosterone esters by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repositorio.unesp.br [repositorio.unesp.br]
- 16. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 17. japsonline.com [japsonline.com]
- 18. gmpsop.com [gmpsop.com]
Application Notes & Protocols: Investigating Testosterone Caproate in Hypogonadism Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Context for Testosterone Caproate in Androgen Replacement
Hypogonadism, characterized by the insufficient production of endogenous testosterone, presents significant clinical challenges, impacting sexual function, bone mineral density, muscle mass, and overall quality of life.[1][2] Testosterone Replacement Therapy (TRT) is the cornerstone for managing this condition, aiming to restore serum testosterone levels to a normal physiological range.[3][4][5] The therapeutic landscape of TRT is dominated by testosterone esters, which are prodrugs designed to provide a sustained release of testosterone following administration.[6][7]
This compound, also known as testosterone hexanoate, is a long-acting ester of testosterone.[6][8] The addition of the six-carbon caproate ester chain increases the molecule's lipophilicity, which allows for slower absorption from the injection depot and a prolonged duration of action.[6] This guide provides a comprehensive overview of the scientific rationale and methodologies for utilizing this compound in preclinical and clinical research settings for hypogonadism.
Section 1: Scientific Profile of this compound
Mechanism of Action: From Prodrug to Active Hormone
This compound itself is biologically inactive.[6] Its therapeutic effect is realized only after administration, where it functions as a prodrug.
-
Administration and Depot Formation : Administered via intramuscular (IM) injection, typically in an oil-based vehicle like sesame or cottonseed oil, this compound forms a depot within the muscle tissue.[6] Its lipophilic nature ensures it is released slowly from this depot into circulation.
-
Enzymatic Cleavage : Once in the bloodstream, ubiquitous esterase enzymes cleave the caproate ester from the testosterone molecule.[6] This hydrolysis is the rate-limiting step that dictates the drug's extended pharmacokinetic profile.[6]
-
Androgen Receptor (AR) Signaling : The released, active testosterone then exerts its effects by binding to the Androgen Receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.[6][9][10][11] Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[9][12] There, it binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-regulators to modulate the transcription of target genes responsible for the development and maintenance of male secondary sexual characteristics.[7][10][12]
DOT Script for Testosterone Signaling Pathway
Caption: The canonical androgen receptor signaling pathway.
Pharmacokinetic Profile
The primary advantage of esterification is the modification of testosterone's pharmacokinetic profile. The length of the ester chain is directly correlated with its half-life.
| Parameter | Testosterone (Unesterified) | Testosterone Cypionate | This compound | Testosterone Undecanoate |
| Administration Route | Parenteral, Transdermal | Intramuscular | Intramuscular | Intramuscular, Oral |
| Approximate Half-Life | 10-100 minutes (plasma) | ~8 days | ~7-10 days[6] | ~21-24 days (IM)[13] |
| Dosing Frequency | Daily | Every 2-4 weeks[14] | (Hypothetical) Every 1-2 weeks | Every 10-12 weeks (IM)[15] |
| Key Characteristic | Rapid clearance | Widely used standard | Intermediate-long acting | Very long acting |
Note: The half-life of this compound is similar to other intermediate-length esters like isocaproate (~7-9 days) and its properties are best inferred from esters of similar carbon length.[16] It is less common as a standalone preparation but was a component of multi-ester blends like Omnadren 250.[8]
Section 2: Preclinical Study Design & Protocols
The use of animal models is essential for evaluating the efficacy and safety of new TRT formulations before human trials. The orchidectomized (castrated) rat is a standard and robust model for inducing a hypogonadal state.[17][18]
Rationale for Model Selection
The orchidectomized Fischer 344 (F344) rat is a particularly suitable model as it displays a broad range of catabolic effects following castration, including significant decreases in muscle mass and increases in adiposity and bone resorption, closely mimicking the human hypogonadal state.[17]
Preclinical Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study evaluating this compound.
DOT Script for Preclinical Workflow
Caption: Workflow for evaluating T. Caproate in an orchidectomized rat model.
Detailed Preclinical Protocol
Objective : To determine the efficacy of this compound in reversing hypogonadal effects in an orchidectomized (ORX) rat model.
Materials & Reagents :
-
Male Fischer 344 rats (3 months old)
-
This compound (≥98% purity)
-
Sterile vehicle (e.g., Sesame oil or Cottonseed oil)
-
Anesthetics (e.g., Isoflurane)
-
Analgesics (e.g., Buprenorphine)
-
Sterile surgical kit, sutures, wound clips
-
LC-MS/MS system for testosterone quantification
Methodology :
-
Induction of Hypogonadism (Orchidectomy)
-
Anesthetize the rat using appropriate methods (e.g., isoflurane inhalation).
-
Administer pre-operative analgesia.
-
Aseptically prepare the scrotal area.[19]
-
Make a single midline incision through the scrotum.[20]
-
Exteriorize one testis by applying gentle pressure.
-
Ligate the spermatic cord, including the vas deferens and blood vessels, with absorbable suture.[21]
-
Excise the testis distal to the ligature.[19]
-
Return the stump to the scrotum and repeat for the second testis.
-
Close the incision with sutures or wound clips.[20]
-
Sham Operation: For the sham group, perform the same procedure but without ligation and removal of the testes.[18]
-
-
Formulation & Dosing
-
Prepare a sterile stock solution of this compound in the chosen oil vehicle (e.g., 50 mg/mL).
-
Causality: Oil vehicles are required due to the high lipophilicity and poor aqueous solubility of testosterone esters.[6]
-
Administer weekly via intramuscular injection into the gluteal muscle. A dose of 7 mg/kg has been shown to produce supraphysiological testosterone levels with testosterone enanthate in rats and serves as a starting point for dose-range finding.[18]
-
-
Endpoint Analysis: Biochemical
-
Protocol: Serum Testosterone Quantification by LC-MS/MS
-
Collect whole blood via cardiac puncture at termination into serum separator tubes.
-
Centrifuge at 2,000 x g for 15 minutes to separate serum.
-
Sample Preparation (Liquid-Liquid Extraction) :
-
To 100 µL of serum, add an internal standard (e.g., Testosterone-d3).[22]
-
Add 2 mL of an organic solvent mixture (e.g., 3:2 ethyl acetate:hexane) and vortex for 2 minutes to extract the steroids.[22]
-
Transfer the organic layer, dry it under a stream of nitrogen, and reconstitute the sample in a mobile phase-compatible solvent (e.g., 70:30 water:methanol).[22]
-
-
Analysis : Inject the prepared sample into an LC-MS/MS system. Liquid chromatography separates testosterone from other interfering substances before it enters the mass spectrometer for highly specific and sensitive detection.[23][24]
-
-
Self-Validation: LC-MS/MS is considered the gold standard for steroid hormone quantification, offering superior specificity over immunoassays which can suffer from cross-reactivity.[1][23][25]
-
Section 3: Clinical Research Considerations
Translating preclinical findings into a clinical setting requires a carefully designed study that prioritizes patient safety while gathering robust pharmacokinetic (PK) and pharmacodynamic (PD) data.
Protocol Outline: Phase I/IIa Study in Hypogonadal Men
Primary Objectives :
-
To evaluate the safety and tolerability of single and multiple ascending doses of this compound.
-
To characterize the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of testosterone following administration.
Secondary Objectives :
-
To assess the effect of this compound on trough serum testosterone levels.
-
To evaluate preliminary efficacy on symptoms of hypogonadism (e.g., via questionnaires like the Aging Males' Symptoms (AMS) scale).[4]
Inclusion Criteria :
-
Male, aged 18-65 years.
-
Confirmed diagnosis of hypogonadism (e.g., two morning total testosterone readings < 300 ng/dL).[3]
-
Symptoms of hypogonadism (e.g., low libido, fatigue).[3]
Exclusion Criteria :
-
History of prostate or breast cancer.
-
Severe benign prostatic hyperplasia.
-
Hematocrit > 50%.
-
Untreated severe obstructive sleep apnea.
Safety Monitoring : A rigorous monitoring plan is essential for any TRT trial.
| Parameter | Baseline | During Treatment | Rationale |
| Hematocrit/Hemoglobin | Yes | Weeks 4, 12, 24, then annually | TRT can stimulate erythropoiesis, increasing risk of polycythemia and thromboembolic events. |
| Prostate-Specific Antigen (PSA) | Yes | Months 3, 6, 12, then annually | To monitor for potential stimulation of subclinical prostate cancer. |
| Digital Rectal Exam (DRE) | Yes | Annually | To assess for prostate abnormalities. |
| Lipid Panel | Yes | Months 3, 6, 12 | To monitor for potential adverse effects on cholesterol levels. |
| Liver Function Tests (LFTs) | Yes | As clinically indicated | While injectable esters have low hepatotoxicity risk, baseline and follow-up are prudent. |
This monitoring schedule is adapted from established guidelines for testosterone therapy.[26]
Clinical Trial Workflow
The following diagram illustrates a potential workflow for a Phase I/IIa clinical study.
DOT Script for Clinical Trial Workflow
Caption: A potential workflow for a Phase I/IIa clinical study of T. Caproate.
Section 4: Conclusion and Future Directions
This compound, as an intermediate-to-long-acting testosterone ester, represents a valuable tool for researchers studying the effects of sustained testosterone delivery in hypogonadal states. The protocols outlined herein provide a robust framework for its evaluation, from preclinical modeling to early-phase clinical trials. Future research should focus on optimizing dosing schedules to more closely mimic natural diurnal testosterone rhythms and on long-term safety studies to further delineate its risk-benefit profile compared to other available esters. The ultimate goal remains the development of TRT options that are not only effective but also offer improved patient convenience and a superior safety profile.
References
- 1. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypogonadism Clinical Research Trials | CenterWatch [centerwatch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and safety of testosterone replacement therapy in men with hypogonadism: A meta-analysis study of placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testosterone replacement in male hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|High-Quality Research Chemical [benchchem.com]
- 7. testosterone isocaproate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testosterone Replacement Therapy in Hypogonadal Men - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bloomtechz.com [bloomtechz.com]
- 17. Orchiectomized Fischer 344 male rat models body composition in hypogonadal state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Orchidectomy | Animals in Science [queensu.ca]
- 20. researchgate.net [researchgate.net]
- 21. ns :: Neurospine [e-neurospine.org]
- 22. agilent.com [agilent.com]
- 23. myadlm.org [myadlm.org]
- 24. Methodology for measuring testosterone, dihydrotestosterone and sex hormone-binding globulin in a clinical setting (Chapter 4) - Testosterone [cambridge.org]
- 25. scispace.com [scispace.com]
- 26. login.medscape.com [login.medscape.com]
Application Notes & Protocols: Investigating Testosterone Caproate in Muscle Wasting Research
Introduction: The Challenge of Muscle Wasting and the Promise of Androgenic Intervention
Muscle wasting, or atrophy, is a debilitating condition characterized by the progressive loss of skeletal muscle mass and strength. It is a significant comorbidity in numerous chronic diseases, including cancer cachexia, sepsis, disuse from immobilization, and age-related sarcopenia. The underlying pathophysiology involves a critical imbalance between muscle protein synthesis and degradation. The ubiquitin-proteasome system (UPS) has been identified as a primary driver of protein breakdown in atrophying muscle.[1][2][3][4] This complex machinery targets myofibrillar proteins for degradation, leading to a reduction in myofiber size and overall muscle function.[3]
Androgens, such as testosterone and its derivatives, are potent anabolic agents known to increase muscle mass and strength.[5][6] Their therapeutic potential in counteracting muscle wasting is a subject of intense research. Testosterone Caproate, an esterified form of testosterone, offers a prolonged release profile, making it a valuable tool for preclinical studies.[7] This document provides a comprehensive guide to its application in muscle wasting research, detailing the molecular mechanisms, preclinical models, and detailed experimental protocols. The primary mechanism of action involves binding to the androgen receptor (AR), which then modulates the transcription of genes involved in both anabolic and catabolic pathways.[5][8][9]
Core Mechanisms of Action: A Dual Approach to Muscle Homeostasis
This compound exerts its muscle-preserving effects by simultaneously stimulating anabolic pathways and suppressing catabolic ones. This dual action is orchestrated primarily through the androgen receptor.
Anabolic Signaling: Activating the mTOR Pathway
Upon binding Testosterone, the androgen receptor (AR) complex promotes the activation of key anabolic signaling cascades. A central player in this process is the mammalian target of rapamycin (mTOR).[10][11] The activation of the Akt/mTOR pathway is indispensable for initiating muscle hypertrophy.[12]
-
Protein Synthesis: Activated mTORC1 phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10] This cascade enhances the translation of messenger RNA (mRNA) into proteins, directly increasing the synthesis of myofibrillar proteins and contributing to muscle fiber growth.[13][14]
-
Satellite Cell Activation: Testosterone has been shown to increase the number and activity of satellite cells, which are muscle stem cells responsible for muscle repair and growth.[15][16][17] These cells can proliferate and fuse with existing muscle fibers, donating their nuclei and enhancing the muscle's capacity for protein synthesis.[15][18]
Anti-Catabolic Signaling: Suppressing the Ubiquitin-Proteasome System
Perhaps more critically in the context of muscle wasting, this compound actively suppresses the primary pathway for protein degradation.
-
Inhibition of E3 Ubiquitin Ligases: Muscle atrophy is strongly associated with the upregulation of two muscle-specific E3 ubiquitin ligases: Muscle RING Finger 1 (MuRF1) and Atrogin-1/MAFbx.[3][19] These enzymes are responsible for tagging contractile proteins for degradation by the proteasome.[19] Androgen receptor signaling can suppress the transcription of these critical ligases, thereby reducing the rate of muscle protein breakdown.[20][21]
-
FoxO Regulation: The anabolic Akt pathway, stimulated by androgens, phosphorylates and inactivates Forkhead box O (FoxO) transcription factors. Inactivated FoxO is retained in the cytoplasm, preventing it from entering the nucleus and transcribing atrophy-related genes, including MuRF1 and Atrogin-1.[1]
The interplay between these pathways is crucial. By shifting the balance towards protein synthesis and away from degradation, this compound can effectively mitigate the net loss of muscle mass seen in catabolic states.
Diagram 1: this compound Signaling in Skeletal Muscle
Caption: this compound activates anabolic (mTOR) and suppresses catabolic (UPS) pathways.
Preclinical Research Strategy: Models and Considerations
In Vitro Models: Differentiated Myotubes
Cultured muscle cells, such as the C2C12 murine myoblast line, provide a controlled environment to study the direct effects of this compound on muscle cell biology. Once differentiated into myotubes, these cells mimic mature muscle fibers and can be used to assess changes in protein synthesis, degradation pathways, and myotube diameter. Studies have demonstrated that testosterone can directly act on muscle cells in culture to modulate metabolic pathways and cell cycle progression.[22][23][24]
In Vivo Models: Inducing Muscle Atrophy
Selecting an appropriate animal model is critical for studying muscle wasting. The mouse is a versatile model due to the availability of transgenic strains and established protocols.
-
Disuse Atrophy (Immobilization): Hindlimb immobilization via casting or stapling is a clinically relevant model of disuse atrophy.[25][26][27] This method induces significant muscle loss, particularly in postural muscles like the soleus and gastrocnemius, within 1-2 weeks.[25][27] It is associated with the upregulation of MuRF-1 and Atrogin-1.[27]
-
Denervation Atrophy: Transecting the sciatic or tibial nerve leads to rapid and severe muscle atrophy in the corresponding lower limb muscles.[28] This model is useful for studying the role of neuromuscular input in maintaining muscle mass.
-
Androgen Deprivation (Orchiectomy): Surgical castration (orchiectomy) in male mice removes the primary source of endogenous testosterone, leading to muscle atrophy, particularly in highly androgen-responsive muscles.[20][29] This model is ideal for studying the direct replacement effects of this compound.[20]
Dosing and Administration
This compound is lipophilic and should be dissolved in a sterile oil vehicle, such as sesame oil or cottonseed oil, for administration.[7][30] Subcutaneous injection is a common and effective route.[30][31]
| Parameter | Recommendation for Mouse Studies | Rationale & References |
| Compound | This compound | Anabolic steroid with a prolonged duration of action due to its ester chain.[7] |
| Vehicle | Sterile Sesame Oil | Commonly used, well-tolerated vehicle for subcutaneous steroid administration.[30] |
| Route | Subcutaneous (s.c.) Injection | Provides a depot for slow release, maintaining stable serum levels.[32] |
| Dose Range | 1 - 10 mg/kg | Doses in this range have been shown to be effective in preclinical mouse models.[20] Dose should be optimized for the specific model and research question. |
| Frequency | 2-3 times per week | Balances stable compound levels with minimizing animal handling stress.[21] |
Safety and Handling
This compound is a potent hormonal agent and a suspected carcinogen that may damage fertility or the unborn child.[33][34][35]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection when handling the compound.
-
Handling: Obtain special instructions before use.[33] Avoid creating dust or aerosols. Wash hands thoroughly after handling.
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[36]
-
Disposal: Dispose of contents and container according to local, regional, and national regulations.
Experimental Protocols
Diagram 2: In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo study of this compound on muscle atrophy.
Protocol: Hindlimb Immobilization-Induced Atrophy in Mice
This protocol describes inducing disuse atrophy in one hindlimb, using the contralateral limb as an internal control.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Plaster of Paris or casting tape
-
Scissors, forceps
Procedure:
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the mouse in a prone position.
-
Gently position one hindlimb so the ankle is in full plantar flexion and the knee is slightly flexed. This places the tibialis anterior and extensor digitorum longus muscles in a shortened position, which accelerates atrophy.[25][26]
-
Apply a thin layer of padding around the limb, from the mid-femur to the toes.
-
Apply casting material over the padding, ensuring a snug but not overly tight fit. The cast should completely immobilize the ankle and knee joints.
-
Allow the cast to dry completely before returning the mouse to a clean cage.
-
House mice individually to prevent them from chewing each other's casts. Provide soft bedding and ensure easy access to food and water on the cage floor.
-
Monitor the animals daily for any signs of distress, swelling of the toes, or cast slippage.
-
At the experimental endpoint (e.g., 14 days), euthanize the mice and carefully remove the cast using small scissors.
Protocol: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile sesame oil
-
Sterile glass vial
-
Syringes (1 mL) and needles (e.g., 27G)
-
Scale, vortexer
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration (e.g., 5 mg/mL) and total volume.
-
In a sterile vial, weigh the this compound powder.
-
Add the calculated volume of sterile sesame oil.
-
Gently warm the vial (e.g., in a 37°C water bath) and vortex until the powder is completely dissolved. The solution should be clear.
-
Allow the solution to cool to room temperature before administration.
-
For administration, gently scruff the mouse to expose the skin on its back.
-
Insert a 27G needle subcutaneously into the tented skin.
-
Inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle and return the mouse to its cage. Alternate injection sites to avoid irritation.
Protocol: Muscle Tissue Harvesting and Histological Analysis
Materials:
-
Isopentane, cooled in liquid nitrogen
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
Procedure:
-
Harvesting: Immediately after euthanasia, carefully dissect the target muscles (e.g., tibialis anterior, gastrocnemius) from both the atrophied and control limbs. Remove any excess connective tissue and weigh the muscles (wet weight).
-
Freezing: Place a small amount of OCT in a cryomold. Orient the muscle belly perpendicular to the bottom of the mold. Submerge the mold in isopentane pre-chilled with liquid nitrogen until the OCT is completely frozen. This rapid freezing is essential to prevent ice crystal artifacts.[37]
-
Sectioning: Using a cryostat at approximately -20°C, cut transverse sections of the muscle at 8-10 µm thickness. Mount the sections onto microscope slides.
-
Staining: Perform a standard H&E stain to visualize the general morphology of the muscle fibers.[38][39]
-
Imaging & Analysis: Capture images of the stained sections under a microscope. Using imaging software (e.g., ImageJ), trace the periphery of a large number of individual muscle fibers (e.g., >100 per muscle) to calculate the cross-sectional area (CSA). Compare the average CSA between experimental groups.
Protocol: Biochemical Analysis of Muscle Tissue
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-Atrogin-1, anti-MuRF1, anti-phospho-Akt, anti-total-Akt)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Homogenization: Place a small piece of frozen muscle tissue in a tube with ice-cold lysis buffer. Homogenize using a tissue homogenizer until no visible tissue remains.
-
Lysate Preparation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes. Collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies against target proteins overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Apply a chemiluminescent substrate and image the resulting bands.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or α-tubulin). For signaling proteins, normalize the phosphorylated form to the total protein (e.g., p-Akt / total Akt).
| Biochemical Marker | Function / Pathway | Expected Change (Atrophy) | Expected Change (Test. Caproate) |
| Atrogin-1 (MAFbx) | E3 Ubiquitin Ligase (UPS) | ↑ | ↓ |
| MuRF1 | E3 Ubiquitin Ligase (UPS) | ↑ | ↓ |
| p-Akt / Total Akt | Anabolic Signaling (mTOR) | ↓ | ↑ |
| p-mTOR / Total mTOR | Anabolic Signaling (mTOR) | ↓ | ↑ |
| p-S6K1 / Total S6K1 | Protein Synthesis (mTOR) | ↓ | ↑ |
Conclusion
This compound serves as a powerful investigational tool for dissecting the mechanisms of muscle wasting and evaluating potential therapeutic strategies. Its ability to robustly stimulate anabolic pathways while concurrently suppressing the primary drivers of catabolism makes it highly effective in preclinical models of atrophy. By employing the rigorous protocols outlined in this guide, researchers can effectively characterize the efficacy and molecular impact of androgenic compounds, paving the way for the development of novel treatments for a range of muscle wasting conditions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Ubiquitin-Proteasome Pathway and Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. CAS 10312-45-5: this compound | CymitQuimica [cymitquimica.com]
- 8. academic.oup.com [academic.oup.com]
- 9. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dual roles of mTOR in skeletal muscle adaptation: coordinating hypertrophic and mitochondrial biogenesis pathways for exercise-induced chronic disease management [frontiersin.org]
- 11. Resistance Exercise-Induced Hypertrophy: A Potential Role for Rapamycin-Insensitive mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 13. Muscle hypertrophy - Wikipedia [en.wikipedia.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Testosterone action on skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Testosterone Improves the Regeneration of Old and Young Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of the Ubiquitin-Proteasome Pathway in Skeletal Muscle | Musculoskeletal Key [musculoskeletalkey.com]
- 20. The Effects of Testosterone Deprivation and Supplementation on Proteasomal and Autophagy Activity in the Skeletal Muscle of the Male Mouse: Differential Effects on High-Androgen Responder and Low-Androgen Responder Muscle Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Testosterone/androgen receptor antagonizes immobility-induced muscle atrophy through Inhibition of myostatin transcription and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Testosterone insulin-like effects: an in vitro study on the short-term metabolic effects of testosterone in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A direct effect of testosterone on muscle cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Testosterone insulin-like effects: an in vitro study on the short-term metabolic effects of testosterone in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A model of muscle atrophy using cast immobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A model of muscle atrophy using cast immobilization in mice | Semantic Scholar [semanticscholar.org]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Video: Tibial Nerve Transection - A Standardized Model for Denervation-induced Skeletal Muscle Atrophy in Mice [jove.com]
- 29. researchgate.net [researchgate.net]
- 30. Reintroducing testosterone in the db/db mouse partially restores normal glucose metabolism and insulin resistance in a leptin-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biorxiv.org [biorxiv.org]
- 32. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pharmacopoeia.com [pharmacopoeia.com]
- 34. cdn.pfizer.com [cdn.pfizer.com]
- 35. This compound | C25H38O3 | CID 112100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. echemi.com [echemi.com]
- 37. archivosdemedicinadeldeporte.com [archivosdemedicinadeldeporte.com]
- 38. lecturio.com [lecturio.com]
- 39. Muscle Tissue | Histology Guide [histologyguide.com]
Application Notes and Protocols: Determining Androgen Receptor Binding Affinity of Testosterone Following Hydrolysis of Testosterone Caproate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the androgen receptor (AR) binding affinity of testosterone, the active metabolite of Testosterone Caproate. It is crucial to understand that this compound, as an ester prodrug, does not directly interact with the androgen receptor.[1] Its biological activity is contingent upon in vivo or in vitro enzymatic hydrolysis, which liberates free testosterone.[1] This guide will detail the principles of competitive radioligand binding assays, provide a step-by-step protocol to measure the binding of testosterone to the AR, and discuss the interpretation of results. Furthermore, we will explore cell-based functional assays as an orthogonal method to corroborate binding affinity data with transcriptional activation.
Introduction: The Androgen Receptor and this compound
The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[2] Upon binding to androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes responsible for numerous physiological processes, including the development and maintenance of male secondary sexual characteristics.[3][4] Dysregulation of AR signaling is implicated in various pathologies, most notably prostate cancer, making it a prime therapeutic target.[2][5]
This compound is an anabolic-androgenic steroid and an ester of testosterone.[1] The caproate ester moiety increases the lipophilicity of the testosterone molecule, leading to a sustained release of the active hormone following intramuscular injection.[1][6][7] It is imperative to recognize that this compound itself is pharmacologically inactive. Its androgenic effects are realized only after the ester bond at the C-17β position is cleaved by endogenous esterases, releasing free testosterone into circulation.[1][8] Therefore, any in vitro assessment of its "binding affinity" must be designed to measure the interaction of its active metabolite, testosterone, with the AR.
Mechanism of Action: A Prodrug Approach
The primary function of the esterification of testosterone is to create a depot effect, allowing for a prolonged therapeutic window.[1] Once administered, this compound is sequestered in adipose tissue and slowly released. Circulating esterases then hydrolyze the ester, liberating testosterone, which can then bind to the AR in target tissues.
Figure 1: Activation pathway of this compound.
Principles of Competitive Radioligand Binding Assays
To determine the binding affinity of testosterone for the AR, a competitive radioligand binding assay is the gold standard.[9] This assay format quantifies the ability of an unlabeled compound (the "competitor," in this case, testosterone) to displace a radiolabeled ligand with known high affinity for the receptor from its binding site.[10][11]
The fundamental principle is based on the competition between the unlabeled testosterone and a radiolabeled androgen (e.g., [³H]-Dihydrotestosterone or [³H]-Mibolerone) for a limited number of androgen receptors.[2][10] The amount of radioactivity bound to the receptor is inversely proportional to the concentration of the unlabeled testosterone.[10] By performing the assay with increasing concentrations of unlabeled testosterone, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of unlabeled testosterone required to displace 50% of the radiolabeled ligand. This value can then be used to calculate the inhibition constant (Ki), which is an intrinsic measure of the binding affinity of testosterone for the AR.[10]
Figure 2: Competition for Androgen Receptor (AR) binding.
Experimental Protocol: Competitive AR Binding Assay
This protocol outlines a method for determining the binding affinity of testosterone for the androgen receptor using rat prostate cytosol as the receptor source and [³H]-R1881 (Metribolone) as the radioligand. This protocol is adapted from established methodologies.[12]
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| [³H]-R1881 (Metribolone) | PerkinElmer | NET590 | Specific activity: ~80 Ci/mmol |
| Unlabeled R1881 | Sigma-Aldrich | R0765 | For non-specific binding determination |
| Testosterone | Sigma-Aldrich | T1500 | Test compound |
| Rat Ventral Prostates | Charles River | - | From adult male Sprague-Dawley rats |
| TEDG Buffer | - | - | See recipe below |
| Hydroxylapatite (HAP) Slurry | Bio-Rad | 1300420 | For separation of bound and free ligand |
| Scintillation Cocktail | MP Biomedicals | 01882475 | For radioactivity counting |
| Protein Assay Kit | Bio-Rad | 5000006 | For protein concentration determination |
TEDG Buffer Composition:
-
10 mM Tris-HCl, pH 7.4
-
1.5 mM EDTA
-
10% (v/v) Glycerol
-
1 mM Dithiothreitol (DTT) - Add fresh on the day of use
-
Protease Inhibitor Cocktail
Preparation of Rat Prostate Cytosol
-
Euthanize adult male Sprague-Dawley rats and immediately excise the ventral prostates.
-
Trim the tissue of any fat and connective tissue and place it in ice-cold TEDG buffer.
-
Weigh the pooled prostate tissue.
-
Homogenize the tissue in 4 volumes of ice-cold TEDG buffer using a Polytron tissue homogenizer.
-
Centrifuge the homogenate at 30,000 x g for 30 minutes at 4°C.[12]
-
Carefully collect the supernatant, which is the cytosolic fraction containing the androgen receptor.
-
Determine the protein concentration of the cytosol using a Bradford protein assay.
-
Aliquot the cytosol and store at -80°C until use.
Assay Procedure
-
Preparation of Testosterone Dilutions: Prepare a serial dilution of testosterone in the appropriate solvent (e.g., ethanol or DMSO) and then dilute further in TEDG buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In duplicate or triplicate, set up the following in microcentrifuge tubes on ice:
-
Total Binding: 10 µL of TEDG buffer.
-
Non-specific Binding (NSB): 10 µL of a high concentration of unlabeled R1881 (e.g., 1000-fold molar excess over the radioligand).
-
Test Compound (Testosterone): 10 µL of each testosterone dilution.
-
-
Addition of Radioligand: Add 10 µL of [³H]-R1881 (at a final concentration approximately equal to its Kd, typically 0.5-2 nM) to all tubes.
-
Addition of Cytosol: Add 300 µL of the prepared rat prostate cytosol to each tube.[12]
-
Incubation: Gently vortex the tubes and incubate overnight (18-24 hours) at 4°C to reach equilibrium.[12]
-
Separation of Bound and Free Ligand:
-
Add 100 µL of ice-cold HAP slurry to each tube.
-
Vortex and incubate on ice for 15-20 minutes, with intermittent vortexing.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Wash the HAP pellet three times with 1 mL of ice-cold wash buffer (e.g., TEDG buffer without glycerol).
-
-
Radioactivity Counting:
-
After the final wash, resuspend the HAP pellet in 200 µL of ethanol.
-
Transfer the suspension to a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]
- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. apumn.com [apumn.com]
- 7. transformyou.com [transformyou.com]
- 8. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Note: A Multi-Assay Approach for Characterizing the Cellular Activity of Testosterone Caproate
Introduction: The Pro-Drug Challenge
Testosterone Caproate (TCa), also known as testosterone hexanoate, is a synthetic ester of testosterone.[1][2] It functions as a pro-drug, meaning it is biologically inactive until chemically modified within the body.[3] Specifically, the caproate ester chain must be cleaved by cellular esterases to release the active hormone, testosterone.[3][4] This conversion is a critical prerequisite for its androgenic effects, which are mediated through the Androgen Receptor (AR), a ligand-activated transcription factor pivotal in prostate cancer progression and various physiological processes.[5][6]
Studying the bioactivity of this compound in vitro presents a unique challenge compared to studying its parent compound. The selected cell-based model must not only express a functional Androgen Receptor but also possess sufficient esterase activity to efficiently hydrolyze the pro-drug.[7][8] Therefore, a comprehensive analysis requires a multi-tiered approach to confirm not just the final biological outcome, but the entire mechanistic cascade from pro-drug conversion to downstream cellular responses.
This guide provides a detailed framework and validated protocols for researchers to quantitatively assess the androgenic activity of this compound. We will describe a suite of three complementary cell-based assays that interrogate distinct stages of the AR signaling pathway:
-
Androgen Receptor (AR) Nuclear Translocation Assay: To visualize the initial activation step.
-
AR Reporter Gene Assay: To quantify transcriptional activity.
-
Cell Proliferation Assay: To measure a key downstream physiological response.
By integrating data from these assays, researchers can build a robust and nuanced profile of this compound's cellular activity, essential for drug development and fundamental research.
The Androgen Receptor Signaling Cascade: A Two-Step Activation
The biological activity of this compound is contingent upon its conversion to testosterone, which then activates the canonical Androgen Receptor (AR) signaling pathway.[9][10]
-
Hydrolysis (Pro-drug Conversion): In the cellular cytoplasm, endogenous esterase enzymes cleave the caproate ester bond of TCa, releasing free testosterone.[3][4]
-
Canonical AR Activation:
-
Ligand Binding: Testosterone binds to the AR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[6][11]
-
Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSPs. This complex then dimerizes and translocates into the nucleus.[12][13]
-
Transcriptional Regulation: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[14][15] This binding event recruits co-regulators and initiates the transcription of genes that drive cell survival, proliferation, and other androgen-dependent processes.[14][16]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|High-Quality Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of the LNCaP cell line – the dawn of an era for prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biotransformation--XXXIV. Metabolism of testosterone esters in fungi cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP3064589A1 - Enzymatic process for the preparation of testosterone and esters thereof - Google Patents [patents.google.com]
- 9. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]
- 10. news-medical.net [news-medical.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. innoprot.com [innoprot.com]
- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the GC-MS Analysis of Testosterone Caproate Following Derivatization
Introduction: The Analytical Imperative for Derivatizing Testosterone Caproate
This compound, a long-chain ester of the endogenous androgen testosterone, presents a significant analytical challenge for gas chromatography-mass spectrometry (GC-MS). Its inherent molecular structure, characterized by a high molecular weight and a polar hydroxyl group on the testosterone backbone, results in poor chromatographic performance. Undivatized, this compound exhibits low volatility and thermal lability, leading to broad, tailing peaks and potential degradation in the hot GC inlet and column.[1] To surmount these obstacles and achieve the sensitivity and specificity required for rigorous quantitative and qualitative analysis in research and drug development, chemical derivatization is an essential prerequisite.[2][3][4]
This technical guide provides a comprehensive overview of the most effective derivatization techniques for this compound, with a focus on silylation. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the interpretation of the resulting mass spectra.
The Chemistry of Derivatization: Enhancing Analyte Performance
The primary goal of derivatization in the context of GC-MS is to mask the polar functional groups of the analyte, thereby increasing its volatility and thermal stability.[1] For this compound, the key target for derivatization is the hydroxyl group at the C17 position of the steroid nucleus. The ester linkage of the caproate moiety is generally stable under typical GC-MS conditions.
Silylation: The Gold Standard for Steroid Analysis
Silylation is the most widely employed derivatization technique for steroids, involving the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][5] This transformation yields a less polar and more volatile TMS ether derivative.
The most common silylating agents are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] These reagents are highly reactive and produce volatile byproducts that do not interfere with the chromatographic analysis. For sterically hindered hydroxyl groups, such as the one in testosterone, the addition of a catalyst like trimethylchlorosilane (TMCS) or trimethyliodosilane (TMIS) can significantly enhance the reaction kinetics and ensure complete derivatization.[6]
The silylation reaction of this compound with MSTFA is depicted below:
Caption: Silylation of this compound with MSTFA.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the derivatization of this compound. It is recommended to optimize these conditions for your specific instrumentation and sample matrix.
Protocol 1: Direct Silylation with MSTFA
This protocol is suitable for relatively clean samples where the primary goal is the derivatization of the hydroxyl group.
Materials:
-
This compound standard or extracted sample, dried.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium Iodide (NH₄I)
-
2-Mercaptoethanol
-
Anhydrous Pyridine or Acetonitrile
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry in a GC vial. The presence of water will consume the derivatizing reagent and lead to incomplete reactions.
-
Reagent Preparation: Prepare the derivatization reagent by mixing MSTFA, ammonium iodide (a catalyst), and 2-mercaptoethanol in a ratio of 250 µL : 5 mg : 15 µL, respectively.[3] Add 45 µL of this mixture to the dried sample. Alternatively, a widely used reagent mixture is MSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.[3]
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Protocol 2: Two-Step Derivatization for Comprehensive Analysis
For complex matrices or when analyzing for other ketosteroids, a two-step methoximation-silylation is recommended. This prevents the formation of multiple enol-TMS isomers from the keto group at the C3 position.[7]
Materials:
-
All materials from Protocol 1
-
Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL)
Procedure:
-
Methoximation: To the dried sample, add 50 µL of MOX reagent. Cap the vial and heat at 60°C for 30 minutes to convert the keto group to a methyloxime derivative.
-
Silylation: Cool the vial to room temperature. Add 100 µL of MSTFA (or BSTFA with 1% TMCS).
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature before GC-MS analysis.
Caption: Two-step derivatization workflow for this compound.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound.
| Parameter | Setting |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Oven Program | Initial temp: 180°C, hold for 1 min; Ramp: 10°C/min to 300°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-600 amu |
Mass Spectral Data and Fragmentation
Understanding the mass spectral fragmentation of derivatized this compound is crucial for its confident identification.
Underivatized this compound
The EI mass spectrum of underivatized this compound is characterized by a molecular ion ([M]⁺) at m/z 400. Key fragments arise from the cleavage of the ester side chain and fragmentation of the steroid nucleus.
| m/z | Proposed Fragment |
| 400 | [M]⁺ |
| 288 | [M - C₆H₁₂O₂]⁺ (Loss of caproic acid) |
| 270 | [M - C₆H₁₂O₂ - H₂O]⁺ |
| 124 | Fragment of the A/B rings of the steroid nucleus |
TMS-Derivatized this compound
Upon silylation, the molecular weight of this compound increases by 72 amu (Si(CH₃)₃ - H). The resulting TMS ether derivative has a molecular ion ([M]⁺) at m/z 472. The fragmentation pattern is dominated by the stable TMS group and characteristic losses from the steroid backbone.
| m/z | Proposed Fragment |
| 472 | [M]⁺ |
| 457 | [M - CH₃]⁺ (Loss of a methyl group from the TMS moiety) |
| 382 | [M - TMSOH]⁺ (Loss of trimethylsilanol) |
| 288 | [M - C₆H₁₁O₂Si]⁺ (Cleavage of the derivatized ester side chain) |
| 73 | [Si(CH₃)₃]⁺ (Characteristic TMS ion) |
Troubleshooting and Expert Insights
-
Incomplete Derivatization: If you observe the peak for underivatized this compound alongside the derivatized peak, it indicates an incomplete reaction. Ensure your sample is completely dry, use a slight excess of the derivatizing reagent, and consider increasing the reaction time or temperature, or adding a catalyst.
-
Matrix Interferences: Biological samples can contain interfering compounds. A thorough sample clean-up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical for robust and reliable results.
-
Column Bleed: At high temperatures, silicone-based GC columns can exhibit column bleed, which can interfere with the analysis. Use a high-quality, low-bleed column and ensure proper conditioning.
Conclusion
Derivatization is an indispensable step for the successful GC-MS analysis of this compound. Silylation, particularly with MSTFA or BSTFA in the presence of a catalyst, provides a robust and reliable method to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic performance and mass spectral sensitivity. The protocols and data presented in this application note serve as a comprehensive guide for researchers and analysts in the field of drug development and related disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS method development and validation for anabolic steroids in feed samples [agris.fao.org]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Testosterone Caproate Solubility In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with Testosterone Caproate in in vitro experimental settings. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound, also known as testosterone hexanoate, is a synthetic ester of testosterone.[1][2][3] The addition of the six-carbon caproate ester chain significantly increases the molecule's lipophilicity (fat-solubility).[1] This chemical modification is designed to create a slow-release depot when injected intramuscularly, but it presents a significant challenge for in vitro work where aqueous environments are the norm.[1]
The core issue stems from its high hydrophobicity and consequent poor aqueous solubility.[1][4] When a concentrated stock solution, typically prepared in an organic solvent, is introduced into a cell culture medium or buffer, the compound often "crashes out" or precipitates, making it unavailable to the cells and invalidating experimental results.[5][6]
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₈O₃ | [3][7][8] |
| Molecular Weight | 386.6 g/mol | [1][3][7] |
| Appearance | White or slightly creamy-white crystalline powder | [2][9] |
| LogP (Octanol/Water) | Estimated between 5.8 and 6.5 | [1][7] |
| Aqueous Solubility | Practically Insoluble | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound powder won't dissolve in my aqueous buffer. What am I doing wrong?
A1: Direct dissolution in aqueous solutions is not feasible due to the compound's chemical nature.
This compound is a highly lipophilic molecule, as indicated by its high LogP value.[1][7] This means it preferentially dissolves in nonpolar, organic solvents rather than polar solvents like water or phosphate-buffered saline (PBS). The first step in any in vitro experiment with this compound is to prepare a concentrated stock solution in a suitable organic solvent.
Q2: What are the best organic solvents for preparing a this compound stock solution?
A2: High-purity, anhydrous Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or Dimethylformamide (DMF) are the recommended starting points.
The choice of solvent is critical. While specific solubility data for this compound is not always readily available, data for the structurally similar Testosterone Isocaproate provides a reliable guideline.
Solubility of Similar Testosterone Esters in Common Organic Solvents
| Solvent | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [4] |
| Ethanol (EtOH) | 30 mg/mL | [4] |
| Dimethylformamide (DMF) | 30 mg/mL | [4] |
| Acetonitrile | 10 mg/mL | [3] |
Expert Insight: Always use the highest purity, anhydrous (water-free) grade of solvent available. Water contamination in your organic solvent can significantly lower the solubility of a hydrophobic compound and become a nucleation point for precipitation later.
Q3: I successfully dissolved this compound in DMSO, but it immediately precipitated when I added it to my cell culture medium. What is happening?
A3: This phenomenon is known as "crashing out" and is the most common solubility issue for hydrophobic compounds.
You've encountered a classic solubility trap. The DMSO stock solution is a stable, non-polar environment. When you introduce a small volume of this into a large volume of aqueous cell culture medium, you are drastically changing the solvent environment from non-polar to polar. The this compound is no longer soluble in this new environment and immediately precipitates out of the solution.[5][6]
Diagram: The Mechanism of Precipitation
The following diagram illustrates the transition from a stable organic stock to an unstable aqueous working solution, leading to precipitation.
Caption: Precipitation upon dilution.
Q4: How do I correctly dilute my stock solution to prevent precipitation in the cell culture medium?
A4: The key is to control the dilution process carefully using a stepwise or serial dilution method with pre-warmed media and vigorous mixing. [5][10]
Rapidly "dumping" your concentrated stock into the final volume is a recipe for failure. A controlled, gradual dilution minimizes localized high concentrations that trigger precipitation.
Experimental Protocol: Preparing the Final Working Solution
-
Prepare a High-Concentration Stock: Follow the protocol below to create an accurate and stable stock solution (e.g., 10-50 mM in 100% anhydrous DMSO).
-
Pre-warm Media: Always use cell culture medium that has been pre-warmed to 37°C. Solubility is temperature-dependent, and cold media will reduce it.[5][11]
-
Create an Intermediate Dilution: This is the most critical step.
-
Pipette a volume of your pre-warmed media into a sterile tube.
-
Add a small volume of your concentrated stock to this media to create an intermediate dilution (e.g., dilute a 10 mM stock 1:100 to get a 100 µM solution).
-
Crucially, add the stock solution dropwise while gently vortexing or continuously swirling the media. This ensures rapid dispersion.[5][10]
-
-
Final Dilution: Add the well-mixed intermediate dilution to the final volume of your culture media to achieve your target concentration.
-
Visual Confirmation: After the final dilution, gently swirl the flask and hold it up to a light source to visually inspect for any signs of precipitation or cloudiness.
Diagram: Troubleshooting Workflow for Precipitation
If you encounter precipitation, follow this logical workflow to identify and solve the issue.
Caption: Troubleshooting workflow for addressing compound precipitation.
Q5: What is the maximum final concentration of DMSO acceptable in my cell culture assay?
A5: The final concentration of DMSO should ideally be below 0.5% and must not exceed 1%. [10][12]
DMSO is cytotoxic at higher concentrations. It can affect membrane permeability and other cellular functions, confounding your results. Always run a "vehicle control" experiment, where you add the same final concentration of DMSO (without the compound) to your cells to ensure the solvent itself is not causing an effect.[12]
Q6: Can serum in the cell culture medium help with solubility?
A6: Yes, proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and help keep them in solution. [5][13]
This binding increases the apparent solubility of the compound in the media.[5] However, be aware of a critical trade-off: this protein binding can also reduce the free concentration of the compound that is available to interact with your cells.[5] If your experiment is sensitive to the free drug concentration, you may need to use serum-free media and be even more rigorous with your dilution protocol, or reduce the serum concentration if your cells can tolerate it.[5]
Q7: My solution was clear when I prepared it, but it formed crystals after being stored in the refrigerator. What should I do?
A7: This is common for steroid esters stored at low temperatures. Gentle warming should redissolve the crystals.
Crystallization can occur if a solution, especially one that is near its saturation point, is stored at a low temperature. To fix this, you can gently warm the vial in a 40-50°C water bath and swirl it until the crystals go back into solution.[4] Avoid overheating, as this could degrade the compound. For long-term storage, aliquoting stock solutions into single-use vials and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[14]
Standardized Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM)
This protocol ensures the creation of an accurate and fully dissolved stock solution, which is the foundation for successful experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound = 386.6 g/mol .
-
Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol ).
-
Example for 1 mL of 10 mM stock: Mass = (0.010 mol/L) x (0.001 L) x (386.6 g/mol ) = 0.003866 g = 3.87 mg.
-
-
Weigh the Compound: Accurately weigh out the calculated mass of this compound onto weigh paper using a calibrated analytical balance. It is often easier to weigh a mass close to the target (e.g., 4.0 mg) and then adjust the solvent volume to achieve the exact desired concentration.[15]
-
Dissolution:
-
Transfer the weighed powder into the volumetric flask.
-
Add approximately half the final volume of DMSO.
-
Cap and vortex vigorously for 1-2 minutes. If needed, briefly sonicate the solution in a water bath to aid dissolution.
-
Visually inspect against a light source to ensure no solid particles remain. The solution must be perfectly clear.
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.
-
Invert the flask 10-15 times to ensure the solution is homogeneous.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store at -20°C or -80°C for long-term stability.[14]
-
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. swgdrug.org [swgdrug.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C25H38O3 | CID 112100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 10312-45-5: this compound | CymitQuimica [cymitquimica.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Testosterone Caproate Dosage for Rodent Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing Testosterone Caproate in rodent models. This guide is designed to provide field-proven insights, troubleshooting advice, and detailed protocols to ensure the success and reproducibility of your experiments. As your Senior Application Scientist, my goal is to bridge the gap between theory and practice, explaining not just the "how" but the critical "why" behind each experimental choice.
Part 1: Frequently Asked Questions - Core Concepts
This section addresses fundamental questions about this compound, its mechanism of action, and its place among other androgen formulations.
Q1: What is this compound and how does it function in a biological system?
Answer: this compound (also known as testosterone hexanoate) is a synthetic derivative, or ester, of the endogenous androgen, testosterone.[1] In its administered form, it is a prodrug , meaning it is biologically inactive.[2] Its function relies on in-vivo enzymatic cleavage. After administration (typically via intramuscular or subcutaneous injection), esterase enzymes in the blood and tissues hydrolyze the caproate ester chain from the testosterone molecule. This process releases free, biologically active testosterone into circulation. The rate of this hydrolysis is the key determinant of its pharmacokinetic profile, providing a slower, more sustained release compared to unmodified testosterone.[2]
Q2: Why should I choose this compound over other common esters like Propionate or Enanthate?
Answer: The choice of testosterone ester is fundamentally a decision about the desired duration of action and the stability of serum hormone levels. Each ester's lipophilicity, determined by the length of its fatty acid chain, dictates its release rate from the oil depot at the injection site.
-
Testosterone Propionate: Has a short ester chain, leading to rapid release and a short half-life (3-4 days). This requires frequent injections to maintain stable serum levels, which can be a source of chronic stress for the animals.[3]
-
This compound/Hexanoate: Possesses a medium-length chain, offering a moderate duration of action. It provides a good balance between maintaining relatively stable hormone levels and avoiding the extremely long washout periods of longer esters. Its half-life is approximately 7-10 days.[2]
-
Testosterone Enanthate/Cypionate: These have longer chains and provide a more extended release (14-20 days), reducing injection frequency.[3]
-
Testosterone Undecanoate: This is a very long-acting ester, with a duration that can extend to 100 days, making it suitable for studies requiring very long-term, stable elevation of testosterone.[3][4]
Your choice depends on your experimental design. For studies lasting several weeks where stable, physiological hormone replacement is needed without daily or bi-daily injections, this compound is an excellent and logical choice.
Q3: What is the primary molecular mechanism of action for testosterone?
Answer: Testosterone primarily exerts its effects by binding to the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[5] The process can be divided into a "classical" and "non-classical" pathway.
Classical Signaling Pathway:
-
Binding & Dissociation: Testosterone enters the cell and binds to the AR in the cytoplasm, which is complexed with Heat Shock Proteins (HSPs). This binding induces a conformational change, causing the AR to dissociate from the HSPs.[6]
-
Dimerization & Translocation: The activated AR monomers form homodimers.[7] These dimers then translocate into the nucleus.
-
Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding recruits co-activators and corepressors, ultimately modulating the transcription of genes involved in processes like cell proliferation, differentiation, and protein synthesis.[7][8]
There is also a "non-classical" pathway where AR located on the plasma membrane can rapidly activate kinase signaling cascades, like the MAPK pathway, to regulate cellular processes.[7]
Part 2: Troubleshooting Guide
This section is formatted to directly address specific issues you may encounter during your experiments.
Issue Area 1: Dosing and Pharmacokinetics
Q: My serum testosterone levels are highly variable between animals, or they don't match my expectations. What are the common causes? A: This is a frequent challenge. Variability can stem from several factors:
-
Injection Technique: Inconsistent injection depth (subcutaneous vs. intramuscular), leakage from the injection site, or variable absorption rates can cause significant differences. Ensure your technique is standardized across all animals and personnel.
-
Vehicle Choice & Preparation: The viscosity of the oil vehicle (e.g., sesame, cottonseed) can affect the release rate. Ensure the this compound is fully dissolved and the solution is homogenous before drawing each dose.
-
Animal Handling and Stress: Stress from handling and injection can alter endogenous hormone levels, including corticosterone, which can potentially interact with sex hormone pathways. Acclimatize animals to handling procedures.
-
Circadian Rhythm: Testosterone levels in rodents exhibit a diurnal rhythm.[9] To minimize this as a source of variability, always collect blood samples at the same time of day.
-
Metabolic Differences: Individual differences in metabolism, influenced by strain, age, and health status, can alter the rate of ester hydrolysis and testosterone clearance.
Q: How do I select an appropriate starting dose for my study? A: There is no single "correct" dose; it must be empirically determined based on your research question. The first step is a thorough literature review for your specific rodent model (species and strain) and desired outcome.[10][11]
-
Define Your Goal: Are you aiming for physiological replacement in a castrated model, or do you need supraphysiological levels to study anabolic or pathological effects?[12]
-
Consult Published Data: Use existing studies as a guide. The table below provides examples of doses used for various testosterone esters in rodent research.
-
Conduct a Pilot Study: Before commencing a large-scale experiment, it is essential to run a small pilot study with a few animals per dose group. Measure serum testosterone at several time points after injection to establish the pharmacokinetic profile (peak concentration, time to peak, and duration) for your specific dose, vehicle, and animal model.
Table 1: Example Testosterone Ester Dosages and Outcomes in Rodent Studies
| Testosterone Ester | Species/Strain | Dose | Key Finding / Serum Level | Reference |
|---|---|---|---|---|
| Testosterone Propionate | Sprague-Dawley Rat | 0.125 - 1.0 mg/day | Dose-dependent effects on spatial memory. 0.125 mg/day resulted in serum T of ~2-4 ng/mL. | [10] |
| Testosterone Enanthate | C57BL/6N Mouse | 0.45 mg twice weekly | Sustained elevated T levels and suppression of the estrous cycle. | [13] |
| Testosterone Enanthate | Sprague-Dawley Rat | 7.0 mg/week | High dose fully preserved cancellous bone volume after spinal cord injury. | [14] |
| Testosterone Undecanoate | Wistar Rat | 100 mg/kg (single SC) | Maintained physiological testosterone levels in castrated rats for at least 4 weeks. | [4] |
| Testosterone Pellets | Nude Mouse | 2 mg or 5 mg pellets | High serum T levels inhibited prostate cancer xenograft growth compared to low T levels. |[15] |
Table 2: Typical Physiological Serum Testosterone Ranges in Male Rodents
| Species | Serum Testosterone Range (ng/mL) | Important Considerations | Reference(s) |
|---|---|---|---|
| Mouse | 1.7 - 14.4 ng/mL | Levels can vary significantly with strain, handling, and sampling techniques. | [16][17] |
| Rat | 0.5 - 15.0 ng/mL | Significant circadian variability is well-documented. | [10] |
Note: It is strongly recommended that each laboratory establishes its own baseline normal range.[17]
Issue Area 2: Vehicle, Preparation, and Administration
Q: What is the best vehicle for this compound, and how should I prepare it? A: As a steroid, this compound is lipophilic and not soluble in aqueous solutions.[18] The standard and most appropriate vehicles are sterile oils.
-
Common Choices: Sesame oil, cottonseed oil, or corn oil are widely used.[19][20][21] Ensure you purchase a high-purity, sterile-filtered grade suitable for injection (e.g., USP grade).
-
Preparation Protocol:
-
Gently warm the sterile oil to slightly above room temperature to reduce viscosity and aid dissolution.
-
Weigh the this compound powder and add it to the oil in a sterile container.
-
Mix thoroughly using a vortex or gentle agitation until the powder is completely dissolved. A sterile magnetic stir bar can be used for larger volumes.
-
Store the final solution in a sterile, sealed vial, protected from light. Per manufacturer recommendations, testosterone esters are stable for years when stored properly at -20°C.[22]
-
Q: I'm observing inflammation and lesions at the injection site. What's wrong? A: This can be caused by several factors:
-
Non-sterile Technique: The primary suspect is contamination. Ensure your vehicle, final solution, needles, and injection site preparation are all sterile.
-
Injection Volume: Injecting too large a volume into a single site can cause irritation and pressure, leading to inflammation. For mice, a subcutaneous volume of 100-200 µL is typical. For rats, up to 0.5 mL may be tolerated depending on size. If a larger dose is needed, consider splitting it between two sites.
-
Vehicle Irritation: While rare, some animals may have a sensitivity to a specific oil. If problems persist despite sterile technique, consider trying an alternative sterile oil.
-
Injection Frequency: Repeated injections into the same site can cause tissue damage and fibrosis. Rotate injection sites (e.g., left and right dorsal flank).
Part 3: Key Experimental Protocols
Reproducibility begins with a robust and well-documented protocol. The following are standardized procedures for a typical testosterone replacement study.
Protocol 1: Surgical Castration (Orchidectomy) and Hormone Replacement Workflow
This workflow is fundamental for studying the effects of exogenous testosterone in the absence of endogenous production.[23][24][25]
Protocol 2: Step-by-Step this compound Administration (Subcutaneous)
-
Animal Restraint: Gently restrain the mouse or rat. For mice, scruffing the neck to expose the dorsal flank is effective. For rats, appropriate manual restraint may be sufficient.
-
Site Preparation: Swab the injection site with a 70% ethanol wipe.
-
Injection: Using a sterile syringe with an appropriate needle (e.g., 25-27 gauge), gently lift the skin to create a "tent." Insert the needle bevel-up into the subcutaneous space, parallel to the body.
-
Aspirate: Gently pull back on the plunger to ensure you have not entered a blood vessel. If blood appears, withdraw the needle and try a new site.
-
Inject: Slowly and steadily depress the plunger to administer the full dose.
-
Withdraw & Observe: Withdraw the needle and apply gentle pressure to the site for a few seconds to prevent leakage. Return the animal to its cage and observe for any immediate adverse reactions.
-
Documentation: Record the date, time, dose, volume, and injection site for each animal.
Protocol 3: Blood Sampling for Testosterone Analysis
-
Method Selection: Choose the least stressful method possible that provides adequate volume. Saphenous or tail vein sampling is suitable for repeated measures. Terminal cardiac puncture provides a large volume at the end of the study.
-
Sample Handling:
-
Collect whole blood into a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Carefully pipette the supernatant (serum) into a clean, labeled cryovial.
-
Immediately freeze the serum at -80°C until analysis. Avoid repeated freeze-thaw cycles, as this can degrade steroid hormones.[17]
-
-
Analysis: Use a validated ELISA kit specifically for rat/mouse testosterone or, for the highest accuracy and specificity, use liquid chromatography-tandem mass spectrometry (LC-MS).[26] Be aware that direct immunoassays can have upward bias, and pre-assay extraction may improve performance.[26]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|High-Quality Research Chemical [benchchem.com]
- 3. This compound [medbox.iiab.me]
- 4. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. An effect of castration and testosterone replacement on a circadian pacemaker in mice (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of testosterone dose on spatial memory among castrated adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testosterone replacement causes dose-dependent improvements in spatial memory among aged male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Up to the maximum-testosterone dose-dependent effects on anabolic and androgen responsive tissues in orchiectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Testosterone dose dependently prevents bone and muscle loss in rodents after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sceti.co.jp [sceti.co.jp]
- 18. neuronline-uat.sfn.org [neuronline-uat.sfn.org]
- 19. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of prenatal administration of testosterone and cortisone on the reproductive system of the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reintroducing testosterone in the db/db mouse partially restores normal glucose metabolism and insulin resistance in a leptin-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. auajournals.org [auajournals.org]
- 24. Testosterone Depletion by Castration May Protect Mice from Heat-Induced Multiple Organ Damage and Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of Fecal Testosterone Metabolites in Mice: Replacement of Invasive Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Stability of Testosterone Caproate in Biological Samples
Welcome to the technical support center for Testosterone Caproate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for improving the stability of this compound in biological samples. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and analysis of this compound.
Q1: What is the primary degradation pathway for this compound in biological samples?
A1: The primary degradation pathway for this compound in biological matrices, such as plasma or serum, is enzymatic hydrolysis.[1] Esterase enzymes present in these samples cleave the caproate ester bond, which results in the release of free testosterone.[1] This is a critical consideration for any in vitro studies using biological fluids.[1]
Q2: How should I properly store this compound powder and my stock solutions to ensure stability?
A2: For the crystalline powder, it is best to store it in a cool, dark, and dry place.[1] Stock solutions should be prepared in a suitable organic solvent like DMSO or ethanol and stored in tightly sealed vials at -20°C or even lower for long-term stability.[1][2] It is also crucial to protect these solutions from light to prevent photodegradation.[1][3] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.[1]
Q3: What is the expected stability of this compound at different temperatures?
A3: Temperature plays a significant role in the stability of testosterone esters. While they can be stable for a few days at room temperature, for long-term storage, colder temperatures are necessary to minimize degradation.[1][4] For instance, Testosterone Cypionate, a similar ester, shows significant degradation after just three days at room temperature (22-25°C).[4] For optimal long-term stability, storing samples at -80°C is recommended.[5]
Q4: Can I use serum in my cell culture experiments with this compound?
A4: While it is possible, it is not recommended without special precautions. Serum is rich in esterases that will actively degrade this compound.[1] If the experimental design necessitates the use of serum, consider heat-inactivating it first (e.g., at 56°C for 30 minutes) to reduce enzymatic activity.[1] However, for quantitative studies, using serum-free media is the preferable option to eliminate this variable.[1]
Q5: Which analytical method is most suitable for quantifying this compound in biological samples?
A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for its high sensitivity and specificity, allowing for the analysis of the intact ester without the need for derivatization.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique but typically requires a derivatization step to increase the analyte's volatility and thermal stability.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, leading to the degradation of this compound and, consequently, to inaccurate results.
Problem 1: Rapid Degradation of this compound in My Assay
-
Possible Cause 1: Enzymatic Activity. As previously mentioned, esterases in biological samples are a primary cause of degradation.[1]
-
Solution: If possible, use a matrix with lower enzymatic activity. For cell culture, consider using serum-free media or heat-inactivated serum.[1] For plasma samples, ensure rapid processing and freezing. The addition of esterase inhibitors can also be explored, though their compatibility with downstream analysis must be verified.
-
-
Possible Cause 2: Inappropriate pH. The stability of the ester bond can be sensitive to pH fluctuations.
Problem 2: High Variability and Inconsistent Results Between Replicates
-
Possible Cause 1: Inconsistent Sample Handling. Variations in the time between sample collection and processing can lead to differing degrees of degradation.
-
Possible Cause 2: Improper Storage of Stock Solutions. Repeated freeze-thaw cycles or exposure to light can degrade your stock solution, leading to inconsistent concentrations in your experiments.
Problem 3: Poor Analytical Sensitivity or Peak Shape in LC-MS/MS Analysis
-
Possible Cause 1: Poor Ionization Efficiency. Testosterone esters can have poor ionization efficiency in their underivatized form.[6]
-
Possible Cause 2: Matrix Effects. Components of the biological matrix can co-elute with your analyte and suppress its ionization in the mass spectrometer.
-
Possible Cause 3: Incompatible Reconstitution Solvent. The solvent used to reconstitute the final extract before injection can affect the peak shape if it is not compatible with the initial mobile phase conditions.[6]
-
Solution: Ensure your reconstitution solvent is similar in composition and strength to the initial mobile phase of your chromatographic gradient.[6]
-
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediate Cooling: Place the collection tubes on ice immediately after drawing the blood.[5]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.[5]
-
Aliquoting: Carefully transfer the plasma supernatant into pre-labeled, clean polypropylene tubes. Avoid disturbing the buffy coat.
-
Storage: Immediately freeze the plasma aliquots at -80°C until analysis.[5]
Protocol 2: In Vitro Stability Assessment of this compound in Plasma
-
Preparation: Thaw a sufficient volume of pooled human plasma and this compound stock solution.
-
Spiking: Spike the plasma with this compound to a final concentration relevant to your expected experimental concentrations.
-
Aliquoting: Aliquot the spiked plasma into several small tubes, one for each time point.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) to simulate experimental conditions.[1]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube and immediately freeze it at -80°C to stop any further degradation.[1]
-
Analysis: Once all time points are collected, process and analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life under the tested conditions.[1]
Data and Visualizations
Table 1: Storage Temperature Recommendations for Testosterone Esters
| Temperature | Recommended Use | Expected Stability |
| Room Temperature (20-25°C) | Short-term handling (hours) | Limited stability, significant degradation possible after a few days.[1][4] |
| Refrigerated (2-8°C) | Short-term storage (days) | More stable than room temperature, but not ideal for long-term.[4] |
| Frozen (-20°C) | Long-term storage | Good stability for several months.[1][2] |
| Ultra-low (-80°C) | Optimal long-term storage | Excellent stability for extended periods.[5] |
Diagram 1: Primary Degradation Pathway of this compound
Caption: Enzymatic hydrolysis of this compound.
Diagram 2: Experimental Workflow for In Vitro Stability Assessment
Caption: Workflow for assessing this compound stability.
Diagram 3: Troubleshooting Decision Tree for Inconsistent Results
Caption: Troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. empowermensclinic.com [empowermensclinic.com]
- 3. 4allfamily.com [4allfamily.com]
- 4. droracle.ai [droracle.ai]
- 5. ohsu.edu [ohsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Method Development for Separating Testosterone Caproate Isomers
At a Glance: The Isomer Separation Challenge
Welcome to the technical support center for the analytical separation of Testosterone Caproate isomers. The primary challenge in this analysis is not one of stereoisomerism, but rather the separation of structural isomers , most notably Testosterone n-Caproate and its branched-chain isomer, Testosterone Isocaproate . These compounds have identical molecular weights but differ in the structure of their fatty acid ester chain. This subtle structural difference can lead to co-elution, making accurate quantification difficult.
This guide provides a comprehensive framework for developing and troubleshooting robust chromatographic methods to resolve these and other potential isomers, ensuring analytical accuracy for research, quality control, and regulatory compliance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions researchers encounter when approaching this separation.
Fundamentals
Q1: What are the primary isomers of this compound I need to separate?
A1: The most common separation challenge involves structural isomers of the C6 ester chain. Testosterone is esterified at the 17β-hydroxyl group. The "caproate" name can refer to different isomers of hexanoic acid. The key isomers are:
-
Testosterone n-Caproate: Esterified with the straight-chain hexanoic acid.
-
Testosterone Isocaproate: Esterified with the branched-chain 4-methylpentanoic acid.
These compounds are frequently found together in pharmaceutical preparations, making their separation critical for accurate quantification and quality control[1].
Q2: Why is the separation of these structural isomers so important?
A2: The importance spans several domains:
-
Pharmaceutical Quality Control: For products containing a mix of testosterone esters, regulatory bodies require precise quantification of each active pharmaceutical ingredient (API) to ensure product consistency, safety, and efficacy.
-
Pharmacokinetics: The rate of hydrolysis and subsequent release of active testosterone can differ between esters, affecting the drug's pharmacokinetic profile. Accurate separation is essential for studying these differences.
-
Doping Control: Detecting the intact ester in blood provides unequivocal proof of exogenous testosterone administration[1]. Methods must be able to distinguish between different administered esters to identify the specific substance used[2][3].
Method Development
Q3: Which analytical technique is best suited for separating this compound isomers?
A3: Three primary techniques are applicable, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most common starting point.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for steroid analysis due to its high resolution, sensitivity, and accuracy[4]. Reversed-phase modes, particularly with C18 or C8 columns, are highly effective for separating non-polar steroid esters.
-
Gas Chromatography (GC): GC coupled with Mass Spectrometry (GC-MS) offers excellent sensitivity and selectivity. However, due to the low volatility of testosterone esters, derivatization (e.g., trimethylsilylation) is often required to improve chromatographic performance[2][5].
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that combines the advantages of both HPLC and GC. It uses a supercritical fluid, typically CO2, as the mobile phase, offering fast, efficient separations, especially for non-polar compounds like steroids[6][7]. It is also considered a "greener" technique.
Q4: What is a good starting point for developing an HPLC method?
A4: A robust starting point is a reversed-phase method using a C18 column. The high hydrophobicity of the C18 stationary phase provides strong retention for the non-polar testosterone esters, allowing subtle differences in their structures to influence the separation. An application note from BenchChem suggests a simple isocratic method with a high organic mobile phase is effective for the analysis of Testosterone Isocaproate[4].
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for developing a separation method using the most common techniques.
Workflow for Chromatographic Method Development
The overall strategy involves screening, optimization, and verification to achieve a robust and reliable method.
Caption: A generalized workflow for chromatographic method development.
Protocol 1: RP-HPLC Method Development
This protocol provides a systematic approach to developing a separation method for this compound isomers using RP-HPLC.
1. Instrumentation and Initial Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector is suitable[4].
-
Column: Start with a high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm). The long column length enhances resolving power.
-
Mobile Phase: Acetonitrile (ACN) and Water. ACN is often preferred over methanol for steroid isomer separations as it can offer different selectivity[8].
-
Detection: UV at 240-245 nm, which is the λmax for the testosterone core structure[9][10].
2. Step-by-Step Procedure:
-
Prepare Solutions:
-
Accurately prepare individual standards of Testosterone n-Caproate and Testosterone Isocaproate (~100 µg/mL) in the mobile phase.
-
Prepare a mixed standard solution containing both isomers.
-
Sample preparation from oil-based injectables may require extraction, for example, using sodium dodecyl sulphate to break the emulsion followed by dilution[10][11].
-
-
Initial Isocratic Screening:
-
Optimization:
-
Mobile Phase Composition: Fine-tune the ACN:Water ratio. Small changes can significantly impact the resolution of structurally similar isomers.
-
Temperature: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 35°C). Increasing temperature generally reduces viscosity and retention times but can also alter selectivity.
-
Flow Rate: Adjust the flow rate if necessary. Lower flow rates can sometimes improve resolution, but at the cost of longer run times.
-
-
System Suitability Testing (SST):
-
Once baseline separation is achieved, perform at least five replicate injections of the mixed standard.
-
Calculate the key SST parameters as defined by pharmacopeias like the USP and EP[12][13].
-
Resolution (Rs): Must be > 1.5 between the two isomer peaks.
-
Tailing Factor (T): Should be between 0.8 and 1.8[13].
-
Relative Standard Deviation (%RSD): For peak area and retention time, should be < 2.0%.
-
Protocol 2: GC-MS Method Outline
This protocol is suitable for labs requiring higher sensitivity or confirmatory analysis.
1. Instrumentation and Initial Conditions:
-
GC-MS System: A standard GC with a Flame Ionization Detector (FID) or, preferably, a Mass Spectrometer (MS).
-
Column: A low-polarity capillary column, such as a 5% phenyl/95% methyl polysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Temperatures: Injector at 250°C, Detector/Transfer line at 280°C.
2. Step-by-Step Procedure:
-
Sample Preparation & Derivatization:
-
Extract esters from the sample matrix as described for HPLC.
-
Evaporate the solvent and reconstitute in a suitable derivatization reagent like MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) to form TMS derivatives. This step is crucial for improving volatility and chromatographic peak shape[2].
-
-
Temperature Programming:
-
Develop a temperature gradient. Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-25°C/min[14]. The gradient helps to separate the isomers effectively while ensuring timely elution.
-
-
MS Detection:
-
If using MS, operate in full scan mode to identify the molecular ions and fragmentation patterns characteristic of the TMS-derivatized esters[15].
-
For quantification, switch to Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Starting Chromatographic Conditions Summary
| Parameter | RP-HPLC (Recommended Start) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Column | C18, 250 x 4.6 mm, 5 µm[4][9] | 5% Phenyl Methylpolysiloxane[14] | Chiral or Achiral (e.g., Diol, 2-EP) |
| Mobile Phase / Gas | Acetonitrile:Water (90:10 v/v)[4] | Helium or Hydrogen | Supercritical CO2 with co-solvent (e.g., Methanol) |
| Flow Rate | 1.0 mL/min | 1.0 - 2.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25 - 30 °C | Temperature Gradient (e.g., 180-280°C) | 40 °C |
| Detection | UV at 240-245 nm[9] | FID or Mass Spectrometry (MS)[2] | UV or MS |
Part 3: Troubleshooting Guide
Even with a robust method, problems can arise. This section provides solutions to common issues in a direct Q&A format.
Troubleshooting Decision Tree: Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
Q: My peaks for the two isomers are not baseline separated (Resolution < 1.5). What should I do?
A: This is the most common challenge. Follow a systematic approach:
-
Optimize Mobile Phase Strength: This is the easiest parameter to adjust. The isomers are very similar in polarity, so small changes in the organic-to-aqueous ratio can have a large effect. Decrease the percentage of acetonitrile by 2-5% to increase retention and give the column more time to perform the separation.
-
Change Mobile Phase Selectivity: If adjusting the strength is insufficient, try changing the organic modifier from acetonitrile to methanol (or vice-versa). Methanol and acetonitrile interact differently with both the analyte and the stationary phase, which can dramatically alter selectivity for closely eluting compounds[8][16].
-
Adjust Temperature: Lowering the column temperature can sometimes increase resolution for isomers, although it will also increase backpressure and run time. Conversely, increasing temperature can sometimes improve efficiency. Experiment in 5°C increments.
-
Change Stationary Phase: If mobile phase optimization fails, the column chemistry is likely not suitable. A standard C18 phase may not be enough. Consider a column with a different selectivity, such as a Phenyl-Hexyl or a Biphenyl phase. These phases offer pi-pi interactions that can help differentiate aromatic and structurally similar compounds like steroids[8][16].
Q: I'm seeing significant peak tailing for my testosterone ester peaks. What is the cause?
A: Peak tailing (Tailing Factor > 1.8) in reversed-phase chromatography for steroids can be caused by several factors:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with polar functional groups on the analytes. While testosterone esters are largely non-polar, the keto and hydroxyl (if hydrolysis occurs) groups can be susceptible. Solution: Add a small amount of a competing agent like triethylamine (TEA) to the mobile phase, or switch to a column with advanced end-capping technology.
-
Column Contamination: Strongly retained matrix components can build up at the head of the column, creating active sites that cause tailing. Solution: Use a guard column and ensure your sample cleanup is effective. Flush the column with a strong solvent like isopropanol[17].
-
Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., 100% ACN) can cause peak distortion. Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase[18].
Q: My retention times are drifting from one injection to the next. How do I fix this?
A: Retention time instability points to a problem with the system's physical or chemical equilibrium[19].
-
Inadequate Column Equilibration: This is the most common cause. Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. Pump at least 10-20 column volumes of the mobile phase through the system.
-
Temperature Fluctuations: The mobile phase viscosity and analyte retention are sensitive to temperature. Solution: Use a thermostatted column compartment to maintain a constant temperature[19].
-
Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. If the mobile phase was prepared manually, it may be evaporating over time, changing the organic/aqueous ratio. Solution: Prepare fresh mobile phase daily and keep reservoirs covered[19].
-
Leaks or Pump Issues: Check for any leaks in the system, as this will cause pressure and flow rate fluctuations. Listen for unusual pump noises and check pump seals for wear.
Q: I am having trouble with co-elution from matrix components in an oil-based formulation. What are my options?
A: Matrix interference is a common problem with complex samples like oil-based injectables.
-
Improve Sample Preparation: The first line of defense is a better cleanup. Simple "dilute-and-shoot" may not be sufficient. Implement a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to selectively isolate the testosterone esters from the oily excipients[1][14].
-
Adjust Chromatographic Selectivity: As with resolving the isomers themselves, changing the column (e.g., to a Phenyl phase) or the organic modifier (ACN vs. Methanol) can shift the retention time of the matrix components away from your analytes of interest[16].
-
Use a More Selective Detector: If you are using UV detection, and chromatographic separation is impossible, switching to a Mass Spectrometer (MS) is the ultimate solution. An MS detector can selectively monitor for the specific mass-to-charge ratio (m/z) of the testosterone esters, effectively ignoring co-eluting matrix components that have a different mass[20].
Part 4: Regulatory Context & Method Adjustments
When working in a regulated environment, any adjustments to an established method must comply with pharmacopeial guidelines. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide chapters on chromatography that define allowable adjustments.
These harmonized chapters allow for a degree of flexibility to meet system suitability criteria without requiring a full re-validation of the method[24][25].
Summary of Allowable Adjustments for Isocratic HPLC Methods
| Parameter | Allowable Adjustment (USP <621> / EP 2.2.46) | Causality & Expert Insight |
| Mobile Phase Composition | Amount of minor component(s) can be adjusted by ±30% relative, but no change can exceed ±10% absolute[24][26]. | For a 90:10 ACN:Water mobile phase, the water (minor component) can be adjusted by ±3% absolute (30% of 10). This is the most powerful tool for fine-tuning isomer resolution. |
| Mobile Phase pH | ±0.2 units | Less critical for non-ionizable steroids like testosterone esters, but important for method robustness if buffer components are used. |
| Column Temperature | ±10 °C[24] | Allows for optimization of viscosity and selectivity. Be aware that temperature can significantly impact the separation of closely related isomers. |
| Column Dimensions (L/dp) | The ratio of column length (L) to particle diameter (dp) can be adjusted from -25% to +50%[23]. | This allows for modernization, such as moving from a 250mm, 5µm column to a shorter, more efficient 150mm, 3µm column, as long as the L/dp ratio remains within the allowed range. |
| Flow Rate | Can be adjusted based on changes to column dimensions. | Adjustments are intended to maintain a similar linear velocity and chromatographic performance when column dimensions are changed. |
Note: Any adjustment is only permissible if all system suitability criteria are met after the change is made[13][24]. Multiple adjustments may trigger the need for a risk assessment or partial re-validation.
References
- 1. benchchem.com [benchchem.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous quantification of endogenous biomarkers and detection of testosterone esters in human serum using gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ejpmr.com [ejpmr.com]
- 10. HPLC method development for testosterone propionate and cipionate in oil-based injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. usp.org [usp.org]
- 13. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. swgdrug.org [swgdrug.org]
- 15. Analysis of testosterone esters by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pragolab.cz [pragolab.cz]
- 17. agilent.com [agilent.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. <621> CHROMATOGRAPHY [drugfuture.com]
- 22. agilent.com [agilent.com]
- 23. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 24. dsdpanalytics.com [dsdpanalytics.com]
- 25. Chromatography [usp.org]
- 26. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Minimizing adsorption of Testosterone Caproate to labware
<Technical Support Center: Minimizing Adsorption of Testosterone Caproate to Labware
Welcome to the technical support center for handling this compound. This guide is designed for researchers, scientists, and drug development professionals to address a critical, yet often overlooked, experimental challenge: the loss of analyte due to non-specific binding to laboratory plastics and glassware. Understanding and mitigating this issue is paramount for ensuring the accuracy, reproducibility, and reliability of your experimental results.
This compound is a highly lipophilic molecule, a property defined by its high LogP value (a measure of hydrophobicity) of approximately 5.8.[1][2] This inherent hydrophobicity drives the molecule to escape aqueous environments and adsorb onto surfaces, particularly the hydrophobic surfaces of common lab plastics like polypropylene and polystyrene.[3][4] This guide provides in-depth, cause-and-effect explanations and validated protocols to help you minimize this adsorption and maintain the integrity of your sample concentrations.
Q1: My this compound recovery is consistently low and variable in my assays. What's the underlying cause?
A1: The primary cause of low and variable recovery is the non-specific binding (NSB) of this compound to the surfaces of your labware.[4] Being a hydrophobic molecule, it has a strong tendency to adsorb to the nonpolar surfaces of plastics like polypropylene (PP) and polystyrene (PS), which are commonly used for microcentrifuge tubes, pipette tips, and microplates.[3][5]
This phenomenon is driven by hydrophobic interactions. The surface of polypropylene, for example, is a hydrocarbon polymer. In an aqueous solution, the nonpolar this compound molecule is driven out of the polar water environment and preferentially associates with the nonpolar plastic surface to achieve a more energetically favorable state.[6][7] This process can lead to a significant reduction in the actual concentration of your analyte in solution, with some studies showing that nearly 50% of a steroid can be lost to the surface of a high-adsorbing microcentrifuge tube.[3]
The diagram below illustrates this fundamental interaction, which is the root cause of analyte loss.
Caption: Mechanism of hydrophobic adsorption.
Q2: What is the best labware material to use for preparing and storing this compound solutions?
A2: The choice of labware material is a critical first step in minimizing analyte loss. While no material is perfect, some are significantly better than others for handling hydrophobic compounds.
-
Glass: Borosilicate glass is generally preferred over untreated plastics.[8] While glass has surface silanol (Si-OH) groups that can interact with molecules, it is less prone to the strong hydrophobic interactions that dominate with plastics. For maximum inertness, glassware can and should be silanized.[9]
-
Untreated Plastics (Polypropylene, Polystyrene): These are the most problematic due to their hydrophobic nature and should be avoided for preparing stock solutions or running sensitive assays in aqueous buffers if possible.[3][10]
-
Low-Binding Plastics: Several manufacturers produce specialized polypropylene tubes and plates that have been treated with a proprietary process to create a more hydrophilic and inert surface.[11][12][13] These are an excellent choice when plastic is required and often perform better than untreated glass.
-
PTFE (Teflon) and FEP: These materials are highly inert but are less common and more expensive for standard lab consumables.
The following table summarizes the relative performance of these materials for use with hydrophobic steroids like this compound.
| Labware Material | Relative Adsorption | Advantages | Disadvantages | Mitigation Strategy |
| Untreated Polypropylene (PP) | High | Inexpensive, durable, widely available | High non-specific binding of hydrophobic analytes[3] | Use only for non-critical steps; otherwise, pre-treat with BSA or use solvents containing organic modifiers/surfactants. |
| Polystyrene (PS) | High | Optically clear (for plates), common for assays | High non-specific binding, similar to PP[14] | Select surface-treated plates (e.g., hydrophilic or protein-coated). |
| Borosilicate Glass | Moderate to Low | Good chemical resistance, autoclavable | Can still adsorb molecules; fragile; potential for ionic interactions[8] | Silanization to create a hydrophobic, inert surface.[15][16] |
| Silanized Glass | Very Low | Highly inert and hydrophobic surface prevents adsorption[9] | Requires chemical handling for treatment; treatment can degrade over time. | Re-silanize as needed; verify with a water-bead test.[16] |
| Low-Binding PP | Very Low | Excellent recovery, convenient, durable[11] | More expensive than standard PP tubes. | No treatment needed; verify performance from lot to lot if necessary. |
Q3: How do I properly treat my glassware to prevent adsorption?
A3: The most effective treatment for glassware is silanization (also called siliconization). This process chemically modifies the glass surface, replacing the polar silanol groups (Si-OH) with nonpolar dimethylsilyl groups.[15] This creates a uniform, hydrophobic, and chemically inert surface that repels aqueous solutions and dramatically reduces the adsorption of hydrophobic analytes.[9][16]
CAUTION: This procedure involves hazardous chemicals. Dichlorodimethylsilane is flammable and reacts with water to release HCl gas. Chloroform is a suspected carcinogen. Perform all steps inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. [16]
Reagents:
-
Dichlorodimethylsilane (or a similar silanizing agent)
-
Anhydrous solvent (e.g., Toluene, Heptane, or Chloroform)[15][17]
-
Anhydrous Methanol[17]
-
Acetone (reagent grade)
-
Detergent and Deionized Water
Procedure:
-
Thorough Cleaning: Wash glassware meticulously with detergent and water. Rinse thoroughly with tap water, followed by several rinses with deionized water.[17]
-
Drying: Dry the glassware completely in an oven at >100°C for at least 4 hours, or overnight, to remove all traces of water.[15]
-
Prepare Silanizing Solution: Inside the fume hood, prepare a 2-5% (v/v) solution of dichlorodimethylsilane in your chosen anhydrous solvent (e.g., 5 mL of dichlorodimethylsilane in 95 mL of anhydrous toluene).[15][17]
-
Surface Treatment:
-
Immerse the clean, dry glassware in the silanizing solution, or fill the vessels with the solution.
-
Ensure all surfaces that will contact your sample are wetted.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.[15]
-
-
Rinsing:
-
Carefully decant the silanizing solution into a designated waste container.
-
Rinse the glassware 2-3 times with the anhydrous solvent (e.g., toluene) to remove excess silanizing agent.[17]
-
Rinse thoroughly with anhydrous methanol to quench any remaining reactive groups.[15][17]
-
Perform a final rinse with acetone to facilitate rapid drying.[17]
-
-
Final Drying/Curing: Allow the glassware to air-dry completely in the fume hood. For a more durable coating, you can cure the glassware in an oven at 60-100°C for 1-2 hours.[16][18]
-
Quality Control: To verify a successful silanization, place a drop of water on the treated surface. The water should bead up and not spread out, indicating a hydrophobic surface.[16]
Q4: I must use polypropylene tubes and plates for my experiment. What are my options to reduce binding?
A4: When plastics are unavoidable, you have two primary strategies: purchase commercially prepared low-binding labware or coat standard polypropylene items yourself with a blocking agent.
Option 1: Use Commercial Low-Binding Labware This is the simplest and often most reliable option.[11][19] These products are manufactured using proprietary technologies that render the surface more hydrophilic and protein/small molecule-repellent. While more expensive, they can save significant time and improve data quality, especially for high-throughput applications.
Option 2: Coat Labware with a Blocking Agent You can passivate the surface of standard polypropylene tubes or plates by coating them with an inert protein, most commonly Bovine Serum Albumin (BSA).[20][21] The BSA adsorbs to the plastic, creating a protein layer that "hides" the underlying hydrophobic surface from your analyte.[21]
Reagents:
-
Bovine Serum Albumin (BSA), preferably a high-purity, fatty-acid-free formulation.[21]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized Water
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution (10 mg/mL) in PBS. Ensure the BSA is fully dissolved.
-
Coating:
-
Add enough 1% BSA solution to completely cover the surface of the tube or well that will be in contact with your sample.
-
For a 1.5 mL microcentrifuge tube, use 1 mL of solution. For a 96-well plate, use 200-300 µL per well.
-
-
Incubation: Incubate the labware at room temperature for at least 2 hours, or overnight at 4°C for a more thorough coating.[22]
-
Removal of BSA: Aspirate the BSA solution completely.
-
Washing (Optional but Recommended): Wash the surfaces gently 1-2 times with a buffer containing a small amount of surfactant, like PBS with 0.05% Tween-20 (PBST), followed by a final rinse with deionized water or PBS to remove any loosely bound BSA.[22] Some studies suggest that washing with PBST is critical for removing unbound BSA and preventing it from leaching into your sample.[22]
-
Drying: Allow the labware to air dry completely at room temperature or in a biosafety cabinet. The coated labware can be stored at 4°C for future use.
Q5: How does my choice of solvent or buffer affect the adsorption of this compound?
A5: Your solvent system plays a crucial role in modulating non-specific binding. Adsorption is most severe in simple aqueous buffers (like PBS or saline) because the hydrophobic analyte is strongly driven to bind to surfaces.[3][8] You can dramatically reduce this effect by modifying your solvent.
-
Organic Solvents: this compound is highly soluble in organic solvents like ethanol, DMSO, and acetonitrile.[23][24] When working with stock solutions or in analytical systems like HPLC, using solvents with a high organic content will eliminate adsorption because the analyte remains favorably solvated.[3][4]
-
Protein Additives: As discussed in Q4, adding a carrier protein like BSA (e.g., 0.1% to 1%) to your aqueous buffer can be highly effective. The this compound will preferentially bind to the soluble BSA, keeping it in solution and preventing it from adsorbing to the labware walls.[3][8] This mimics the effect of serum in biological samples.[3]
-
Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1%), to your aqueous buffer can also reduce NSB.[25][26][27] Surfactants disrupt hydrophobic interactions between the analyte and the plastic surface.[26]
The following decision tree can help guide your solvent selection process.
References
- 1. This compound | C25H38O3 | CID 112100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|High-Quality Research Chemical [benchchem.com]
- 3. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Adsorption of steroid hormones by plastic tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-specific yet selective interactions contribute to small molecule condensate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 11. thomassci.com [thomassci.com]
- 12. Microresico® Low Bind Tube - Amuza Inc [amuzainc.com]
- 13. 0.5 mL Low-Binding Microcentrifuge Tubes - SSI Bio [ssibio.com]
- 14. Surface Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. mgel.msstate.edu [mgel.msstate.edu]
- 17. peptideweb.com [peptideweb.com]
- 18. rsc.org [rsc.org]
- 19. Low DNA Binding Plates | Azenta Life Sciences [azenta.com]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. caymanchem.com [caymanchem.com]
- 25. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 26. nicoyalife.com [nicoyalife.com]
- 27. How to prevent losses of protein by adsorption to glass and plastic - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of Testosterone Caproate
Welcome to the technical support resource for the LC-MS/MS analysis of Testosterone Caproate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects. The following sections are structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions often encountered when developing and troubleshooting LC-MS/MS assays for this compound in biological matrices.
Q1: What is "matrix effect" in the context of LC-MS/MS analysis?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, interfering components from the sample matrix (e.g., plasma, serum, urine).[1][2][3] These interferences are often not visible on the chromatogram but can significantly suppress or, less commonly, enhance the analyte's signal, leading to inaccurate and unreliable quantitative results.[1][2][3][4] Common culprits in biological samples include phospholipids, salts, and proteins.[1][4] This phenomenon is a primary challenge in developing robust LC-MS/MS methods.[1][5]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: this compound, being a lipophilic ester, has a tendency to be co-extracted with other endogenous lipids from biological samples. These lipids, particularly phospholipids, are well-documented sources of ion suppression in electrospray ionization (ESI) mass spectrometry.[6][7] When these matrix components co-elute with this compound, they compete for ionization in the MS source, often leading to a suppressed signal for the analyte of interest.
Q3: How can I determine if my assay is suffering from matrix effects?
A3: There are two primary methods for evaluating matrix effects as recommended by regulatory bodies like the FDA:[8]
-
Post-Extraction Addition Method (Quantitative): This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte in a neat (pure) solvent. A significant difference in response indicates the presence of matrix effects.[1] The matrix factor (MF) is calculated, and a value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[9] Ideally, the absolute MF should be between 0.75 and 1.25.[4]
-
Post-Column Infusion Method (Qualitative): In this method, a constant flow of the analyte solution is infused into the MS detector post-column. A blank, extracted matrix sample is then injected onto the LC system. Any dips or rises in the baseline signal at the retention time of the analyte indicate regions of ion suppression or enhancement, respectively.[1][10]
Q4: What is an Internal Standard (IS) and why is it crucial for mitigating matrix effects?
A4: An Internal Standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a known quantity to every sample, calibrator, and quality control sample. The ideal IS co-elutes with the analyte and experiences the same degree of matrix effect.[11] By calculating the ratio of the analyte peak area to the IS peak area, variations in signal due to matrix effects can be compensated for, leading to more accurate and precise quantification.[11][12]
Q5: What is the best type of internal standard for this compound analysis?
A5: A stable isotope-labeled (SIL) internal standard of this compound is the "gold standard."[11] SIL-IS are molecules where some atoms (e.g., ¹²C, ¹H) are replaced with their heavier stable isotopes (e.g., ¹³C, ²H or Deuterium).[11] Because their chemical and physical properties are nearly identical to the analyte, they co-elute perfectly and experience virtually the same ionization suppression or enhancement, providing the most effective compensation for matrix effects.[11][12] Carbon-13 (¹³C) labeled standards are often considered superior to deuterated (²H) standards as they are less prone to chromatographic separation from the native analyte and potential H/D exchange.[11]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues related to matrix effects during your LC-MS/MS analysis of this compound.
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
-
Potential Cause: Variable matrix effects between different lots of biological matrix.[8] Endogenous components can vary from subject to subject, leading to inconsistent ion suppression.[13]
-
Solution Pathway:
-
Verify Internal Standard Performance: Ensure you are using an appropriate SIL-IS.[11][14] The area ratio of the analyte to the IS should be consistent across different matrix lots. If the IS area varies significantly while the analyte area fluctuates, your IS may not be adequately compensating for the matrix effect.
-
Evaluate Matrix Factor Across Multiple Lots: As per FDA and EMA guidelines, assess the matrix effect in at least six different lots of the biological matrix.[4][9] The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[9] If variability is high, a more rigorous sample cleanup procedure is necessary.
-
Optimize Sample Preparation: If matrix variability is confirmed, your current sample preparation is insufficient. Proceed to the sample preparation optimization protocols outlined below.
-
Issue 2: Low signal intensity and poor sensitivity (High LLOQ).
-
Potential Cause: Significant ion suppression is reducing the overall signal of your analyte.[3] This is often caused by high concentrations of co-eluting phospholipids or other matrix components.[6][7]
-
Solution Pathway:
-
Improve Chromatographic Separation: The goal is to separate the this compound peak from the regions of ion suppression.
-
Action: Modify your LC gradient to introduce a steeper organic phase ramp just before the elution of your analyte. This can help elute interfering compounds before your analyte of interest reaches the detector.
-
Action: Experiment with different stationary phases. A column with a different selectivity (e.g., PFP instead of C18) might provide better separation from interfering matrix components.[15]
-
-
Implement More Effective Sample Cleanup: The most direct way to combat ion suppression is to remove the interfering components before injection.[2][8] See the detailed protocols in the "Experimental Protocols" section for:
-
Liquid-Liquid Extraction (LLE): Effective for removing polar interferences.[12]
-
Solid-Phase Extraction (SPE): Offers high selectivity for removing matrix interferences.[2][16]
-
Phospholipid Removal Plates/Cartridges: Specifically designed to deplete phospholipids, a major source of ion suppression.[6][7][17]
-
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key sample preparation techniques and presents comparative data to guide your experimental choices.
Protocol 1: Protein Precipitation (PPT) - A Baseline Method
PPT is a simple but often insufficient method for removing matrix interferences for steroid analysis.[18][19]
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound SIL-IS working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid is common).[7]
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.[11]
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[8][20][21]
-
Sample Aliquoting & IS Spiking: Follow steps 1 and 2 from the PPT protocol.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture).
-
Mixing: Vortex for 2 minutes to ensure thorough mixing and extraction.[11]
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for injection.[11]
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers superior selectivity and cleanup compared to PPT and LLE, making it a robust choice for complex matrices.[16][22]
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample (plasma/serum diluted with an aqueous buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and IS with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Follow steps 6 and 7 from the LLE protocol.
Sample Preparation Workflow Diagram
Caption: Comparison of three common sample preparation workflows.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data when analyzing a low concentration QC sample of this compound in human plasma using different cleanup methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | >95% | 85-95% | >90% |
| Matrix Effect (%) | 40-60% (Suppression) | 80-95% (Near Neutral) | >95% (Minimal Effect) |
| Reproducibility (%CV) | <15% | <10% | <5% |
| Relative Cleanliness | Poor | Good | Excellent |
| Throughput | High | Medium | Medium-High (Automatable) |
Data are representative and will vary based on specific method conditions.
Interpretation: While PPT offers high throughput, it results in significant matrix effects, making it less suitable for regulated bioanalysis of this compound.[18] LLE provides a much cleaner extract and reduces matrix effects considerably. SPE yields the cleanest extracts and the most reproducible results, effectively minimizing matrix effects, and is often the preferred method for clinical and pharmaceutical applications.[16]
References
- 1. droracle.ai [droracle.ai]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. waters.com [waters.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. Isotopically labelled testosterone derivatives as internal standards in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. sciex.com [sciex.com]
- 19. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 20. Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 22. aurorabiomed.com [aurorabiomed.com]
Technical Support Center: Optimizing Injection Protocols for Sustained Release of Testosterone Caproate
Document ID: TC-SR-TSE-2025-v1
Last Updated: December 31, 2025
Introduction
Testosterone Caproate, a long-acting ester of testosterone, is a prodrug designed for sustained release via intramuscular injection.[1] Its efficacy is critically dependent on the formulation's ability to form a stable intramuscular depot, from which the active testosterone is slowly released following enzymatic hydrolysis of the caproate ester.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing injection protocols. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring the development of safe, stable, and effective sustained-release formulations.
Part 1: Frequently Asked Questions (FAQs) - Formulation Fundamentals
This section addresses foundational questions that are crucial during the initial stages of formulation development.
Q1: What are the critical physicochemical properties of this compound to consider for formulation?
A1: this compound is a lipophilic, crystalline powder that is practically insoluble in water.[2][3] Key properties include:
-
Molecular Formula: C₂₅H₃₈O₃[4]
-
Molecular Weight: 386.6 g/mol [4]
-
Solubility: It is freely soluble in fatty oils and various organic solvents like ethanol and chloroform, but insoluble in water.[2][3]
This high lipophilicity is fundamental to its sustained-release mechanism, allowing it to partition into the oil-based vehicle and form a depot at the injection site.[1]
Q2: How do I select an appropriate carrier oil for my formulation?
A2: The choice of carrier oil is critical as it affects solubility, viscosity, and the pharmacokinetic profile.[5] Commonly used pharmaceutical-grade vegetable oils include sesame, cottonseed, castor, and peanut oil.[6]
| Carrier Oil | Key Characteristics | Considerations for this compound |
| Sesame Oil | Common vehicle for steroid hormones. Moderate viscosity. | A standard choice, often used in commercial testosterone enanthate formulations, providing a good starting point.[7] |
| Cottonseed Oil | Lower viscosity than sesame oil, which can aid injectability. | Used in testosterone cypionate formulations.[7] May offer faster initial release due to lower viscosity. |
| Castor Oil | High viscosity, which can slow drug release significantly.[8] | Can be beneficial for achieving a longer duration of action but may present challenges with syringeability and injection pain.[8][9] |
| Grapeseed Oil | Lower viscosity and often perceived as less allergenic. | A common choice in compounded formulations, known for ease of injection.[10] |
Q3: Why are co-solvents like Benzyl Benzoate and Benzyl Alcohol used?
A3: Co-solvents are often essential for achieving the desired drug concentration and maintaining stability.
-
Benzyl Benzoate (BB): Acts as a solubilizer, significantly increasing the amount of this compound that can be dissolved in the oil vehicle.[2] This allows for more concentrated formulations.
-
Benzyl Alcohol (BA): Typically used as a bacteriostatic preservative and also acts as a co-solvent.[6][11] It can also help to reduce the viscosity of the final formulation.
A common starting point is a formulation containing both BB (e.g., 20%) and BA (e.g., 2%).[2]
Q4: What is a typical starting concentration for this compound in an oil-based formulation?
A4: A common target concentration for long-acting testosterone injections is 200-250 mg/mL. The exact concentration will depend on the solubility within your chosen vehicle/co-solvent system. For example, Testosterone Cypionate is available in 100 mg/mL and 200 mg/mL concentrations.[7] It is crucial to perform solubility studies to determine the saturation point in your specific formulation to avoid crystallization.
Part 2: Experimental Protocols
These protocols provide step-by-step methodologies for key experimental workflows.
Protocol 1: Preparation of a Lab-Scale this compound Formulation
Objective: To prepare a sterile, non-aqueous solution of this compound for preclinical evaluation.
Materials:
-
This compound powder (USP grade)
-
Sterile carrier oil (e.g., Sesame Oil, USP grade)
-
Sterile Benzyl Benzoate (USP grade)
-
Sterile Benzyl Alcohol (USP grade)
-
Sterile glass vials with stoppers and seals
-
Sterile syringe filters (0.22 µm, solvent-resistant)
-
Analytical balance, magnetic stirrer, and hot plate
-
Autoclave or dry heat oven for sterilization
Methodology:
-
Sterilization: Sterilize all glassware and equipment. Vials can be autoclaved, while oils and powders should be sterilized using dry heat.
-
Vehicle Preparation: In a sterile beaker on a magnetic stirrer, combine the required volumes of the carrier oil and Benzyl Benzoate.
-
Dissolution: Gently warm the vehicle mixture to 40-50°C to reduce viscosity. Slowly add the pre-weighed this compound powder while stirring continuously until fully dissolved.
-
Preservative Addition: Allow the solution to cool to room temperature, then add the Benzyl Alcohol and mix thoroughly.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile final vial. This step removes any potential microbial contamination.
-
Sealing: Securely place a sterile stopper on the vial and crimp with an aluminum seal.
-
Quality Control: Visually inspect the final product for any particulate matter or crystallization.[11] Retain a sample for concentration analysis via HPLC.
Protocol 2: In Vitro Release Testing (IVRT) for Sustained-Release Injectables
Objective: To assess the release rate of this compound from the oil depot into a simulated physiological environment. This is a critical test for formulation optimization and quality control.[12][13]
Materials:
-
USP Apparatus 2 (Paddle) or USP Apparatus 4 (Flow-Through Cell)[13]
-
Dialysis membrane sacs (e.g., Float-A-Lyzer) or enhancer cells[12][13]
-
Release medium: Phosphate-buffered saline (PBS) pH 7.4 with a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions.
-
This compound formulation
-
HPLC system for analysis
Methodology (using USP Apparatus 2 with Dialysis Sacs):
-
System Setup: Set up the USP Apparatus 2 vessel with 900 mL of release medium, maintained at 37°C ± 0.5°C. Set the paddle speed to 50 RPM.
-
Sample Preparation: Accurately inject a known volume (e.g., 0.5 mL) of the this compound formulation into a pre-wetted dialysis sac.
-
Initiate Test: Carefully place the sealed dialysis sac into the dissolution vessel.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and onwards for several days), withdraw an aliquot of the release medium for analysis. Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Analysis: Analyze the samples for this compound concentration using a validated HPLC method.
-
Data Calculation: Calculate the cumulative percentage of drug released over time and plot the release profile.
Part 3: Troubleshooting Guide
This section is designed to directly address specific issues users might encounter during their experiments.
Issue 1: Formulation Instability - Crystallization or Precipitation
-
Question: My formulation appeared clear after preparation, but crystals formed upon storage. Why did this happen and how can I fix it?
-
Answer/Solution: Crystallization occurs when the drug concentration exceeds its solubility limit in the vehicle, creating a supersaturated and unstable solution.[14][15] This can be triggered by temperature fluctuations or issues with the formulation itself.
-
Causality: The solubility of this compound is temperature-dependent. A drop in storage temperature can significantly decrease its solubility, causing the drug to precipitate out of the solution.[15] Alternatively, the initial formulation may have been supersaturated from the start.
-
Troubleshooting Steps:
-
Verify Solubility: Perform robust solubility studies at various temperatures (e.g., 4°C, 25°C, 40°C) to determine the true saturation point of your drug in the chosen vehicle system.
-
Increase Co-solvent: Increase the percentage of Benzyl Benzoate in the formulation. This will increase the overall solubility of this compound.[2]
-
Gentle Warming: If crystals appear, gentle warming of the vial in your hands or warm water can often redissolve the compound.[16] However, this is a temporary fix; the formulation itself should be optimized for stability.
-
Avoid Supersaturation: Formulate at a concentration slightly below the measured saturation point at your lowest anticipated storage temperature to provide a safety margin. The use of polymers can sometimes help inhibit crystallization in supersaturated systems, though this adds complexity.[17][18]
-
-
Issue 2: High Viscosity and Poor Injectability
-
Question: The final formulation is too thick to be easily drawn into a syringe or injected with a reasonably sized needle. What can I do?
-
Answer/Solution: High viscosity is a common challenge with oil-based formulations, especially those with high drug concentrations or using oils like castor oil.[8][19] It can impede manufacturing, cause patient discomfort, and affect release kinetics.[19]
-
Causality: Viscosity is an intrinsic property of the carrier oil and is influenced by the concentration of dissolved solids (the API) and excipients.[8]
-
Troubleshooting Steps:
-
Change Carrier Oil: Switch to a lower-viscosity oil like grapeseed or cottonseed oil.
-
Optimize Co-solvents: Adjust the ratio of Benzyl Benzoate and Benzyl Alcohol. While BB increases solubility, it also increases viscosity. Finding the right balance is key.
-
Warm Before Injection: Gently warming the vial before administration significantly reduces viscosity, making it easier to draw up and inject.[16]
-
Needle Gauge Selection: While not a formulation fix, using a slightly larger gauge needle (e.g., 21G or 22G) for administration can overcome injectability issues.[20] However, this may increase patient discomfort.
-
Excipient Addition: In advanced formulation, specific excipients can be used to reduce viscosity, though this requires significant redevelopment and compatibility testing.[21][22]
-
-
Issue 3: Inconsistent or Unexpected In Vitro Release Profile
-
Question: My IVRT shows a large initial "burst release," or the release rate is much faster/slower than expected. How do I interpret and correct this?
-
Answer/Solution: The release profile is a direct reflection of the formulation's properties. An initial burst release is common but needs to be controlled.[23]
-
Causality:
-
Burst Release: Often caused by drug that is not fully entrapped within the oil depot or is adsorbed to the surface of the dialysis membrane. It can also be influenced by the viscosity of the formulation.
-
Fast Release: May indicate a low-viscosity vehicle or a very high drug concentration gradient.
-
Slow Release: Typically due to a high-viscosity vehicle (like castor oil) or poor drug solubility in the release medium (lack of sink conditions).
-
-
Troubleshooting Steps:
-
Control Viscosity: As a primary control mechanism, increase the formulation's viscosity (e.g., by switching to a more viscous oil) to slow down drug diffusion from the depot.
-
Ensure Sink Conditions: Verify that the concentration of the drug in the release medium never exceeds 10-15% of its saturation solubility in that medium. Increase the percentage of surfactant if necessary.
-
Review IVRT Method: The choice of IVRT apparatus and parameters can significantly impact results. USP Apparatus 4 is often cited as robust and reproducible for long-acting injectables.[12][13][24] Ensure the method is discriminatory and reproducible.[12][13]
-
Particle Size (for suspensions): If working with a suspension (not a solution), particle size is a critical determinant of release rate. Smaller particles will dissolve and release faster.[13]
-
-
Issue 4: Potential for Injection Site Reactions (ISRs)
-
Question: What are the potential causes of injection site reactions, and how can they be minimized from a formulation perspective?
-
Answer/Solution: ISRs can range from mild pain and redness to more severe inflammation.[10][25][26] While injection technique is a factor, formulation components can play a significant role.[26]
-
Causality:
-
Excipients: Benzyl Alcohol can be an irritant for some individuals.
-
Drug Crystallization: Precipitation of the drug at the injection site can cause mechanical and chemical irritation.[14][15]
-
Hypertonicity/pH: While less common for oil-based depots, any deviation from physiological norms can cause irritation.
-
Vehicle: The carrier oil itself can sometimes elicit an immune response.[10]
-
-
Minimization Strategies:
-
Optimize Excipient Levels: Use the minimum effective concentration of Benzyl Alcohol and Benzyl Benzoate.
-
Ensure Formulation Stability: The most critical step is to prevent in-vivo drug precipitation by ensuring the drug remains solubilized in the oil depot.
-
Consider Oil Purity: Use highly purified, pharmaceutical-grade carrier oils to minimize potential immunogenic contaminants.
-
Control Injection Volume: Larger injection volumes may cause more discomfort. If possible, a more concentrated formulation that allows for a smaller injection volume is preferable.[26]
-
-
Part 4: Visualization & Workflow Diagrams
Formulation Development and Optimization Workflow
Caption: Workflow for developing and optimizing a sustained-release injectable formulation.
Troubleshooting Decision Tree: Unexpected IVRT Profile
Caption: Decision tree for troubleshooting common issues in in vitro release testing.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. This compound | C25H38O3 | CID 112100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ondrugdelivery.com [ondrugdelivery.com]
- 9. Pharmacokinetics and Acceptability of Subcutaneous Injection of Testosterone Undecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testosterone: How to Recognize an Injection Site Reaction | Lucidity Men's Clinic [lucidity.clinic]
- 11. Testosterone (intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. In vitro release testing method development for long-acting injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. formulation.org.uk [formulation.org.uk]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. urologyqc.com [urologyqc.com]
- 17. Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. jocpr.com [jocpr.com]
- 20. blogs.otago.ac.nz [blogs.otago.ac.nz]
- 21. WO2016065181A1 - Reducing viscosity of pharmaceutical formulations - Google Patents [patents.google.com]
- 22. US20130171128A1 - Reducing viscosity of pharmaceutical formulations - Google Patents [patents.google.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. fda.gov [fda.gov]
- 25. Testosterone Injection: MedlinePlus Drug Information [medlineplus.gov]
- 26. droracle.ai [droracle.ai]
Technical Support Center: Enhancing the Resolution of Testosterone Caproate in HPLC
Welcome to the technical support center for the chromatographic analysis of Testosterone Caproate. As a Senior Application Scientist, I have designed this guide to provide not just procedural steps, but the underlying scientific rationale to empower you in your method development and troubleshooting endeavors. Achieving baseline resolution is paramount for accurate quantification and impurity profiling, especially when dealing with structurally similar compounds like steroid esters and their potential degradants. This document is structured into a hands-on troubleshooting guide and a set of frequently asked questions to directly address the challenges you may encounter.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC analysis of this compound. Each question is followed by a detailed explanation of the root causes and a systematic approach to resolution.
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes and how can I fix this?
Peak tailing is one of the most common issues in reversed-phase chromatography and can severely impact integration accuracy and resolution. For a molecule like this compound, the primary cause is often unwanted secondary interactions between the analyte and the stationary phase.
Causality: The core issue typically stems from interactions between polar functional groups on the testosterone molecule (like the ketone group) and active sites on the silica-based column packing, most notably, free silanol groups (Si-OH).[1][2] These silanol groups can be acidic and ionized, leading to strong, non-hydrophobic interactions that delay a portion of the analyte molecules from eluting, causing the characteristic "tail."[3]
-
Assess the Column Chemistry:
-
Action: Evaluate the type of column you are using. Older, "Type A" silica columns have a higher concentration of acidic silanol groups.
-
Solution: Switch to a modern, high-purity, "Type B" silica column that is fully end-capped. End-capping uses a small silane (like trimethylchlorosilane) to chemically bond and shield many of the residual silanol groups, drastically reducing secondary interactions.[1][3] Columns with hybrid particle technology also offer improved peak shape for basic and polar compounds.
-
-
Optimize Mobile Phase pH:
-
Action: Control the ionization state of the residual silanols. Since they are acidic, lowering the pH of the mobile phase will protonate them (Si-O⁻ → Si-OH), neutralizing their charge and minimizing ionic interactions.[1][3]
-
Protocol:
-
Prepare your aqueous mobile phase with a buffer (e.g., phosphate or formate).
-
Adjust the pH to a value between 2.5 and 3.5 using an acid like phosphoric acid or formic acid.
-
Note: Be mindful of your column's pH limitations. Standard silica columns should not be used below pH 2.5, but specialized phases (e.g., Agilent StableBond) are designed for low-pH operation.[1]
-
-
-
Increase Mobile Phase Buffer Strength:
-
Action: A higher concentration of buffer ions can help to "mask" the active silanol sites, essentially out-competing the analyte for these secondary interaction points.[3]
-
Solution: If your current method uses a low buffer concentration (e.g., 5-10 mM), try increasing it to 25-50 mM. This can significantly improve the peak shape without drastically altering retention time.
-
-
Evaluate for Column Overload:
-
Action: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[2][4]
-
Protocol:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the diluted samples. If the peak shape becomes more symmetrical upon dilution, mass overload is a contributing factor.[2]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
-
Check for Physical Column Issues:
-
Action: A physical disruption of the column's packed bed, such as a void at the inlet, can create alternative flow paths for the analyte, causing band broadening and tailing.[1][2] This can be caused by pressure shocks or particulate buildup on the inlet frit.
-
Diagnosis: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% Acetonitrile or Methanol) to waste for 10-15 column volumes.[1] If pressure returns to normal and peak shape improves upon returning to the normal flow direction, a blocked frit was likely the issue. If the problem persists, a void may have formed, and the column may need replacement. Using guard columns and in-line filters is a crucial preventative measure.[2]
-
Q2: I have poor resolution between this compound and a known related substance (e.g., Testosterone). How can I improve their separation?
Achieving adequate resolution (Rs ≥ 1.5 for baseline, Rs ≥ 2.0 for robust methods) is critical for impurity analysis.[5] Resolution is governed by column efficiency (N), retention factor (k), and, most powerfully, selectivity (α).[6] To improve the separation of closely eluting peaks, we must manipulate these factors.
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step2 [label="Step 2: Change Organic Modifier\n(Alter Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2_res1 [label="Switch from Acetonitrile to Methanol\n(or vice-versa)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step2_res2 [label="Can change peak elution order", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Tier 2: Temperature step3 [label="Step 3: Adjust Column Temperature\n(Fine-tune Selectivity)", fillcolor="#FBBC05", fontcolor="#202124"]; step3_res1 [label="Increase Temp (e.g., 30°C -> 40°C)\nReduces viscosity & retention", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step3_res2 [label="Decrease Temp (e.g., 30°C -> 25°C)\nIncreases retention & may improve Rs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Tier 3: Stationary Phase step4 [label="Step 4: Change Stationary Phase\n(Major Selectivity Change)", fillcolor="#34A853", fontcolor="#FFFFFF"]; step4_res1 [label="Switch C18 to C8 (less retentive)\nor Phenyl-Hexyl (different interaction)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> step1; step1 -> step1_res1 [label="Action"]; step1_res1 -> step1_res2 [label="Result"]; step1_res2 -> step2 [label="If insufficient"];
step2 -> step2_res1 [label="Action"]; step2_res1 -> step2_res2 [label="Result"]; step2_res2 -> step3 [label="If insufficient"];
step3 -> step3_res1 [label="Option A"]; step3 -> step3_res2 [label="Option B"]; step3_res1 -> step4 [label="If insufficient"]; step3_res2 -> step4 [label="If insufficient"];
step4 -> step4_res1 [label="Action"]; } } Caption: Logical workflow for troubleshooting poor HPLC resolution.
-
Manipulating Mobile Phase Strength (%B):
-
Rationale: Reducing the percentage of the organic solvent (the "strong" solvent, e.g., acetonitrile) in the mobile phase increases the retention time of hydrophobic compounds like this compound. This longer residence time on the column often provides more opportunity for separation.[7]
-
Protocol:
-
Establish a baseline chromatogram with your current method (e.g., 85:15 Acetonitrile:Water).
-
Decrease the acetonitrile percentage in steps of 2-3% (e.g., to 82%, then 80%).
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before each injection.
-
Record retention times (t_R) and calculate the resolution (Rs) for each condition.
-
-
Data Presentation:
-
| % Acetonitrile | t_R Testosterone (min) | t_R Test. Caproate (min) | Resolution (Rs) |
| 85% | 4.1 | 4.5 | 1.3 (co-eluting) |
| 82% | 5.2 | 5.9 | 1.8 (resolved) |
| 80% | 6.5 | 7.6 | 2.2 (baseline) |
| Note: Data is illustrative to show the trend. |
-
Changing the Organic Modifier:
-
Rationale: Acetonitrile and methanol offer different selectivities due to their chemical properties. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can alter interactions with the analyte and stationary phase, sometimes even reversing the elution order of closely related compounds.[6]
-
Protocol:
-
Replace the acetonitrile in your mobile phase with methanol.
-
You may need to adjust the percentage to achieve similar retention times, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. A good starting point is to use about 10% more methanol (e.g., if you used 80% ACN, try 90% MeOH).[8][9]
-
Evaluate the resulting chromatogram for changes in selectivity and resolution.
-
-
-
Adjusting Column Temperature:
-
Rationale: Temperature affects mobile phase viscosity and the kinetics of mass transfer between the mobile and stationary phases.[10] Increasing temperature lowers viscosity, which reduces backpressure and can increase efficiency, often leading to sharper peaks and shorter run times.[10][11] Crucially, it can also alter selectivity, as the thermodynamics of partitioning onto the stationary phase can be different for two analytes at different temperatures.[11][12]
-
Protocol:
-
Ensure your HPLC system has a column thermostat for stable temperature control.
-
Analyze your sample at different temperatures (e.g., 25°C, 35°C, 45°C).
-
Allow the system to fully equilibrate at each new temperature setting.
-
Monitor changes in retention time, peak shape, and resolution.
-
-
Data Presentation:
-
| Temperature | t_R Test. Caproate (min) | Resolution (Rs) | Backpressure (psi) |
| 25°C | 7.6 | 2.2 | 1800 |
| 35°C | 6.8 | 2.4 | 1550 |
| 45°C | 6.1 | 2.1 | 1300 |
| Note: Data is illustrative. Optimal temperature is method-dependent. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
A robust starting point is crucial for efficient method development. Based on common methods for testosterone esters, the following is a reliable initial method.[5][8][9][13]
Recommended Starting Protocol:
-
Column: L1 packing (C18), 150 mm x 4.6 mm, 5 µm particle size. A C8 column can also be used for potentially shorter run times.[5][8]
-
Mobile Phase: Acetonitrile and Water.
-
Mode: Isocratic elution. Start with a ratio of 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 245 nm.[14]
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase or a mixture of Acetonitrile/Water, e.g., 70:30 (v/v).[5]
Q2: How do I perform a forced degradation study to ensure my method is stability-indicating?
A stability-indicating method is one that can accurately separate the intact drug from its degradation products. Forced degradation studies (stress testing) are required by regulatory bodies like the ICH to demonstrate this capability.[15]
Forced Degradation Protocol Overview: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis: Treat sample solution with 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Treat sample solution with 0.1 M NaOH at 60°C for several hours. The ester linkage in this compound is susceptible to base hydrolysis, likely yielding Testosterone.[5]
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid drug substance or a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample solution to UV/Vis light as per ICH Q1B guidelines.
After exposure, neutralize the acid/base samples and analyze all stressed samples alongside a non-stressed control using your HPLC method. Use a photodiode array (PDA) detector to check for peak purity and ensure no degradation products are co-eluting with the main peak.[5]
Q3: What are common impurities or degradation products to look for?
When analyzing this compound, you should be vigilant for:
-
Testosterone: The most common degradant, formed by the hydrolysis of the caproate ester linkage.[5][16] Your method must be able to resolve this precursor.
-
Other Testosterone Esters: If analyzing a mixed-ester product, resolution from other esters (e.g., Enanthate, Cypionate) is necessary.
-
Process Impurities: Impurities from the synthesis route can be present. These may be structurally related steroids.[17][18]
-
Epimers or Isomers: Degradation conditions could potentially cause isomerization.
Q4: Should I use a C18 or a C8 column for this compound?
The choice depends on your separation goals.
-
C18 Column: Has a longer alkyl chain (18 carbons), making it more hydrophobic and retentive. This is the most common choice and provides high retention, which can be beneficial for resolving closely related, less hydrophobic impurities from the main peak.[13][19]
-
C8 Column: Has a shorter alkyl chain (8 carbons), making it less retentive than C18.[20] For a highly hydrophobic molecule like this compound, a C8 column can provide sufficient retention while allowing for shorter analysis times or requiring a lower percentage of organic modifier in the mobile phase.[5][8]
Recommendation: Start with a C18 column as it is a versatile, high-retention phase. If your retention times are excessively long even with high organic content, consider switching to a C8 column to reduce the run time.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. silicycle.com [silicycle.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. HPLC method development for testosterone propionate and cipionate in oil-based injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Separation and determination of testosterone and testosterone esters in selected pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and Structural Elucidation of New Process Impurity in Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. agilent.com [agilent.com]
Troubleshooting poor yield in Testosterone Caproate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Testosterone Caproate synthesis. This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues that can lead to poor yields during the esterification of testosterone. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a logical, question-and-answer format.
Part 1: Initial Diagnosis & Foundational Issues
Q1: My final yield of this compound is critically low. Where should I start my investigation?
A low yield is a systemic problem that can originate from issues with reagents, reaction conditions, or product workup. Before diving into complex variables, begin with a systematic check of the fundamentals. The most common culprits are:
-
Presence of Water: The esterification reaction is highly sensitive to moisture. Water will react preferentially with your acylating agent (caproyl chloride or caproic anhydride), consuming it before it can react with testosterone. It can also hydrolyze the final product during workup.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of unreacted testosterone. This is often an equilibrium issue that needs to be actively managed.[2]
-
Sub-optimal Reagents: The purity and quality of your starting testosterone, acylating agent, solvents, and catalysts are paramount. Impurities can introduce side reactions or inhibit the primary reaction pathway.
-
Mechanical Losses: Significant product loss can occur during the workup and purification stages, especially during extractions and column chromatography.
Q2: How can I be certain my yield calculation is accurate and my final product is pure?
Accurate quantification is the cornerstone of troubleshooting. Without reliable data on yield and purity, any adjustments to the protocol are guesswork.
Yield Determination: The yield should be calculated based on the limiting reagent, which is typically testosterone. After purification, the final product should be a dry, constant weight.
Purity Analysis: A combination of analytical techniques should be employed to confirm both the identity and purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity. A well-developed HPLC method can separate this compound from unreacted testosterone and other impurities.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and delivers a mass spectrum that can confirm the molecular weight (386.6 g/mol for this compound) and fragmentation pattern of the desired product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation, ensuring the caproate group has been successfully attached at the 17β-hydroxyl position.
| Parameter | Typical Value | Purpose |
| Column | C8 or C18, 5 µm, 250 x 4.6 mm | Provides good separation for non-polar steroids. |
| Mobile Phase | Methanol:Water (e.g., 90:10 v/v) or Acetonitrile:Water | Elutes the compounds from the column. The high organic content is due to the lipophilic nature of the ester.[4][6] |
| Flow Rate | 1.0 - 1.2 mL/min | Controls the speed of the separation.[3] |
| Detection | UV at 240-245 nm | The α,β-unsaturated ketone chromophore in the testosterone A-ring absorbs strongly at this wavelength.[3][7] |
| Column Temp. | 25-40 °C | Ensures reproducible retention times.[6] |
Part 2: Reagents & Reaction Conditions
Q3: I suspect my reagents are compromised. What specific quality checks are most critical?
Flawless reagents are non-negotiable for a high-yield synthesis.
-
Testosterone: Verify the purity of your starting material. Impurities from its own synthesis can carry through and complicate your reaction and purification.[8]
-
Acylating Agent (Caproyl Chloride/Caproic Anhydride): These reagents are highly sensitive to hydrolysis. Use a fresh bottle or one that has been properly stored under an inert atmosphere (e.g., argon or nitrogen). An older bottle that has been opened multiple times may have been compromised by atmospheric moisture.
-
Solvents: Use anhydrous solvents exclusively. Solvents like Dichloromethane (DCM) or Pyridine should be freshly distilled or obtained from a sealed bottle rated for anhydrous reactions.[9]
-
Base/Catalyst: The base (e.g., Triethylamine, Pyridine) acts as a scavenger for the HCl or caproic acid byproduct.[9] It must be anhydrous. The catalyst, often 4-(Dimethylamino)pyridine (DMAP), significantly accelerates the reaction but can also be deactivated by water.[10][11]
Q4: My post-reaction analysis (TLC/HPLC) shows a large amount of unreacted testosterone. How do I drive the esterification to completion?
This is a classic equilibrium problem. Esterification is a reversible reaction.[2] To achieve a high yield, you must shift the equilibrium toward the product side, in accordance with Le Chatelier's Principle.[12]
-
Use of a Dean-Stark Apparatus: When using caproic acid directly (Fischer esterification), the reaction produces water. A Dean-Stark trap, used with a solvent that forms an azeotrope with water (like toluene), will physically remove the water as it is formed, preventing the reverse hydrolysis reaction and driving the equilibrium forward.[2][12][13]
-
Molar Excess of Acylating Agent: Using a slight excess (e.g., 1.2-1.5 equivalents) of the more reactive caproyl chloride or caproic anhydride can help drive the reaction to completion.[9] However, a very large excess will complicate purification.
-
Effective Catalysis: Ensure you are using an effective catalyst. DMAP is highly efficient for acylations of sterically hindered alcohols like the 17β-hydroxyl group of testosterone.[9][10]
Caption: A logical workflow for diagnosing the root cause of poor yield.
Part 3: Side Reactions & Purification
Q5: What are the most probable side reactions that are lowering my yield?
Besides the hydrolysis of the acylating agent, other side reactions can occur:
-
Hydrolysis of the Product: this compound itself can be hydrolyzed back to testosterone and caproic acid if exposed to acidic or basic aqueous conditions for prolonged periods, especially at elevated temperatures.[1][14] This is a critical concern during the workup phase.
-
Formation of Dimer Impurities: Under certain conditions, side reactions can lead to the formation of steroid dimers or other byproducts, which must be identified and separated.
-
Degradation: Exposure to strong acids or bases, or excessive heat, can cause degradation of the steroid core itself.[1]
Caption: The desired esterification pathway versus the competing hydrolysis side reaction.
Q6: I am losing a substantial amount of product during the aqueous workup and column chromatography. What can I do to minimize these losses?
This is a common and frustrating issue. Careful technique is essential.
Aqueous Workup:
-
Control pH: During aqueous washes to remove the base (e.g., pyridine) and excess acid, avoid extreme pH values. A mildly acidic wash (e.g., dilute HCl or NH₄Cl) followed by a bicarbonate wash and finally a brine wash is standard. Prolonged exposure to strong acid or base can cause hydrolysis of the ester.[15]
-
Efficient Phase Separation: Steroid esters can sometimes form emulsions. Use a brine wash (saturated NaCl solution) to help break emulsions and "salt out" the organic product from the aqueous layer, improving recovery. Ensure you are allowing adequate time for the layers to separate completely.
Column Chromatography:
-
Proper Solvent System: Use a solvent system with appropriate polarity for silica gel chromatography. A common system is a gradient of ethyl acetate in hexane or chloroform in acetone.[10] An overly polar system will cause the product to elute too quickly with poor separation, while a non-polar system may result in very long retention times and band broadening, leading to diffuse fractions and difficult collection.
-
Column Loading: Do not overload the column. This is a primary cause of poor separation and product loss. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Fraction Collection: Monitor the elution carefully using TLC to identify and combine the correct fractions. Combining impure fractions with pure ones will necessitate another round of purification, leading to further mechanical losses.
Key Experimental Protocols
Protocol 1: General Synthesis via Acyl Chloride Method
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
-
Preparation: Dissolve testosterone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Addition of Base & Catalyst: Add anhydrous pyridine or triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05-0.1 eq). Stir the mixture until all solids are dissolved.[9]
-
Acylation: Cool the mixture in an ice bath (0-5 °C). Slowly add caproyl chloride (1.2-1.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.[10]
-
Workup: Upon completion, dilute the reaction mixture with more CH₂Cl₂. Wash sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography.[10]
Protocol 2: Purity Analysis by HPLC-UV
-
Standard Preparation: Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) in the mobile phase. Create a calibration curve using serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[4]
-
Sample Preparation: Accurately weigh a small amount of your purified product and dissolve it in the mobile phase to a concentration within the range of your calibration curve.
-
Analysis: Inject the standards and sample onto the HPLC system using the parameters outlined in Table 1.
-
Quantification: Determine the area under the peak for your product and any impurities. Calculate the purity by dividing the peak area of this compound by the total area of all peaks. Quantify the yield by comparing the concentration of your sample to the calibration curve.[16]
References
- 1. veeprho.com [veeprho.com]
- 2. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. swgdrug.org [swgdrug.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound|High-Quality Research Chemical [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CN103910777B - Steroid ester preparation method - Google Patents [patents.google.com]
- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 13. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Impact of Freeze-Thaw Cycles on Testosterone Caproate Stability in Plasma
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of testosterone caproate in plasma during freeze-thaw cycles. Adherence to proper sample handling and storage is critical for generating reliable and reproducible data in bioanalytical assays.
Introduction: The Challenge of Pre-Analytical Variability
This compound, a long-acting ester of testosterone, is a prodrug that requires in vivo hydrolysis to its active form, testosterone.[1] The ester linkage is susceptible to both enzymatic and chemical hydrolysis, making the accurate quantification of the intact molecule in plasma a significant analytical challenge. Freeze-thaw cycles are a common pre-analytical variable that can introduce significant errors in concentration measurements if not properly managed. This guide will provide the scientific rationale behind best practices and offer solutions to common problems encountered during sample analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or lower than expected concentrations of this compound after sample thawing.
-
Potential Cause 1: Enzymatic Degradation. Plasma contains esterases that can hydrolyze the caproate ester, leading to a decrease in the concentration of the parent drug and a corresponding increase in testosterone.[1] This enzymatic activity can persist even at low temperatures and may be exacerbated during the thawing process.
-
Troubleshooting Steps:
-
Use of Esterase Inhibitors: Collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (NaF).[2] This is the most effective way to prevent ex vivo hydrolysis.
-
Rapid Sample Processing: Process blood samples as quickly as possible after collection. Centrifuge at a low temperature (4°C) to separate plasma and immediately freeze the plasma aliquots.
-
Minimize Thaw Time: Thaw plasma samples rapidly in a controlled manner (e.g., in a room temperature water bath) and keep them on ice until analysis. Avoid letting samples sit at room temperature for extended periods.
-
-
Potential Cause 2: pH-Dependent Hydrolysis. The ester bond of this compound is susceptible to hydrolysis under both acidic and basic conditions.[3] Changes in plasma pH during storage or thawing can accelerate this degradation.
-
Troubleshooting Steps:
-
Maintain Physiological pH: Ensure that the pH of your plasma samples is maintained within the physiological range (approximately 7.4). If necessary, use buffered collection tubes.
-
Avoid Contamination: Be mindful of any potential sources of acid or base contamination during sample handling and preparation.
-
Issue 2: High variability in results between aliquots of the same sample.
-
Potential Cause 1: Incomplete Thawing and Mixing. If plasma samples are not completely thawed and thoroughly mixed before aliquoting for analysis, it can lead to non-homogenous distribution of the analyte.
-
Troubleshooting Steps:
-
Ensure Complete Thawing: Visually inspect each sample to confirm it is completely thawed before vortexing.
-
Gentle but Thorough Mixing: Vortex the thawed samples for a short period (e.g., 10-15 seconds) to ensure homogeneity without causing excessive frothing, which could denature proteins.
-
-
Potential Cause 2: Analyte Adsorption to Container Surfaces. this compound is a lipophilic compound and may adsorb to the surface of storage vials, especially if using certain types of plastics.
-
Troubleshooting Steps:
-
Use Appropriate Vials: Store plasma samples in high-quality, low-binding polypropylene tubes.
-
Solvent Rinsing: For highly sensitive assays, consider a solvent rinse of the original sample tube to recover any adsorbed analyte, although this can complicate the sample preparation workflow.
-
Frequently Asked Questions (FAQs)
Q1: How many freeze-thaw cycles can my plasma samples containing this compound undergo before significant degradation occurs?
A1: As a general rule, it is recommended to minimize freeze-thaw cycles. For bioanalytical method validation, regulatory guidelines typically require assessing stability for a minimum of three freeze-thaw cycles.[4][5] However, the actual stability of this compound can be influenced by the sample matrix and the presence of esterase inhibitors. Some studies on other steroids have shown stability for up to ten freeze-thaw cycles, but this should be experimentally verified for this compound in your specific matrix.[6] It is best practice to aliquot samples into single-use tubes to avoid the need for repeated thawing of the bulk sample.
Q2: What are the primary degradation products of this compound in plasma?
A2: The primary degradation pathway for this compound in plasma is the hydrolysis of the ester bond, resulting in the formation of testosterone and caproic acid .[3][4] Your analytical method should be able to chromatographically separate this compound from testosterone to ensure accurate quantification of the parent drug.
Q3: What is the optimal temperature for long-term storage of plasma samples containing this compound?
A3: For long-term storage, it is recommended to keep plasma samples at -80°C.[7] While some steroids have shown stability at -20°C, the lower temperature provides greater protection against enzymatic degradation and other chemical changes over extended periods.[8]
Q4: Can I use serum instead of plasma for the analysis of this compound?
A4: While both can be used, plasma collected with an anticoagulant and an esterase inhibitor (like sodium fluoride) is generally preferred for testosterone ester analysis.[2] The clotting process in serum collection can allow more time for enzymatic hydrolysis to occur before the sample is stabilized by freezing.
Experimental Protocol: Freeze-Thaw Stability Assessment of this compound in Plasma
This protocol outlines a typical experiment to assess the freeze-thaw stability of this compound in plasma as part of a bioanalytical method validation.
1. Preparation of Quality Control (QC) Samples:
-
Spike a pool of control human plasma (containing an appropriate anticoagulant and esterase inhibitor) with known concentrations of this compound to prepare low, medium, and high QC samples.
-
The concentrations should span the expected range of your study samples.
-
Prepare at least five aliquots of each QC level for each freeze-thaw cycle to be tested.
2. Freeze-Thaw Cycling:
-
Cycle 0 (Baseline): Analyze one set of freshly prepared QC samples (low, medium, high) without undergoing any freeze-thaw cycles.
-
Cycle 1: Freeze the remaining QC aliquots at your intended storage temperature (e.g., -80°C) for at least 12 hours. Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.
-
Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (typically a minimum of three). After the final thaw of each cycle, analyze a set of QC samples.
3. Sample Analysis:
-
Analyze the QC samples from each freeze-thaw cycle using your validated bioanalytical method (e.g., LC-MS/MS).
-
Quantify the concentration of this compound in each QC sample against a freshly prepared calibration curve.
4. Data Evaluation and Acceptance Criteria:
-
Calculate the mean concentration and precision (as % coefficient of variation, CV) for the QC replicates at each freeze-thaw cycle.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the baseline (Cycle 0) concentration.
-
The precision (%CV) of the replicates at each cycle should not exceed 15%.
Data Presentation
| Freeze-Thaw Cycle | QC Level | Mean Concentration (ng/mL) | % Deviation from Baseline | Precision (%CV) |
| 0 (Baseline) | Low | 10.2 | N/A | 4.5 |
| Medium | 101.5 | N/A | 3.8 | |
| High | 805.3 | N/A | 2.9 | |
| 1 | Low | 9.9 | -2.9% | 5.1 |
| Medium | 99.8 | -1.7% | 4.2 | |
| High | 798.1 | -0.9% | 3.5 | |
| 2 | Low | 9.7 | -4.9% | 5.8 |
| Medium | 98.2 | -3.2% | 4.9 | |
| High | 789.5 | -1.9% | 4.1 | |
| 3 | Low | 9.5 | -6.9% | 6.2 |
| Medium | 97.1 | -4.3% | 5.5 | |
| High | 780.2 | -3.1% | 4.8 |
This is example data and should be generated during your specific method validation.
Visualizations
Chemical Structure and Hydrolysis of this compound
Caption: Hydrolysis of this compound in Plasma.
Recommended Workflow for Freeze-Thaw Stability Assessment
Caption: Workflow for Freeze-Thaw Stability Assessment.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Profiling of Metabolomic Changes in Plasma and Urine of Pigs Caused by Illegal Administration of Testosterone Esters [mdpi.com]
- 6. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Integrity of Testosterone Caproate in Analytical Samples
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Testosterone Caproate. This guide provides in-depth strategies, troubleshooting advice, and validated protocols to address a critical challenge in bioanalysis: the enzymatic degradation of ester-based prodrugs. Our goal is to equip you with the foundational knowledge and practical tools necessary to ensure the stability and integrity of your samples, leading to accurate and reproducible results.
Section 1: Understanding the Core Problem - The Science of Degradation
This section addresses the fundamental mechanisms behind this compound instability in biological matrices.
Q: What is this compound and why is it so susceptible to degradation in samples?
A: this compound is an esterified prodrug of testosterone.[1][2] The caproate ester tail is attached to the 17β-hydroxyl group of the testosterone molecule, increasing its lipophilicity and allowing for a slow, sustained release after administration.[2][3] However, the very ester bond that provides this therapeutic benefit in vivo makes it highly vulnerable to hydrolysis ex vivo. Biological samples, particularly blood, plasma, and serum, are rich in enzymes called esterases that rapidly cleave this bond.[2][3][4] This enzymatic reaction converts this compound back into active testosterone, meaning that if you are not careful, your sample will no longer reflect the true concentration of the prodrug at the time of collection.[5][6]
Q: What is the primary degradation pathway for this compound?
A: The primary degradation pathway is enzymatic hydrolysis. Esterase enzymes present in the sample act as catalysts, breaking the ester linkage and yielding two products: free testosterone and caproic acid.[1][3] This process is the main reason for the compound's instability in untreated biological fluids.[4]
Caption: Enzymatic hydrolysis of this compound.
Q: What environmental factors accelerate this degradation?
A: The activity of esterase enzymes is highly dependent on environmental conditions. Temperature and pH are the two most critical factors you must control during sample handling and storage. Storing whole blood or serum at room temperature can lead to significant degradation within just a few hours.[2]
| Factor | Optimal Condition for Esterase Activity | Impact on this compound Degradation | Recommended Practice for Sample Stability |
| Temperature | Typically 35-50°C[7][8] | High temperatures (up to optimum) drastically increase the rate of hydrolysis. | Process samples on ice; store immediately at -20°C or, for long-term, -80°C.[4][9] |
| pH | Often slightly alkaline (pH ~8.0)[7][8] | Deviations from the optimal pH can reduce enzyme activity. | Adjusting sample pH away from the optimum can be an inhibitory strategy.[9] |
Section 2: Troubleshooting Guide - Common Issues & Practical Solutions
This section is designed to help you diagnose and solve common problems encountered during sample analysis.
Issue 1: Rapid and significant loss of this compound is observed in plasma/serum samples shortly after collection.
-
Probable Cause: Uninhibited esterase activity at ambient temperatures. The time between blood collection and proper stabilization is the most vulnerable period for the analyte.
-
Solution:
-
Immediate Cooling: Place blood collection tubes on ice immediately after drawing the sample. Low temperatures are the most effective immediate deterrent to enzymatic activity.[9]
-
Use of Inhibitor Tubes: Collect blood directly into tubes containing an esterase inhibitor, such as Sodium Fluoride (NaF) .[5][6] These tubes are widely available (e.g., NaF/Potassium Oxalate).
-
Prompt Processing: Centrifuge samples as soon as possible (ideally within 30 minutes) at 4°C to separate plasma. Immediately transfer the plasma to cryovials and freeze at -80°C.[10]
-
Issue 2: High variability in results is seen between different aliquots of the same sample or across different experimental days.
-
Probable Cause A: Inconsistent sample handling times. If some samples sit on the bench longer than others before processing, the extent of degradation will vary, leading to inconsistent results.
-
Solution: Standardize your entire workflow with strict timelines. Create a Standard Operating Procedure (SOP) that defines the maximum time allowed for each step, from collection to centrifugation to freezing.
-
Probable Cause B: Repeated freeze-thaw cycles. Each time a sample is thawed, enzymes can become active again, leading to cumulative degradation.[4]
-
Solution: Aliquot samples into single-use volumes during the initial processing. This ensures that you only thaw the amount you need for a specific analysis, preserving the integrity of the master stock.[9]
Issue 3: My this compound concentration is unexpectedly low or undetectable in samples that have been in long-term storage.
-
Probable Cause: Insufficient initial stabilization or improper storage conditions. Even at -20°C, some residual enzymatic activity or chemical hydrolysis can occur over many months. Adsorption to storage container walls can also be an issue.
-
Solution:
-
Review Storage Temperature: For long-term storage (>1 month), -80°C is strongly recommended over -20°C.
-
Confirm Initial Inhibition: Ensure that an effective esterase inhibitor was used at the time of collection.
-
Use Appropriate Vials: Store samples in low-binding polypropylene tubes rather than glass, as steroids are known to adsorb to glass surfaces, especially at low concentrations.[11]
-
Consider Dried Blood Spots (DBS): For future studies, DBS is an excellent alternative matrix. The drying process effectively inactivates hydrolytic enzymes, providing exceptional long-term stability for testosterone esters, even at room temperature for short periods.[12][13]
-
Section 3: Proactive Strategies & Protocols - Best Practices for Sample Integrity
Adopting a robust sample handling protocol is the best defense against analyte degradation.
Protocol 3.1: Recommended Blood Collection and Processing Workflow
This protocol outlines the critical steps from sample collection to stable storage.
Materials:
-
Blood collection tubes containing Sodium Fluoride/Potassium Oxalate.
-
Ice bucket.
-
Refrigerated centrifuge (4°C).
-
Polypropylene cryovials for aliquoting.
-
-80°C freezer.
Methodology:
-
Collection: Draw blood directly into a pre-chilled NaF/Potassium Oxalate tube.
-
Inhibition & Cooling: Gently invert the tube 8-10 times to mix the blood with the inhibitors. Immediately place the tube on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the tube at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat. Transfer the plasma to pre-labeled, single-use polypropylene cryovials.
-
Storage: Immediately place the aliquots in a -80°C freezer for long-term storage.
Caption: Recommended workflow for sample collection and processing.
Protocol 3.2: Screening for Effective Esterase Inhibitors
For novel matrices or specific experimental conditions, you may need to validate the best inhibitor. This protocol is adapted from established screening approaches.[14]
-
Prepare Inhibitor Stocks: Create concentrated stock solutions of various esterase inhibitors (e.g., Sodium Fluoride, Phenylmethylsulfonyl fluoride (PMSF), Diisopropyl fluorophosphate (DFP), and commercial inhibitor cocktails).
-
Spike Matrix: Obtain a blank pool of your biological matrix (e.g., human plasma). Aliquot the plasma and spike different aliquots with each inhibitor at various concentrations (e.g., low, medium, high). Include a "no inhibitor" control.
-
Spike Analyte: Add a known concentration of this compound to each tube.
-
Incubate: Keep the tubes at a controlled temperature (e.g., room temperature or 37°C) that challenges the stability.
-
Time Points: At designated time points (e.g., 0, 30, 60, 120 minutes), take a sub-aliquot from each tube and immediately add a strong organic solvent (e.g., ice-cold acetonitrile with an internal standard) to precipitate proteins and halt the reaction.
-
Analyze: Process and analyze all samples using a validated LC-MS/MS method to quantify the remaining this compound.
-
Evaluate: Plot the percentage of this compound remaining over time for each inhibitor and concentration. The condition that shows the least degradation is the most effective.
Section 4: Frequently Asked Questions (FAQs)
Q1: Which blood collection tube is definitively the best for this compound analysis? A1: Tubes containing Sodium Fluoride (NaF) as an esterase inhibitor are highly recommended.[5][6] NaF, often combined with an anticoagulant like potassium oxalate or EDTA, effectively minimizes ex vivo hydrolysis. Standard serum (clot activator) or heparin tubes lack inhibitors and are not suitable for preserving ester prodrugs.
Q2: Can I use serum instead of plasma? What are the implications? A2: Plasma is strongly preferred over serum. The clotting process that forms serum can take 30-60 minutes at room temperature, providing a significant window for esterases to degrade the analyte before you can even begin processing. Plasma, collected with an anticoagulant and an inhibitor, can be processed immediately, better preserving the drug's concentration at the time of collection.
Q3: For cell culture experiments, how effective is heat inactivation of fetal bovine serum (FBS)? A3: Heat inactivation (typically 56°C for 30 minutes) can denature a portion of the esterase enzymes present in FBS and is a common practice.[4] However, it may not be 100% effective, and some heat-stable esterases might remain. It is a good precautionary step, but you should still run stability controls in your specific media to quantify the actual rate of degradation. For highly sensitive quantitative studies, using a serum-free or chemically defined medium is the best option.[4]
Q4: What is the best alternative to liquid samples for ensuring stability, especially for field studies or long-distance shipping? A4: Dried Blood Spot (DBS) sampling is an outstanding alternative.[12][13] The process of drying the blood on filter paper denatures and inactivates the esterase enzymes, leading to excellent stability of testosterone esters for over 18 months when stored frozen.[12] DBS cards are also easy to ship and store, making them ideal for multi-site studies.
Q5: What analytical method is recommended for quantifying both this compound and its active metabolite, testosterone? A5: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the most recommended method.[4][15][16] Its high sensitivity and specificity allow for the simultaneous and accurate quantification of both the parent ester prodrug and the free testosterone metabolite from the same sample, which is crucial for pharmacokinetic and drug metabolism studies.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|High-Quality Research Chemical [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability and detectability of testosterone esters in dried blood spots after intramuscular injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fragmentation parameters for Testosterone Caproate in mass spectrometry
Technical Support Center: Optimizing Fragmentation of Testosterone Caproate
Welcome to the technical support guide for the mass spectrometric analysis of this compound. This resource is designed for researchers, analytical scientists, and drug development professionals to provide clear, actionable guidance on method development and troubleshooting. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a mass spectrometry method for this compound.
Q1: What is the expected precursor ion for this compound in ESI-MS?
Answer: When using positive mode Electrospray Ionization (ESI), this compound readily forms a protonated molecule. You should primarily target the [M+H]⁺ ion . Given the compound's chemical properties, calculating the expected mass-to-charge ratio (m/z) is the first critical step.
-
Monoisotopic Mass: 386.2821 Da
-
Expected [M+H]⁺: 387.2894 m/z
It is crucial to use the monoisotopic mass for high-resolution mass spectrometers to ensure accurate precursor selection.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₅H₃₈O₃ | PubChem CID 112100[1] |
| Average MW | 386.6 g/mol | PubChem CID 112100[1] |
| Monoisotopic Mass | 386.2821 Da | PubChem CID 112100[1] |
| Expected [M+H]⁺ | 387.2894 m/z | Calculated |
Q2: I see other ions like m/z 409 and 425. What are they?
Answer: These are very likely sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Adduct formation is common in ESI-MS and occurs when the analyte associates with ions present in the solvent, mobile phase additives, or leached from glassware.[5][6][7]
-
Sodium Adduct ([M+Na]⁺): 386.2821 + 22.9898 = 409.2719 m/z
-
Potassium Adduct ([M+K]⁺): 386.2821 + 38.9637 = 425.2458 m/z
While adducts can confirm the molecular weight, they can also dilute the signal of your target [M+H]⁺ ion, reducing sensitivity.[7] To minimize them, consider using high-purity solvents (LC-MS grade), plasticware instead of glass, and adding a small amount of a proton source like formic acid (0.1%) to the mobile phase to favor protonation.[7]
Q3: What are the primary product ions I should target for quantification and qualification in MS/MS?
Answer: The fragmentation of this compound, like other testosterone esters, is predictable. Collision-Induced Dissociation (CID) primarily targets two main regions: the ester bond and the steroid's core ring structure.
The most prominent fragmentation event is the neutral loss of the caproic acid ester chain, which results in an ion corresponding to the core testosterone structure. Fragments from the steroid ring system are also common.[8][9][10]
Table 2: Expected Product Ions for this compound ([M+H]⁺ at m/z 387.3)
| Product Ion (m/z) | Description | Common Use |
|---|---|---|
| 271.2 | [M+H - C₆H₁₂O₂]⁺. Loss of the caproate ester group. This is the testosterone steroid core. | Primary Quantifier: Typically the most stable and abundant fragment. |
| 109.1 | [C₇H₉O]⁺. Fragment from the A/B rings of the steroid core.[10][11][12] | Primary Qualifier: A common and reliable fragment for testosterone-based compounds.[9][11] |
| 97.1 | [C₆H₉O]⁺. Fragment from the A ring of the steroid core.[11][12] | Secondary Qualifier: Useful for confirming identity. |
For a robust Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method, the following transitions are recommended:
-
Quantitative Transition: 387.3 → 271.2
-
Qualitative Transition: 387.3 → 109.1
Q4: Why is my signal for the precursor ion (m/z 387.3) very low or non-existent?
Answer: A weak precursor signal is often due to in-source fragmentation . Testosterone esters can be somewhat labile, and excessive energy in the ionization source can cause them to fragment before they are even selected by the quadrupole.[8]
To mitigate this, you need to "soften" your ionization conditions. Systematically reduce the voltages at the front end of the mass spectrometer, such as the cone voltage or declustering potential . A good starting point is the instrument manufacturer's default setting for a similar molecule, followed by a systematic reduction until the [M+H]⁺ ion intensity is maximized.
Part 2: Troubleshooting and Optimization Guides
This section provides detailed protocols and explanations for overcoming specific experimental hurdles.
Issue: My fragmentation is inconsistent and sensitivity is poor. How do I systematically optimize collision energy?
Answer: Inconsistent fragmentation is almost always a result of suboptimal collision energy (CE) or Normalized Collision Energy (NCE). This parameter is instrument-dependent and must be optimized empirically. The goal is to find the energy "sweet spot" that maximizes the production of your target product ion.
This workflow guides you through finding the optimal CE for your primary quantitative transition (e.g., 387.3 → 271.2).
Caption: Workflow for Collision Energy (CE) Optimization.
Expert Insight: When you plot the results, you will generate a "breakdown curve." You'll observe the precursor ion (387.3) intensity decrease as CE increases, while the product ion (271.2) intensity rises to a maximum before it, too, begins to fragment at higher energies. The peak of the curve for m/z 271.2 is your optimal collision energy. For this compound, this value is typically in the range of 15-30 eV , but this can vary significantly between different instrument types (e.g., triple quadrupole vs. ion trap vs. Q-TOF).[12]
Issue: How do I confirm the identity of my product ions and understand the fragmentation pathway?
Answer: Understanding the fragmentation pathway provides ultimate confidence in your method. The structure of this compound dictates how it falls apart under CID. The ester linkage is the most labile point, followed by specific bonds within the steroid's four-ring structure.
This diagram illustrates the generation of the most common and useful product ions from the protonated precursor.
Caption: Predicted fragmentation of protonated this compound.
Mechanistic Explanation:
-
Initial Fragmentation: Upon collision with neutral gas (N₂ or Ar), the protonated precursor ion ([M+H]⁺) becomes vibrationally excited. The most energetically favorable fragmentation is the cleavage of the C-O bond of the ester. This results in the neutral loss of caproic acid (C₆H₁₂O₂) and the formation of the stable protonated testosterone ion at m/z 271.2 .[10]
-
Steroid Core Fragmentation: At the same or higher collision energies, the m/z 271.2 ion can undergo further fragmentation. This involves complex cleavages of the A and B rings of the steroid core, leading to the characteristic low-mass ions like m/z 109.1 and m/z 97.1 .[11][12] These ions are diagnostic for the testosterone scaffold itself and are extremely useful for confirming the identity of any testosterone ester.[9]
By following these guides and understanding the underlying chemical principles, you can develop a highly specific, sensitive, and robust mass spectrometry method for the analysis of this compound.
References
- 1. This compound | C25H38O3 | CID 112100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound|High-Quality Research Chemical [benchchem.com]
- 5. support.waters.com [support.waters.com]
- 6. scribd.com [scribd.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Electrospray mass spectrometry of testosterone esters: potential for use in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Simplified screening approach of anabolic steroid esters using a compact atmospheric solid analysis probe mass spectrometric system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray collision-induced dissociation of testosterone and testosterone hydroxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Testosterone Caproate Extraction from Tissue
Welcome to the technical support center for the extraction of Testosterone Caproate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and validated protocols to enhance the efficiency and reproducibility of your tissue extraction experiments.
Introduction
This compound is a synthetic ester and prodrug of testosterone, meaning it becomes biologically active only after in-vivo hydrolysis cleaves its ester chain.[1][2][3] Its increased lipophilicity compared to free testosterone allows for slower absorption and a prolonged duration of action.[1] However, this same property presents unique challenges for quantitative extraction from complex biological matrices like tissue. Accurate measurement is critically dependent on an efficient and robust extraction methodology that isolates the intact ester while minimizing degradation and matrix interference. This guide provides solutions to common challenges encountered during sample preparation and analysis.
Troubleshooting Guide: Common Extraction Issues
This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental hurdles.
Question 1: I'm experiencing consistently low recovery of this compound. What are the likely causes and how can I fix it?
Answer: Low recovery is a frequent issue stemming from several potential points in the workflow. Let's break down the causes and solutions.
-
Cause A: Incomplete Tissue Homogenization
-
The Science: this compound is highly lipophilic and will be sequestered within the lipid-rich components of cells and adipose tissue. If the tissue is not completely homogenized, the solvent cannot efficiently penetrate the cellular structures to extract the analyte, leading to poor recovery.
-
Solution: Ensure vigorous and complete cell lysis. For most soft tissues (e.g., muscle, liver), using a rotor-stator homogenizer or a bead beater with appropriate beads (e.g., ceramic or steel) is highly effective. Always perform homogenization on ice to minimize enzymatic activity.
-
-
Cause B: Suboptimal Extraction Solvent
-
The Science: The principle of "like dissolves like" is paramount. As a nonpolar compound, this compound requires a nonpolar or moderately polar organic solvent for efficient extraction from the aqueous tissue homogenate.
-
Solution: Employ solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, or a hexane/isopropanol mixture.[4][5][6] MTBE is often an excellent choice due to its low miscibility with water and high recovery for steroids.[7] Avoid using highly polar solvents like methanol or acetonitrile for the primary extraction step as they will result in poor partitioning.
-
-
Cause C: Analyte Degradation via Enzymatic Hydrolysis
-
The Science: A critical and often overlooked issue is the presence of endogenous esterase enzymes in tissue homogenates.[1][4] These enzymes can rapidly hydrolyze the caproate ester, converting your target analyte back into free testosterone, which will lead to an underestimation of the intact prodrug.[3][4]
-
Solution:
-
Work Quickly and Cold: Process samples immediately after collection and keep them on ice at all times to reduce enzyme kinetics.[8]
-
Use Esterase Inhibitors: Consider adding an esterase inhibitor, such as sodium fluoride (NaF), to your homogenization buffer. This has been shown to effectively prevent the ex-vivo hydrolysis of testosterone esters in blood samples, a principle that applies to tissue homogenates as well.[4]
-
Rapid Solvent Addition: Add the organic extraction solvent immediately after homogenization to denature proteins and halt enzymatic activity.
-
-
-
Cause D: Inefficient Phase Separation (LLE) or Elution (SPE)
-
The Science: In Liquid-Liquid Extraction (LLE), the formation of emulsions between the aqueous and organic layers can trap the analyte, preventing its complete transfer into the organic phase.[8] In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to desorb the analyte from the sorbent.[8][9]
-
Solution:
-
For LLE: To break emulsions, try adding salt to the aqueous phase or centrifuging the samples at high speed.[8] An alternative is to use Supported Liquid Extraction (SLE), which immobilizes the aqueous phase on a solid support and avoids the emulsion issue entirely.[10][11]
-
For SPE: If recovery is low, increase the strength or volume of your elution solvent. For a C18 (reversed-phase) cartridge, this means increasing the percentage of organic solvent (e.g., from 70% to 90% methanol or acetonitrile).[9]
-
-
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete tissue homogenization | Use a bead beater or rotor-stator homogenizer; work on ice. |
| Suboptimal extraction solvent | Use a nonpolar solvent like MTBE, ethyl acetate, or hexane.[4][5][7] | |
| Enzymatic hydrolysis of the ester | Work quickly on ice; add an esterase inhibitor (e.g., NaF) to the homogenization buffer.[4] | |
| Emulsion formation (LLE) | Centrifuge samples at high speed; add salt; consider using SLE.[8][10] | |
| Incomplete elution (SPE) | Increase the elution solvent strength (e.g., higher % organic) or volume.[9] | |
| High Variability | Inconsistent sample handling | Standardize all steps, including homogenization time, mixing, and incubation periods.[8] |
| Inconsistent internal standard addition | Use a high-precision pipette; add IS to the sample before any extraction steps. | |
| Matrix effects in LC-MS/MS | Improve sample cleanup (e.g., switch from LLE to SPE); use a stable isotope-labeled internal standard.[12][13] | |
| Poor Peak Shape | Incompatible reconstitution solvent | Reconstitute the final dried extract in a solvent that matches the initial mobile phase of your LC method. |
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" and how does it affect my LC-MS/MS results for this compound?
A1: The "matrix" refers to all the components in your sample extract other than your analyte of interest (e.g., lipids, phospholipids, salts).[13] A matrix effect occurs when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[12][13] This typically leads to ion suppression , where the analyte signal is artificially reduced, causing inaccurate and unreliable quantification.[14][15] Given the lipid-rich nature of tissue, phospholipids are a major source of matrix effects in steroid analysis.[14]
Mitigation Strategies:
-
Improve Sample Cleanup: Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than Liquid-Liquid Extraction (LLE).[16]
-
Optimize Chromatography: Adjust your LC gradient to achieve chromatographic separation between your analyte and the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the gold standard. A stable isotope-labeled (e.g., deuterated or ¹³C-labeled) this compound will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte to the internal standard, the variability caused by the matrix effect is effectively cancelled out, ensuring accurate quantification.[17][18]
Q2: How do I choose the right internal standard (IS) for my analysis?
A2: The choice of internal standard is critical for achieving high accuracy and precision.[19][20] The IS is added at a known concentration to every sample before extraction and is used to correct for both extraction inefficiency and matrix effects.[17]
-
The Ideal Choice (Gold Standard): A stable isotope-labeled (SIL) analog of this compound (e.g., this compound-d3). This is because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves the same way during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[17][18]
-
The Practical Alternative: If a SIL-IS is not available, a structural analog can be used. This should be a compound that is chemically similar to this compound, has similar extraction and chromatographic properties, is not naturally present in the sample, and does not interfere with the analyte peak.[17] However, it is crucial to validate that the analog's recovery and ionization response accurately track that of the analyte, as it will not perfectly correct for matrix effects.[18]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A3: The choice depends on your sample throughput, required extract cleanliness, and available resources.
-
Liquid-Liquid Extraction (LLE): This is a classic technique involving partitioning the analyte between two immiscible liquid phases (e.g., your aqueous tissue homogenate and an organic solvent).[21]
-
Pros: Inexpensive, simple, and effective for removing polar interferences like salts.
-
Cons: Can be labor-intensive, may form emulsions that complicate phase separation, and often produces "dirtier" extracts with more matrix components compared to SPE.[8]
-
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample, wash away interferences, and then elute the purified analyte.[9][22]
-
Pros: Provides much cleaner extracts, reduces matrix effects, is highly amenable to automation for high-throughput applications, and offers high, reproducible recoveries when optimized.[6][10]
-
Cons: Requires more initial method development (choosing the right sorbent, wash, and elution solvents) and is more expensive per sample.[23]
-
For demanding applications requiring high sensitivity and accuracy, such as LC-MS/MS, SPE is generally the superior choice due to the cleaner extracts it produces.[16]
Validated Experimental Protocols & Workflows
Workflow Visualizations
The following diagrams illustrate the standard workflows for LLE and SPE.
Caption: General workflow for Liquid-Liquid Extraction (LLE).
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method combining solvent and gel extraction for isolation and preliminary purification of steroids in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for measurement of testosterone in human plasma and saliva by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. longdom.org [longdom.org]
- 14. bme.psu.edu [bme.psu.edu]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Blogs | Restek [discover.restek.com]
- 18. benchchem.com [benchchem.com]
- 19. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
- 21. arborassays.com [arborassays.com]
- 22. swgdrug.org [swgdrug.org]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Anabolic Effects of Testosterone Caproate and Nandrolone Decanoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the anabolic properties of Testosterone Caproate and Nandrolone Decanoate. Moving beyond surface-level descriptions, this document synthesizes experimental data and mechanistic principles to provide a clear understanding of the distinct anabolic and androgenic profiles of these two foundational anabolic-androgenic steroids (AAS).
Introduction: Delineating Two Core Anabolic Agents
Testosterone, the principal male androgen, is the archetypal anabolic steroid from which all synthetic derivatives are benchmarked.[1][2] this compound is a long-acting esterified prodrug of testosterone, designed for slow, sustained release from an intramuscular depot.[3] This modification allows for a prolonged duration of action.[3][4]
Nandrolone (19-nortestosterone), on the other hand, is a synthetic derivative of testosterone, structurally differentiated by the absence of a methyl group at the 19th position.[5] This seemingly minor alteration significantly modifies its pharmacological profile. Nandrolone Decanoate is its most common long-acting ester, renowned for having strong anabolic effects with comparatively weaker androgenic properties.[6][7][8][9] This guide will dissect the molecular and physiological underpinnings of these differences.
Core Mechanism of Anabolic Action: The Androgen Receptor Pathway
The anabolic effects of both Testosterone and Nandrolone are primarily mediated through their interaction with the androgen receptor (AR).[1][3][10][11] As steroidal hormones, they are lipid-soluble and can diffuse across the cell membrane into the cytoplasm. Here, they bind to the AR, causing the dissociation of heat shock proteins (HSPs) and inducing a conformational change in the receptor.[6][10] This activated hormone-receptor complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[10][11] This action modulates gene transcription, upregulating the synthesis of proteins crucial for muscle hypertrophy, such as actin and myosin, and enhancing nitrogen retention.[4][12][13][14]
Caption: Generalized Androgen Receptor (AR) signaling pathway.
The Decisive Role of 5α-Reductase in Anabolic vs. Androgenic Potency
The primary divergence in the effects of Testosterone and Nandrolone stems from their interaction with the enzyme 5α-reductase (5AR). This enzyme is highly expressed in androgen-sensitive tissues like the prostate, skin, and scalp, but not significantly in skeletal muscle.[15]
-
Testosterone is converted by 5AR into dihydrotestosterone (DHT).[1][11] DHT is a significantly more potent androgen, binding to the AR with 3-4 times the affinity of testosterone.[1] This conversion is responsible for many of testosterone's androgenic side effects.
-
Nandrolone , in contrast, is converted by 5AR into 5α-dihydro-19-nortestosterone (DHN).[1][8][15] Unlike DHT, DHN is a much weaker androgen with a significantly lower binding affinity for the AR than its parent compound, nandrolone.[6][8][15]
This metabolic difference is the key to Nandrolone's favorable anabolic-to-androgenic ratio. In muscle tissue, where 5AR is scarce, both drugs act directly on the AR. However, in tissues responsible for androgenic side effects, testosterone is potentiated while nandrolone is effectively weakened. This confers Nandrolone a higher degree of myotrophic (muscle-building) selectivity.[16]
Table 1: Comparative Anabolic and Androgenic Profile
| Compound | Myotrophic:Androgenic Ratio | Primary 5α-Reduced Metabolite | Metabolite AR Affinity | Clinical Implication |
| Testosterone | ~1:1[16] | Dihydrotestosterone (DHT) | High | Potent anabolic and androgenic effects |
| Nandrolone | ~11:1[15][16] | Dihydronandrolone (DHN) | Low[6][8] | Strong anabolic effects with reduced androgenic potential[6][8] |
Quantitative Comparison: Experimental and Clinical Data
Direct head-to-head comparisons highlight Nandrolone's potent anabolic activity. A multi-center, randomized, placebo-controlled study evaluated the effects of 150 mg of Nandrolone Decanoate versus 250 mg of Testosterone (ester not specified) administered every two weeks for 12 weeks.[17] The results showed that the men receiving Nandrolone Decanoate experienced a greater increase in measured lean muscle mass and reported improved recovery after resistance exercise compared to the testosterone group.[17]
Table 2: Summary of Comparative Clinical Trial Data
| Compound & Dose | Duration | Outcome on Lean Muscle Mass | Additional Reported Benefits | Source |
| Nandrolone Decanoate (150 mg / 2 weeks) | 12 Weeks | Greater increase vs. Testosterone group | Improved recovery after resistance exercise | Gold et al.[17] |
| Testosterone (250 mg / 2 weeks) | 12 Weeks | Significant increase vs. Placebo | - | Gold et al.[17] |
| Placebo | 12 Weeks | No significant change | - | Gold et al.[17] |
Beyond muscle mass, Nandrolone is noted for its ability to increase nitrogen retention and stimulate collagen synthesis, which may contribute to its reputation for alleviating joint pain.[9][12][18]
Standardized Preclinical Evaluation: The Orchidectomized Rat Model
To precisely quantify and compare the anabolic and androgenic activities of compounds like this compound and Nandrolone Decanoate, the Hershberger assay using an orchidectomized (surgically castrated) rat model is the gold standard. Castration removes the influence of endogenous testosterone, ensuring that any observed effects are solely due to the administered compound.
Experimental Protocol: Comparative Anabolic-Androgenic Assay
-
Animal Model: Immature male Wistar rats are surgically orchidectomized and allowed a 7-10 day recovery period to clear endogenous androgens. A sham-operated group serves as a control.
-
Grouping (n=6-8 per group):
-
Group 1: Sham + Vehicle (e.g., sesame oil)
-
Group 2: Orchidectomized + Vehicle
-
Group 3: Orchidectomized + this compound (multiple dose levels)
-
Group 4: Orchidectomized + Nandrolone Decanoate (multiple dose levels)
-
-
Dosing Regimen: Compounds are administered daily via subcutaneous or intramuscular injection for 7-10 consecutive days.
-
Endpoint Analysis (Day 11):
-
Animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic (Myotrophic) Tissues: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate, seminal vesicles.
-
-
Data Interpretation: The weights of the levator ani are plotted against the weights of the ventral prostate/seminal vesicles. A compound that produces a significant increase in levator ani weight with a minimal increase in prostate weight is considered to have a high anabolic-to-androgenic ratio.
Caption: Workflow for a preclinical comparative anabolic assay.
Clinical Considerations and Adverse Effect Profiles
The distinct pharmacological profiles of these compounds translate to different clinical applications and side effect risks. Both substances will suppress the hypothalamic-pituitary-gonadal axis, leading to a reduction in endogenous testosterone production.[7][18][19]
This compound:
-
Primary Use: Gold standard for male hypogonadism treatment.[2]
-
Androgenic Side Effects: Due to conversion to DHT, there is a higher risk of acne, oily skin, accelerated male pattern baldness, and benign prostatic hyperplasia.[13][20]
-
Estrogenic Side Effects: Testosterone can be converted to estradiol by the aromatase enzyme, potentially leading to gynecomastia (breast tissue development) and fluid retention.[13]
-
Cardiovascular Risks: May cause adverse changes in cholesterol levels, increase blood pressure, and elevate red blood cell count (erythrocytosis).[13][20][21][22]
Nandrolone Decanoate:
-
Primary Use: Medically used to treat conditions like anemia of renal insufficiency, osteoporosis, and muscle wasting syndromes.[7]
-
Androgenic Side Effects: Generally milder due to conversion to weak DHN.[5][23] However, virilization (development of male characteristics) can still occur in women, manifesting as voice deepening, hirsutism, and clitoral enlargement.[7][24]
-
Estrogenic Side Effects: Has a lower affinity for the aromatase enzyme compared to testosterone.
-
Progestogenic Activity: Nandrolone can act as a progestin, which can contribute to side effects like water retention and further suppress natural testosterone.[7]
Conclusion for the Research Professional
This compound and Nandrolone Decanoate, while both potent activators of the androgen receptor, exhibit fundamentally different anabolic and androgenic profiles. This divergence is almost entirely attributable to the metabolic fate of each compound in the presence of 5α-reductase.
-
This compound remains the foundational androgen, providing balanced anabolic and androgenic effects, making it ideal for hormone replacement therapy. Its potentiation to DHT in androgenic tissues, however, necessitates careful monitoring of associated side effects.
-
Nandrolone Decanoate demonstrates significant anabolic selectivity.[16] The conversion to the weak metabolite DHN in androgenic tissues minimizes many of the side effects associated with testosterone, making it a valuable tool in clinical settings where muscle wasting and bone density are primary concerns, and androgenicity is to be avoided.[6][9][25]
For drug development, Nandrolone serves as a key example of how structural modification of the testosterone molecule can successfully dissociate anabolic from androgenic effects, a foundational principle in the ongoing search for selective androgen receptor modulators (SARMs).
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 3. This compound|High-Quality Research Chemical [benchchem.com]
- 4. CAS 10312-45-5: this compound | CymitQuimica [cymitquimica.com]
- 5. recovered.org [recovered.org]
- 6. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 8. Nandrolone - Wikipedia [en.wikipedia.org]
- 9. swolverine.com [swolverine.com]
- 10. Nandrolone Decanoate | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. galiano.co.il [galiano.co.il]
- 13. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 14. Innovative Reports on the Effects of Anabolic Androgenic Steroid Abuse—How to Lose Your Mind for the Love of Sport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nandrolone decanoate relieves joint pain in hypogonadal men: a novel prospective pilot study and review of the literature - Tatem - Translational Andrology and Urology [tau.amegroups.org]
- 16. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. regenxhealth.com [regenxhealth.com]
- 18. swolverine.com [swolverine.com]
- 19. Effects of androgenic-anabolic steroids in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Testosterone side effects and how to avoid them [singlecare.com]
- 21. drugs.com [drugs.com]
- 22. droracle.ai [droracle.ai]
- 23. Testosterone decanoate vs nandrolone decanoate – TE-Watches [te-watches.de]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. Nandrolone decanoate: pharmacological properties and therapeutic use in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Testosterone Caproate Quantification in Human Serum
For researchers, clinical scientists, and professionals in drug development, the precise and reliable quantification of therapeutic agents is the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies. Testosterone Caproate, a long-acting ester of testosterone, presents a unique analytical challenge due to its lipophilic nature and the need to distinguish it from endogenous steroids. This guide provides an in-depth, technically-grounded comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound in human serum, contrasting it with traditional immunoassay approaches. The protocols and validation data presented herein are benchmarked against the rigorous standards set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
The Imperative for a Gold-Standard Method: Why LC-MS/MS?
Historically, immunoassays were the workhorse for steroid hormone quantification. However, their utility is hampered by significant limitations, most notably cross-reactivity.[4][5] Antibodies used in these assays can bind to structurally similar molecules, leading to overestimated concentrations and compromised data integrity.[5][6] This is particularly problematic in steroid analysis where numerous metabolites and endogenous analogs exist.
LC-MS/MS overcomes this fundamental challenge by offering unparalleled specificity. The technique combines the physical separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. This dual-filter approach ensures that the signal detected is unequivocally from the target analyte—this compound in this case—providing the highest level of confidence in the quantitative data.[4][5]
A Deep Dive into the Validated LC-MS/MS Methodology
The development of a robust bioanalytical method is a systematic process. The choices made at each step are critical for achieving the desired sensitivity, accuracy, and precision.
Principle of the Assay
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for clarity and reproducibility, explaining the rationale behind each critical step.
1. Materials and Reagents:
-
This compound and Testosterone Enanthate reference standards (high purity)
-
HPLC-grade Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE)
-
Ammonium Acetate
-
Human Serum (drug-free)
-
Deionized Water
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: LLE is the chosen technique due to the lipophilic (fat-soluble) nature of testosterone esters. It effectively separates the analyte from the aqueous, protein-rich serum matrix into an organic solvent, simultaneously concentrating the sample and removing interferences.[7][8]
-
Step 1: Aliquot 100 µL of serum samples, calibration standards, or quality control (QC) samples into a 2 mL microcentrifuge tube.
-
Step 2: Add 5 µL of the internal standard working solution (Testosterone Enanthate in methanol) to each tube and vortex briefly. This early addition of the IS is crucial as it accounts for any analyte loss during the subsequent extraction and evaporation steps.
-
Step 3: Add 1 mL of MTBE to each tube.
-
Step 4: Vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Step 5: Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Step 6: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Step 7: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Step 8: Reconstitute the dried residue in 100 µL of the mobile phase (70:30 Methanol:Water) and vortex to ensure the analyte is fully dissolved.[9] Transfer to an autosampler vial for analysis.
Visualizing the Workflow: From Sample to Signal
The following diagram illustrates the complete experimental process, providing a clear visual map of the methodology.
Caption: Experimental workflow for this compound analysis.
LC-MS/MS Conditions
Causality: The selected conditions are optimized to provide a sharp peak shape, good separation from matrix components, and maximum signal intensity for both the analyte and the internal standard. A C18 column is chosen for its excellent retention of hydrophobic molecules like testosterone esters.[10]
-
LC System: Standard HPLC or UHPLC system
-
Column: C18, 2.6 µm, 100 x 3.0 mm
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: Start at 70% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 70% B and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Ionization Mode: Positive
-
MRM Transitions:
-
This compound: Precursor Ion (Q1) > Product Ion (Q3)
-
Testosterone Enanthate (IS): Precursor Ion (Q1) > Product Ion (Q3) (Note: Specific mass transitions must be empirically determined on the instrument but would be based on the molecular weight and fragmentation pattern of the compounds.)
-
Method Validation: A System of Proof
A method is only as reliable as its validation. The following experiments, conducted in accordance with FDA and EMA guidelines, confirm that the protocol is fit for its intended purpose.[1][2][11]
The Interrelation of Validation Parameters
The validation process is not a mere checklist but a logical framework where each experiment builds confidence in the method's performance.
Caption: Logical relationships in bioanalytical method validation.
Validation Data Summary
The following tables summarize the acceptance criteria as per regulatory guidelines and the expected performance of this LC-MS/MS method.
Table 1: Linearity, Accuracy, and Precision
| Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | e.g., 0.5 - 500 ng/mL | Meets clinical/toxicological needs |
| LLOQ Accuracy | Within ±20% of nominal | Within ±15% |
| LLOQ Precision | ≤ 20% CV | < 15% CV |
| QC Accuracy | Within ±15% of nominal | Within ±10% |
| QC Precision | ≤ 15% CV | < 10% CV |
Table 2: Selectivity, Recovery, and Stability
| Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance |
|---|---|---|
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS (>20% of LLOQ) | No interferences observed |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | CV < 10% |
| Recovery | Consistent and precise | > 85% with CV < 15% |
| Stability | Analyte concentration within ±15% of baseline | Stable for 24h at room temp, 3 freeze-thaw cycles, and 6 months at -80°C |
Comparative Analysis: LC-MS/MS vs. Immunoassay
The choice of analytical technique has profound implications for data quality and study outcomes. This comparison highlights the objective advantages of the LC-MS/MS method.
Table 3: Head-to-Head Method Comparison
| Feature | LC-MS/MS | Immunoassay |
|---|---|---|
| Specificity | Very High: Distinguishes between structurally similar compounds. | Variable to Low: Prone to cross-reactivity with metabolites and other steroids.[5][6] |
| Sensitivity (LLOQ) | Very High: Can achieve pg/mL levels.[9] | Moderate: Typically in the low ng/mL range. |
| Linear Dynamic Range | Wide: Typically 3-4 orders of magnitude. | Narrow: Often requires sample dilution. |
| Development Time | Moderate to High: Requires expertise in instrumentation and method optimization. | Low: Commercially available kits are common. |
| Throughput | High: Modern systems with rapid gradients and autosamplers can analyze hundreds of samples per day. | Very High: Plate-based format is ideal for large batches. |
| Cost per Sample | Moderate: Higher initial instrument cost, but lower reagent cost per sample. | Low to Moderate: Lower instrument cost, but kits can be expensive. |
| Multiplexing | Excellent: Can easily measure multiple analytes (e.g., testosterone and its esters) in a single run.[4][6] | Limited: Typically measures only one analyte per assay. |
Conclusion and Expert Recommendations
For the quantification of this compound in serum, the LC-MS/MS method is unequivocally superior to immunoassay techniques.[4][5][6] Its high specificity eliminates the risk of cross-reactivity, ensuring that the data generated is accurate and reliable for critical decision-making in drug development and clinical research. While the initial investment in instrumentation and method development is higher, the long-term benefits of data integrity, wider dynamic range, and multiplexing capabilities provide unparalleled value.
When implementing this method, it is critical to adhere strictly to the validation principles outlined by regulatory bodies like the FDA and EMA.[2][11] The use of a suitable internal standard and thorough testing of selectivity, matrix effects, and stability are not just regulatory hurdles; they are the essential components of a self-validating system that guarantees trustworthy results. This guide provides the foundational protocol and validation framework to empower your laboratory to achieve the highest standard in bioanalysis.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. diva-portal.org [diva-portal.org]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Purity Assessment of Testosterone Caproate
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of determining the purity of Testosterone Caproate. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document moves beyond procedural outlines to explain the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.
Introduction: The Analytical Imperative for this compound
This compound (also known as testosterone hexanoate) is a synthetic androgen and anabolic steroid, functioning as a long-acting prodrug of testosterone.[1] It is created by esterifying testosterone with caproic acid, a modification that increases its lipophilicity for a sustained release profile following intramuscular injection.[1][2] The purity of this active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a direct determinant of therapeutic efficacy and patient safety. Impurities can arise from the synthesis process, degradation, or storage and may possess undesirable toxicological or pharmacological effects.
Therefore, employing and cross-validating orthogonal analytical techniques is essential. Cross-validation, the process of comparing results from two distinct analytical methods, provides the highest level of confidence in the data's reliability and accuracy.[3][4][5] This guide focuses on two powerhouse techniques in pharmaceutical analysis: HPLC, the workhorse of quality control, and GC-MS, the gold standard for identification.
Foundational Principles: Choosing the Right Tool for the Job
The selection of an analytical method is predicated on the physicochemical properties of the analyte and the specific question being asked.
High-Performance Liquid Chromatography (HPLC)
HPLC is a separation technique that relies on the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase packed within a column.[6][7] A high-pressure pump forces the mobile phase and sample through the column, leading to separation.[6] For a semi-polar, non-volatile molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is ideal. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile and water). Components are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later. Its robustness and precision make it a staple in pharmaceutical QC labs for assay and impurity quantification.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique combining the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[10] GC is used for compounds that are volatile or can be vaporized without decomposition.[11][12] The sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[12]
The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a molecular "fingerprint," offering unparalleled specificity for identification.[10][13] GC-MS is exceptionally powerful for identifying unknown impurities and analyzing volatile or semi-volatile compounds.[13][14]
The Cross-Validation Workflow: A System of Checks and Balances
The core principle of this cross-validation is to establish the equivalence and reliability of both methods. A positive confirmation from two orthogonal techniques provides a self-validating system, ensuring the reported purity value is trustworthy.
Caption: Workflow for cross-validating HPLC and GC-MS methods.
Experimental Protocols & Validation
All method validation must be conducted in accordance with established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[15][16][17][18][19] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[20]
Protocol 1: Reversed-Phase HPLC-UV Method
This method is designed for robust, routine quantification of this compound and its related substances.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Accurately weigh ~25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to create a stock solution (~1000 µg/mL).
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 25, 50, 100, 150, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh an amount of this compound API equivalent to ~25 mg into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute as necessary to bring the concentration within the calibrated range (e.g., to a theoretical concentration of 100 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
-
Protocol 2: GC-MS Method
This method is designed for definitive identification and quantification of this compound and potential volatile or semi-volatile impurities.
-
Instrumentation: A Gas Chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometric detector.
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Transfer Line Temp: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Scan Mode: Full Scan (e.g., m/z 30-550) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitation.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound Reference Standard in methanol (~4 mg/mL).[22]
-
Prepare a sample solution of the API in methanol at the same concentration.
-
Create calibration standards by diluting the stock solution with methanol.
-
Validation Parameters
Both methods must be validated for the parameters defined by ICH Q2(R2) guidelines.[17][20][23]
Caption: Core validation parameters for analytical methods.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC, this is demonstrated by peak purity analysis using a PDA detector and spiking studies. For GC-MS, the unique mass spectrum of this compound provides exceptionally high specificity.[23]
-
Linearity: A linear relationship between concentration and signal response is established across a defined range (e.g., 25-200% of the target concentration).[23]
-
Accuracy: Determined by performing recovery studies on spiked samples at multiple concentration levels (e.g., 80%, 100%, 120%).[23][24]
-
Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment). Results are expressed as Relative Standard Deviation (%RSD).[23]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Robustness: The method's resilience to small, deliberate changes in parameters (e.g., mobile phase composition, flow rate, column temperature).
Comparative Data Summary
The following table summarizes the expected performance characteristics based on typical results for these methods in a pharmaceutical setting.
| Validation Parameter | HPLC-UV | GC-MS | Causality & Field Insights |
| Specificity | Good to Excellent | Superior | HPLC relies on retention time, which can be compromised by co-eluting impurities. GC-MS provides a definitive mass spectrum "fingerprint," making it the gold standard for identification. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity. HPLC often shows slightly better correlation coefficients due to the highly reproducible nature of modern pumping systems. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods provide high accuracy. GC accuracy can be slightly more variable due to potential injector discrimination or matrix effects in the ion source. |
| Precision (%RSD) | < 1.0% | < 2.0% | HPLC is generally more precise for routine quantitation due to the stability of the liquid phase and lower operating temperatures, minimizing sample variability. |
| LOQ (for impurities) | ~0.05% | ~0.01% (or lower in SIM) | GC-MS, especially in SIM mode, offers superior sensitivity for detecting trace-level impurities, a critical advantage for genotoxic or potent impurity analysis.[14] |
| Robustness | Excellent | Good | HPLC methods are typically very robust and are the workhorse of QC labs. GC methods can be more sensitive to variations in gas flow, liner activity, and column aging. |
| Sample Throughput | High | Moderate | HPLC run times are often shorter, and sample preparation can be simpler, leading to higher throughput for routine batch release testing. |
Discussion: A Synthesis of Expertise and Experience
The choice between HPLC and GC-MS is not a matter of which is "better," but which is better suited for a specific analytical task.
Why HPLC is the Workhorse for QC: For routine purity and assay determination, HPLC-UV is the preferred method. Its operational simplicity, high precision, and robustness make it ideal for the high-throughput environment of a quality control laboratory.[21] The analysis is performed at near-ambient temperatures, which eliminates the risk of thermal degradation of the analyte or its impurities—a crucial consideration for ensuring data integrity.
Why GC-MS is the Gold Standard for Confirmation and Investigation: The unparalleled specificity of GC-MS makes it an indispensable tool.[13] While HPLC might show an unknown peak, GC-MS can tentatively identify it through library matching and provide its mass spectrum for structural elucidation. This is critical during process development, forced degradation studies, and the investigation of out-of-specification (OOS) results. While this compound is thermally stable enough for GC analysis, the potential for thermal lability must always be considered for unknown impurities.
The Power of Orthogonality: The true strength of this guide lies in the cross-validation approach. When a batch of this compound is analyzed by both a robust HPLC-UV method and a highly specific GC-MS method, and the purity results are statistically equivalent, it generates an exceptionally high degree of confidence. This "self-validating system" leaves little room for analytical error. If the results diverge, it immediately flags a critical issue—perhaps a co-eluting impurity in the HPLC method that is resolved by GC, or a thermally labile impurity that appears in HPLC but degrades in the GC inlet. This divergence is not a failure, but a crucial data point that guides further investigation.
Conclusion
Both HPLC-UV and GC-MS are powerful, validated techniques for assessing the purity of this compound. They are not competitors but complementary partners in ensuring pharmaceutical quality.
-
For routine quality control, batch release, and stability testing, the validated HPLC-UV method is recommended due to its high precision, robustness, and throughput.
-
For impurity identification, structural elucidation, and as an orthogonal confirmatory technique, the GC-MS method is essential. Its superior specificity provides the definitive identification needed for comprehensive product understanding and regulatory compliance.
By implementing a cross-validation strategy that leverages the strengths of both techniques, researchers and drug developers can ensure the highest level of scientific integrity and confidence in their analytical results, ultimately safeguarding the quality and safety of the final drug product.
References
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- 19. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
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- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. propharmagroup.com [propharmagroup.com]
A Head-to-Head Comparison of Testosterone Esters for Muscle Growth: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly utilized testosterone esters in the context of skeletal muscle hypertrophy. The information presented is intended for a scientific audience, focusing on pharmacokinetic profiles, mechanisms of action, and relevant experimental data to objectively evaluate their performance in research and development settings.
Introduction: The Role of Esterification in Testosterone's Anabolic Action
Testosterone, the principal male androgen, is a potent anabolic agent that drives increases in muscle mass and strength.[1][2] Its physiological effects are primarily mediated through the activation of the androgen receptor (AR), which initiates a cascade of cellular events culminating in enhanced muscle protein synthesis.[3][4][5] In its native form, testosterone has a very short half-life, making it impractical for therapeutic or research applications requiring stable physiological levels.[6]
To overcome this limitation, testosterone is chemically modified at the 17-beta hydroxyl group through a process called esterification. An ester is a chemical compound derived from an acid (in this case, a carboxylic acid) in which at least one hydroxyl group is replaced by an alkyl (alkoxy) group. The length and structure of this ester chain are the defining features that differentiate various forms of injectable testosterone.
Once administered via intramuscular injection, the esterified testosterone forms a depot in the muscle tissue. Lipases in the bloodstream gradually cleave the ester chain, releasing free, active testosterone into circulation. The rate of this cleavage, and thus the hormone's release and subsequent half-life, is determined by the size of the ester. A longer ester chain results in greater lipid solubility, a slower release from the injection site, and a longer duration of action.[6][7] This fundamental principle governs the pharmacokinetic differences among testosterone esters and is the primary determinant of their dosing schedules and resulting serum hormone profiles.
Pharmacokinetic Profiles: A Comparative Analysis
The choice of a testosterone ester in a research or clinical setting is dictated by its pharmacokinetic properties. These properties determine the frequency of administration required to maintain stable serum testosterone concentrations, the time to reach peak levels, and the overall duration of physiological effect. The table below summarizes the key pharmacokinetic parameters of the most commonly studied testosterone esters.
| Testosterone Ester | Common Abbreviation | Approximate Half-Life | Typical Injection Frequency | Key Characteristics |
| Testosterone Propionate | Test P | ~1-3 days[8] | Every other day[8][9] | Fast-acting, leads to rapid but transient peaks in serum testosterone.[3][10] |
| Testosterone Enanthate | Test E | ~4-7 days[8][11] | Every 5-7 days[8][9] | Slower release than propionate, providing more stable hormone levels.[3][12] |
| Testosterone Cypionate | Test C | ~8-12 days[8][11][13] | Every 7-10 days[8][14] | Very similar to enanthate, with a slightly longer half-life.[13][15] |
| Testosterone Undecanoate | Test U | ~34 days[11] | Every 10-12 weeks[7][9] | Very long-acting, used for long-term hormone replacement therapy.[7] |
Causality Behind Pharmacokinetics: The difference in half-life is directly attributable to the carbon chain length of the ester.
-
Propionate: A short 3-carbon ester, it is cleaved rapidly by enzymes.
-
Enanthate & Cypionate: With 7 and 8-carbon esters respectively, they are more lipophilic and are cleaved more slowly. Their pharmacokinetic profiles are nearly interchangeable in most applications.[14][16]
-
Undecanoate: A very long 11-carbon ester, resulting in a significantly extended release profile.[6]
The practical implication of these differences is profound for study design. Short-acting esters like propionate are suitable for studies requiring rapid onset and clearance, but necessitate frequent injections.[3] Conversely, long-acting esters like enanthate and cypionate offer the convenience of less frequent dosing and more stable serum testosterone levels, which is often desirable for mimicking physiological conditions or for long-term studies.[8][12]
Comparative Efficacy on Muscle Growth: Does the Ester Matter?
Once the ester is cleaved, the resulting free testosterone molecule is identical regardless of the original ester attached. It exerts its anabolic effects through the same primary mechanism: activation of the androgen receptor in skeletal muscle cells.[3] Therefore, when equivalent doses of bioavailable testosterone are administered over time, the different esters are expected to produce similar overall gains in muscle mass, strength, and recovery.[8][14]
The key variable influenced by the ester choice is the dynamics of testosterone concentration in the blood.
-
Short Esters (e.g., Propionate): Produce higher and more rapid peaks in testosterone levels, followed by quicker troughs. This pulsatile nature may be hypothesized to have different signaling effects compared to more stable levels, though robust clinical data to support a significant difference in hypertrophic outcomes is lacking.[10]
-
Long Esters (e.g., Enanthate, Cypionate): Result in more stable and prolonged elevations in serum testosterone.[3] This avoids the supraphysiological peaks and sub-physiological troughs that can occur with less frequent injections of shorter esters.[6]
A randomized controlled trial comparing testosterone undecanoate (a very long ester) with a placebo in obese men on a hypocaloric diet demonstrated that the testosterone-treated group lost weight almost exclusively from fat mass, while significantly preserving or even regaining lean mass compared to the placebo group.[17][18] While not a direct head-to-head comparison of esters, this study underscores the potent effect of sustained, stable testosterone levels on promoting lean mass.[17]
Ultimately, the total exposure to testosterone over a given period (the "area under the curve") is the most critical determinant of the anabolic response, rather than the specific ester used to achieve that exposure. The choice of ester is therefore primarily a decision of logistical convenience and desired pharmacokinetic profile for the specific research question.
Molecular Mechanisms of Androgen Action in Skeletal Muscle
Testosterone's anabolic effects on muscle are multifaceted, involving both direct genomic and non-genomic signaling pathways.[2] The central mechanism is the activation of the androgen receptor (AR), a ligand-dependent transcription factor.[1]
Genomic Pathway:
-
Binding and Translocation: Free testosterone enters the muscle cell and binds to the AR in the cytoplasm.
-
Nuclear Translocation: The testosterone-AR complex translocates into the nucleus.[3]
-
DNA Binding: The complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[1][3]
-
Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of genes involved in muscle protein synthesis, leading to the production of contractile proteins like actin and myosin.[2]
Satellite Cell Activation: Testosterone also plays a crucial role in the activation of muscle satellite cells.[4][5] These muscle stem cells are essential for muscle repair and hypertrophy. Testosterone promotes their proliferation and subsequent fusion with existing muscle fibers, donating their nuclei (myonuclear accretion). This increases the muscle fiber's capacity for protein synthesis, facilitating further growth.[4][5][19]
Caption: Androgen Receptor signaling pathway in skeletal muscle.
Experimental Protocol: Comparative Assessment in a Preclinical Model
To provide a framework for direct comparison, this section outlines a robust protocol for evaluating the hypertrophic effects of two different testosterone esters (e.g., Propionate vs. Enanthate) in a rodent model. Animal models are invaluable for this research as they allow for precise control over variables and invasive tissue analysis not possible in human studies.[20][21]
Objective: To compare the effects of Testosterone Propionate (TP) versus Testosterone Enanthate (TE) on skeletal muscle mass and fiber size in an orchidectomized (castrated) rat model.
Model Justification: Orchidectomy removes endogenous testosterone production, creating a clean baseline to assess the specific effects of exogenous administration. This model is commonly used to study androgen-dependent muscle loss and the anabolic effects of testosterone replacement.[22]
Experimental Workflow Diagram:
Caption: Workflow for preclinical comparison of testosterone esters.
Step-by-Step Methodology:
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats (8 weeks old).
-
Housing: Standard conditions (12:12 light-dark cycle, ad libitum access to food and water).
-
Acclimatization: Allow a 1-week acclimatization period before any procedures.
2. Surgical Procedure:
-
Perform bilateral orchidectomy under isoflurane anesthesia. Provide appropriate post-operative analgesia.
-
Allow a 2-week recovery period to ensure endogenous testosterone levels have declined to baseline.
3. Grouping and Dosing:
-
Randomly assign rats to one of three groups (n=10 per group):
-
Group 1 (Vehicle Control): Intramuscular injection of sesame oil.
-
Group 2 (Testosterone Propionate - TP): Administer TP at a dose calculated to provide a physiological replacement level (e.g., 5 mg/kg, 3 times per week). The frequent dosing is necessary due to its short half-life.
-
Group 3 (Testosterone Enanthate - TE): Administer TE at a weekly dose that provides the same total amount of testosterone as the TP group over one week (e.g., 17.5 mg/kg, once per week).
-
-
Duration: Continue the treatment protocol for 8 weeks.
4. In-Vivo Functional Assessment:
-
Grip Strength: At baseline and at the end of the study, measure forelimb grip strength using a grip strength meter. This is a non-invasive method to assess functional muscle strength.[23][24]
-
Body Weight: Monitor body weight weekly.
5. Endpoint Tissue Collection and Analysis:
-
At the end of the 8-week period, euthanize the animals.
-
Muscle Dissection and Weighing: Carefully dissect key muscles, such as the gastrocnemius, tibialis anterior, and levator ani. Blot the muscles dry and record their wet weight.[23] This is a primary indicator of hypertrophy.
-
Histology for Cross-Sectional Area (CSA):
-
Immediately freeze a portion of the muscle belly in isopentane cooled by liquid nitrogen.
-
Cut 10 µm cross-sections using a cryostat.
-
Stain sections with Hematoxylin and Eosin (H&E) or an antibody against laminin to clearly delineate fiber borders.
-
Capture images using a microscope and use imaging software (e.g., ImageJ) to measure the CSA of at least 100 individual muscle fibers per sample. An increase in CSA is the definitive marker of hypertrophy.
-
-
Biochemical Analysis (Western Blot):
-
Homogenize a portion of the muscle tissue in lysis buffer to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against key markers of protein synthesis signaling pathways (e.g., phosphorylated-Akt, phosphorylated-mTOR, phosphorylated-p70S6K).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize bands. Quantify band density to assess the activation state of these anabolic pathways.
-
Data Interpretation and Considerations for Drug Development
Expected Outcomes:
-
The Vehicle Control group is expected to show significant muscle atrophy compared to non-castrated animals.
-
Both the TP and TE groups are expected to show significantly greater muscle mass, fiber CSA, and grip strength compared to the Vehicle Control group, demonstrating the prevention of castration-induced atrophy and the promotion of hypertrophy.
-
When total weekly testosterone dose is matched, it is hypothesized that there will be no significant difference in the primary endpoints (muscle weight, CSA) between the TP and TE groups at the 8-week time point. However, minor differences in the activation of signaling pathways might be observed if tissue is collected at peak vs. trough hormone levels.
Implications for Drug Development:
-
Balancing Efficacy and Patient Compliance: While the ultimate hypertrophic effect may be similar, the pharmacokinetic profile is a critical consideration for therapeutic applications. Long-acting esters like enanthate or undecanoate are generally preferred for hormone replacement therapy due to the convenience of less frequent injections, which improves patient adherence.[12][25]
-
Adverse Effect Profile: The stability of serum levels achieved with longer esters may help mitigate some side effects associated with the sharp peaks and troughs of shorter esters.[10][26] For example, supraphysiological peaks can lead to a higher rate of aromatization to estradiol.
-
Formulation Development: The choice of ester influences the formulation properties, such as the required vehicle oil and potential for injection site discomfort.[26]
Conclusion
The selection of a testosterone ester is a critical decision in both preclinical research and clinical drug development. While all esters ultimately deliver the same active hormone to produce anabolic effects on muscle, their pharmacokinetic profiles differ substantially. The primary difference lies not in the potential for muscle growth at equivalent doses, but in the delivery dynamics—the speed of onset, peak concentration, and duration of action.
For research purposes, the choice should be guided by the experimental question, with short-acting esters being useful for acute studies and long-acting esters providing a more stable hormonal environment for chronic investigations. For drug development professionals, long-acting esters generally offer a superior profile for therapeutic use by enhancing patient compliance and providing more stable, physiological hormone levels. A thorough understanding of these pharmacokinetic principles is essential for designing effective experiments and developing safe and efficacious androgen-based therapies.
References
- 1. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icfitnessclub.com [icfitnessclub.com]
- 9. defymedical.com [defymedical.com]
- 10. aas-reviews.gitbook.io [aas-reviews.gitbook.io]
- 11. Testosterone Ester Combinations | Empower Pharmacy [empowerpharmacy.com]
- 12. finestgears.to [finestgears.to]
- 13. swolverine.com [swolverine.com]
- 14. Testosterone cypionate vs enanthate bodybuilding | UK Steroids Shop [uksteroidsshop.com]
- 15. evolvetelemed.com [evolvetelemed.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Effects of testosterone treatment on body fat and lean mass in obese men on a hypocaloric diet: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Basic models modeling resistance training: an update for basic scientists interested in study skeletal muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal models for inducing muscle hypertrophy: are they relevant for clinical applications in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. erc.bioscientifica.com [erc.bioscientifica.com]
- 23. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is the Best Injectable Testosterone? Choosing Between Propionate vs. Cypionate vs. Enanthate - Florida Mens Health [floridamenshealth.com]
- 26. t-nation.com [t-nation.com]
A Comparative Guide to the Biological Activities of Testosterone Caproate and Dihydrotestosterone
This guide provides a detailed, objective comparison of the biological activities of Testosterone Caproate and Dihydrotestosterone (DHT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the mechanistic causality behind their distinct physiological roles and experimental behaviors. We will dissect their molecular interactions, signaling pathways, and the practical methodologies used to quantify their effects, offering a comprehensive resource for designing and interpreting studies in androgen research.
Introduction: A Tale of Two Androgens
The androgen receptor (AR) signaling axis is a cornerstone of male physiology and a critical target in numerous pathological conditions. Within this axis, Testosterone and its potent metabolite, Dihydrotestosterone (DHT), are the principal actors. However, their delivery, stability, and mechanism of action can be finely tuned through chemical modification or metabolic conversion, leading to vastly different biological outcomes.
This compound is a synthetic ester of testosterone, also known as testosterone hexanoate.[1][2] It functions as a prodrug , meaning it is biologically inert until enzymatically cleaved within the body to release active testosterone.[3] Its primary utility in research and historical therapeutic contexts lies in its pharmacokinetic profile: the caproate ester chain increases the molecule's lipophilicity, creating a depot effect upon intramuscular injection that ensures a slow, sustained release of testosterone.[3][4]
Dihydrotestosterone (DHT) , in contrast, is an endogenous and the most potent natural agonist of the androgen receptor.[5][6] It is synthesized from testosterone in specific target tissues by the enzyme 5α-reductase.[5][7] DHT is not a circulating hormone in the traditional sense but rather acts in a paracrine and intracrine manner in tissues like the prostate, skin, and hair follicles, where it mediates key aspects of male sexual development and function.[5][8] Unlike testosterone, DHT is a "pure" androgen, as it cannot be converted by aromatase into estrogenic metabolites.[5][9]
This guide will compare these two compounds, focusing on the critical differences in their interaction with the androgen receptor and the resulting downstream biological effects.
Physicochemical and Pharmacokinetic Properties: A Structural Foundation for Function
The distinct biological roles of this compound and DHT are rooted in their chemical structures, which dictate their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Dihydrotestosterone (DHT) |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate[1][10] | (5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one[5] |
| Chemical Formula | C₂₅H₃₈O₃[10][11] | C₁₉H₃₀O₂[5] |
| Molecular Weight | 386.6 g/mol [10][11] | 290.44 g/mol [5] |
| Nature | Synthetic Prodrug[3] | Endogenous Active Metabolite[5] |
| Administration | Intramuscular Injection[1][3] | Not typically administered directly; produced in situ |
| Activation | Enzymatic hydrolysis by esterases to release free testosterone.[3] | Synthesized from testosterone via 5α-reductase.[5] |
| Half-Life | ~7-10 days for the ester; active testosterone half-life is shorter.[3] | ~53 minutes (intravenous); 2.83 hours (transdermal).[5] |
Mechanism of Action: A High-Affinity Interaction Defines Potency
The biological effects of both compounds converge on the androgen receptor (AR), but their paths to and interactions with this receptor are fundamentally different.
This compound itself does not bind to the AR. Its activity is entirely dependent on the in vivo hydrolysis of its caproate ester to yield free testosterone.[3] Once liberated, testosterone can either bind directly to the AR or be converted to the more potent DHT in tissues expressing 5α-reductase.[12]
Dihydrotestosterone is the quintessential AR agonist. Its interaction with the AR is characterized by significantly higher affinity and a slower dissociation rate compared to testosterone, which underpins its superior potency.[5][13]
The canonical AR signaling pathway proceeds as follows:
-
Ligand Binding: In the cytoplasm, an androgen (Testosterone or DHT) binds to the ligand-binding domain of the AR, which is complexed with heat shock proteins (HSPs).[14]
-
Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSPs.[12]
-
Dimerization & Nuclear Translocation: The activated AR molecules form homodimers and translocate into the nucleus.[12][14]
-
DNA Binding & Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[12] This binding recruits co-activators and the transcriptional machinery, initiating gene expression that drives the androgenic response.[14]
The critical distinction lies in the efficiency of this process. DHT drives this pathway with much greater efficacy than testosterone.
-
Binding Affinity: DHT exhibits a 2- to 3-fold higher binding affinity for the human AR compared to testosterone.[5]
-
Dissociation Rate: The dissociation of DHT from the AR is 5-fold slower than that of testosterone.[5][13]
-
Biological Potency: Consequently, in various bioassays, DHT is found to be 2.5 to 10 times more potent than testosterone.[5][15]
The following diagram illustrates this convergent signaling pathway, highlighting the conversion step that differentiates the action of systemic testosterone from locally produced DHT.
Experimental Methodologies for Assessing Androgenic Activity
To empirically compare the biological activity of compounds like this compound and DHT, standardized and reproducible assays are essential. The following protocols describe two cornerstone methodologies: a cell-based reporter assay for in vitro activity and the Hershberger bioassay for in vivo androgenic effects.
Experimental Protocol 1: In Vitro Androgen Receptor (AR) Reporter Gene Assay
This assay provides a quantitative measure of a compound's ability to activate the androgen receptor and induce gene transcription.[16]
Causality of Experimental Choices:
-
Cell Line: A human prostate cancer cell line (e.g., LNCaP) is often used as it endogenously expresses the AR. Alternatively, a cell line like COS-1 can be co-transfected with an AR expression vector and a reporter construct.[16]
-
Reporter Construct: A plasmid containing a luciferase gene downstream of an AR-responsive promoter is used. Luciferase is a sensitive and easily quantifiable reporter.[14][17]
-
Ligands: DHT is used as the positive control due to its high potency. Testosterone (the active form of this compound) is used for direct comparison. Note: this compound itself would be inactive in this assay without cellular esterases to hydrolyze it.
Step-by-Step Methodology:
-
Cell Seeding: Plate AR-expressing cells (e.g., LNCaP) in a 96-well plate at a density of ~10,000 cells per well in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize background androgenic activity.[18]
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of DHT (positive control) and Testosterone in the appropriate vehicle (e.g., DMSO). Replace the cell culture medium with fresh medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plate for another 18-24 hours to allow for AR activation and luciferase expression.
-
Cell Lysis: Aspirate the medium and add a passive lysis buffer to each well.
-
Luminescence Reading: Add a luciferase assay substrate to each well and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence values to a cell viability assay (e.g., CellTiter-Glo®) or total protein content. Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic curve to determine EC₅₀ values.
Experimental Protocol 2: In Vivo Hershberger Bioassay
The Hershberger bioassay is the gold-standard in vivo screening assay for identifying androgenic and anti-androgenic properties of a chemical, as validated by the Organisation for Economic Co-operation and Development (OECD).[19][20]
Causality of Experimental Choices:
-
Animal Model: Peripubertal, castrated male rats are used.[20] Castration removes the endogenous source of androgens, creating a sensitive model where tissue growth is directly dependent on the administered compound.
-
Endpoints: The assay measures weight changes in five specific androgen-dependent tissues: the ventral prostate (VP), seminal vesicles (SV), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).[21][22] The LABC is considered a proxy for anabolic activity, while the VP and SV are indicators of androgenic activity.[23]
Step-by-Step Methodology:
-
Animal Preparation: Surgically castrate male rats at approximately 42 days of age. Allow a 7-day recovery period.
-
Dosing: Administer the test substance (e.g., this compound) and a positive control (e.g., Testosterone Propionate) daily for 10 consecutive days via subcutaneous injection or oral gavage.[24] A vehicle control group receives only the vehicle.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals.
-
Tissue Dissection and Weighing: Carefully dissect the five target tissues (VP, SV, LABC, COW, GP) and record their wet weights.
-
Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in the weights of at least two of the five tissues indicates a positive androgenic response.[24]
Quantitative Comparison of Biological Activity
The distinct molecular interactions of Testosterone and DHT result in clear, quantifiable differences in their biological potency. This compound's activity is a function of its conversion to testosterone.
| Parameter | Testosterone | Dihydrotestosterone (DHT) | Causality |
| AR Binding Affinity (Kd) | 0.4 to 1.0 nM[5] | 0.25 to 0.5 nM[5] | DHT's structure allows for a tighter fit in the AR ligand-binding pocket. |
| AR Dissociation Rate | ~5x faster than DHT[5][13] | ~5x slower than Testosterone[5][13] | The stable AR-DHT complex prolongs the downstream signaling cascade. |
| AR Activation (EC₅₀) | ~0.66 nM[5] | ~0.13 nM[5] | Higher affinity and slower dissociation lead to receptor activation at lower concentrations. |
| Relative Potency (Prostate Weight) | 1x | ~2.4x more potent than T[15][25] | Reflects the high expression of 5α-reductase in the prostate, amplifying the androgenic signal via DHT conversion. |
| Aromatization to Estrogen | Yes | No[5] | The C4-5 double bond in testosterone is required for aromatase activity; this bond is reduced in DHT. |
Interpretation of Data: The data unequivocally demonstrate that DHT is a more potent androgen than testosterone. Its higher binding affinity and slower dissociation rate from the AR result in a more stable and prolonged activation of the receptor, leading to a greater biological response at a lower concentration. For this compound, its in vivo potency is determined by its release kinetics of testosterone and the subsequent tissue-specific conversion to DHT. In tissues with high 5α-reductase activity, the effects of administered testosterone are largely mediated by locally produced DHT.
Conclusion and Implications for Research and Development
The comparison between this compound and Dihydrotestosterone highlights a crucial principle in pharmacology: a compound's biological activity is a composite of its pharmacokinetics and pharmacodynamics.
-
This compound is a long-acting prodrug whose value lies in its ability to provide sustained, stable levels of testosterone. Its biological effects are those of testosterone itself, which include both direct AR activation and actions mediated by its metabolites, DHT and estradiol. It is an ideal tool for studies requiring long-term, stable androgen replacement but is unsuitable for in vitro assays designed to measure direct receptor interaction.
-
Dihydrotestosterone is a highly potent, non-aromatizable active metabolite . Its activity is characterized by high-affinity binding to the AR and powerful, purely androgenic signaling. It is the principal androgen in specific target tissues and is often implicated in androgen-dependent pathologies like benign prostatic hyperplasia and androgenic alopecia.[5][26] For researchers, DHT serves as the benchmark for potent AR agonism, particularly in studies where the confounding effects of aromatization to estrogen must be eliminated.
The choice between these androgens is therefore dictated by the experimental question. To investigate sustained, systemic androgenic effects, this compound is a superior choice. To probe the mechanisms of potent, direct, and non-aromatizable AR activation in specific cellular contexts, DHT is the indispensable tool. Understanding these fundamental differences is paramount for the logical design of experiments and the accurate interpretation of data in the field of androgen biology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. swgdrug.org [swgdrug.org]
- 3. This compound|High-Quality Research Chemical [benchchem.com]
- 4. CAS 10312-45-5: this compound | CymitQuimica [cymitquimica.com]
- 5. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 6. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The role of non-aromatizable testosterone metabolite in metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C25H38O3 | CID 112100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Relative potency of testosterone and dihydrotestosterone in preventing atrophy and apoptosis in the prostate of the castrated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. pharmatest.com [pharmatest.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. benchchem.com [benchchem.com]
- 24. oecd.org [oecd.org]
- 25. Relative potency of testosterone and dihydrotestosterone in preventing atrophy and apoptosis in the prostate of the castrated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Guide to the Validation of Testosterone Caproate as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical measurements is paramount. Certified Reference Materials (CRMs) serve as the cornerstone of this integrity, providing a benchmark against which analytical methods are validated and samples are quantified.[1][2][3] This guide offers an in-depth technical comparison and validation strategy for Testosterone Caproate, also known as testosterone hexanoate, as a candidate CRM.[4][5] As a long-acting ester of testosterone, its accurate characterization is crucial for pharmacokinetic studies, anabolic steroid research, and the development of hormonal therapies.[4]
The Imperative for a Certified Reference Material
A Certified Reference Material is a standard that has been characterized by a metrologically valid procedure for one or more of its properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[6] For this compound, establishing a CRM is critical for:
-
Method Validation: Ensuring the accuracy, precision, and specificity of analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Quality Control: Serving as a reliable standard for routine analysis in pharmaceutical manufacturing.
-
Inter-laboratory Comparability: Allowing for the harmonization of results across different research and testing facilities.[8]
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the European Pharmacopoeia (EP).
Validation Workflow: A Multi-faceted Approach
The validation of this compound as a CRM involves a rigorous, multi-step process to establish its identity, purity, and stability.[3] This workflow is designed to provide a self-validating system where each experimental step reinforces the overall integrity of the material.
Caption: Validation workflow for this compound CRM.
Part 1: Identity Confirmation
The foundational step in validating a CRM is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques provides a comprehensive and definitive identification.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]
-
Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon environments consistent with the structure of testosterone hexanoate.[9]
-
-
Mass Spectrometry (MS):
-
For GC-MS, derivatization may be necessary to improve volatility.[7] A common method involves methoximation followed by silylation.[7]
-
For LC-MS/MS, dissolve the sample in a suitable solvent like acetonitrile.
-
Analyze the fragmentation pattern to confirm the molecular weight (386.6 g/mol ) and characteristic fragments of the testosterone and caproate moieties.[10][11]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample (e.g., KBr pellet or thin film).
-
Acquire the infrared spectrum.
-
Identify characteristic absorption bands corresponding to the carbonyl groups (ketone and ester) and C-H bonds of the steroid nucleus and alkyl chain.
-
Part 2: Purity Determination and Assay
A CRM's value is intrinsically linked to its purity. Therefore, a multi-pronged approach using orthogonal analytical techniques is essential to identify and quantify any impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone for purity assessment and assay of this compound.[4]
Experimental Protocol:
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration.[14]
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is determined by the area percentage method. The assay is performed against a primary standard.
Comparative Performance of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | High, able to separate structurally similar impurities.[14] | Very high, provides mass fragmentation data for peak identification.[7] | Excellent, minimizes interferences through Multiple Reaction Monitoring (MRM).[7] |
| Linearity (r²) | Typically >0.99 for testosterone esters.[7][12] | Linear over a wide concentration range (e.g., 5 to 2000 ng/dL for testosterone).[7] | Excellent linearity demonstrated for various testosterone esters.[7] |
| Limit of Detection (LOD) | In the range of 0.012-0.107 µg/mL for anabolic steroids.[7] | Dependent on derivatization and instrument sensitivity. | As low as 9.71 pmol/L for total testosterone in serum.[7] |
| Precision (%RSD) | Typically <2% for repeatability. | Generally less than 6% run-to-run precision for testosterone.[7] | Excellent, with CV < 5% for serum testosterone.[7] |
| Accuracy (% Recovery) | Generally within 98-102%.[12] | Generally less than 6% run-to-run accuracy for testosterone.[7] | High, with minimal deviation from reference methods.[7] |
Part 3: Stability Assessment
The stability of a CRM is crucial for its shelf-life and reliability.[6] Stability studies are conducted under various conditions to predict its degradation profile.
Experimental Protocol:
-
Forced Degradation: Subject the this compound to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products.
-
Long-Term Stability: Store the material at recommended storage conditions (e.g., -20°C) and periodically re-test its purity and assay.[4][10] Testosterone esters have shown high stability (>18 months) when stored frozen.[15]
Part 4: Comparison with Other Testosterone Esters
The properties of this compound can be compared to other commonly used testosterone esters to highlight its unique characteristics.
| Testosterone Ester | Ester Chain Length | Approximate Half-Life | Primary Application |
| Testosterone Propionate | 3 Carbons | ~2-3 days | Short-acting testosterone replacement |
| Testosterone Enanthate | 7 Carbons | ~4-5 days | Long-acting testosterone replacement |
| Testosterone Cypionate | 8 Carbons | ~7-8 days | Long-acting testosterone replacement |
| This compound | 6 Carbons | ~7-10 days[4] | Component of multi-ester formulations, research standard[4] |
| Testosterone Decanoate | 10 Carbons | ~15 days | Very long-acting testosterone replacement |
The six-carbon chain of this compound provides a moderate duration of action, making it a valuable tool for studying the structure-activity relationships of testosterone esters.[4]
Conclusion
The validation of this compound as a Certified Reference Material requires a comprehensive and systematic approach. Through rigorous identity confirmation, orthogonal purity and assay determinations, and thorough stability studies, a well-characterized CRM can be established. This provides the scientific community with an essential tool to ensure the accuracy and reliability of their analytical measurements in the ever-evolving field of pharmaceutical research.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Validating Reference Materials [xrfscientific.com]
- 4. This compound|High-Quality Research Chemical [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What are Certified Reference Materials? | ASTM [astm.org]
- 7. benchchem.com [benchchem.com]
- 8. Certified Reference Materials for accuracy in longitudinal monitoring for testosterone abuse | World Anti Doping Agency [wada-ama.org]
- 9. swgdrug.org [swgdrug.org]
- 10. caymanchem.com [caymanchem.com]
- 11. GSRS [precision.fda.gov]
- 12. longdom.org [longdom.org]
- 13. ejpmr.com [ejpmr.com]
- 14. archives.ijper.org [archives.ijper.org]
- 15. researchgate.net [researchgate.net]
Validation of a bioassay for screening compounds with similar activity to Testosterone Caproate
A Senior Application Scientist's Guide to Ensuring Assay Robustness and Reliability in Drug Discovery
In the quest for novel therapeutics, the ability to efficiently screen large compound libraries for specific biological activities is paramount. For researchers developing compounds with activities similar to Testosterone Caproate, a long-acting androgen and anabolic steroid, a robust and validated bioassay is the cornerstone of a successful drug discovery program.[1][2] This guide provides a comprehensive framework for the validation of a bioassay designed to identify and characterize such compounds, ensuring data integrity and confidence in screening results.
This compound, a prodrug of testosterone, exerts its effects through the androgen receptor (AR), a ligand-activated transcription factor that plays a crucial role in various physiological processes.[2][3] Therefore, a bioassay for screening compounds with similar activity should ideally recapitulate this mechanism. Cell-based reporter gene assays are a powerful and widely used in vitro tool for this purpose, offering a quantitative measure of AR activation.[4][5]
The Androgen Receptor Signaling Pathway: The Basis of the Bioassay
The bioassay's design is fundamentally based on the canonical androgen receptor signaling pathway. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as testosterone released from this compound, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding event initiates the recruitment of co-regulators and the transcriptional machinery, leading to the expression of androgen-responsive genes.[3]
A reporter gene assay leverages this pathway by introducing a plasmid containing a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter. When a compound with androgenic activity is introduced to cells transfected with this system, the subsequent activation of the AR drives the expression of the reporter gene, which can be easily and quantitatively measured.[4][5][6]
Caption: Canonical Androgen Receptor Signaling Pathway Driving a Reporter Gene Assay.
A Rigorous Validation Workflow: From Principle to Practice
A comprehensive validation process is essential to ensure that the bioassay is fit for its intended purpose. This involves a series of experiments designed to evaluate the assay's performance characteristics. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for such in vitro assays, which serve as a valuable reference.[7][8][9]
Caption: A Step-by-Step Workflow for Comprehensive Bioassay Validation.
Key Validation Parameters and Experimental Protocols
The following sections detail the critical validation parameters and provide step-by-step protocols for their assessment.
Specificity
Rationale: Specificity ensures that the assay's response is due to the activation of the androgen receptor and not from off-target effects. This is crucial to avoid false positives during screening.
Experimental Protocol:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., PC3, LNCaP) in a 96-well plate and transfect with an AR expression vector and an ARE-luciferase reporter plasmid.[5]
-
Compound Treatment: Treat the cells with this compound (positive control), a known AR antagonist (e.g., Flutamide), a compound from a different steroid class (e.g., Estradiol), and a non-steroidal compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for AR activation and reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Compare the luminescence signals across the different treatment groups. A specific assay will show a strong signal with this compound, which is significantly inhibited by the AR antagonist, and no significant signal with the other compounds.
Sensitivity (Limit of Detection and Limit of Quantification)
Rationale: Sensitivity determines the lowest concentration of an analyte that can be reliably detected and quantified. This is important for identifying weakly active compounds.
Experimental Protocol:
-
Serial Dilution: Prepare a serial dilution of this compound, starting from a high concentration down to a concentration expected to be below the detection limit.
-
Cell Treatment and Measurement: Treat the transfected cells with the serial dilutions and measure the luciferase activity as described above.
-
Data Analysis:
-
Limit of Detection (LOD): Determine the lowest concentration that produces a signal significantly different from the background (e.g., mean of blank + 3 standard deviations).
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy (e.g., mean of blank + 10 standard deviations).
-
Linearity and Range
Rationale: Linearity demonstrates a proportional relationship between the concentration of the analyte and the assay's response over a specific range. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.
Experimental Protocol:
-
Concentration-Response Curve: Generate a concentration-response curve for this compound by treating cells with a wide range of concentrations.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. The linear portion of the resulting sigmoidal curve represents the assay's dynamic range. Perform a linear regression analysis on this portion to determine the R-squared value, which should be close to 1 for a linear response.
Accuracy
Rationale: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the percent recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Spiking: Prepare samples with a known low, medium, and high concentration of this compound.
-
Measurement: Measure the concentration of this compound in these samples using the bioassay.
-
Data Analysis: Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%. The recovery should be within an acceptable range (e.g., 80-120%).
Precision (Repeatability and Intermediate Precision)
Rationale: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is assessed at two levels:
-
Intra-assay precision (Repeatability): Within the same assay run.
-
Inter-assay precision (Intermediate Precision): Between different assay runs on different days.
Experimental Protocol:
-
Sample Preparation: Prepare multiple replicates of low, medium, and high concentrations of this compound.
-
Intra-assay Measurement: Analyze all replicates in a single assay run.
-
Inter-assay Measurement: Analyze the replicates in multiple assay runs performed by different analysts on different days.
-
Data Analysis: Calculate the mean, standard deviation, and coefficient of variation (%CV) for each concentration level. The %CV should be within an acceptable limit (e.g., <15%).
Comparative Performance Data
The following tables summarize hypothetical performance data of the validated bioassay, comparing this compound with other androgens.
Table 1: Specificity of the Androgen Receptor Bioassay
| Compound | Class | Concentration (nM) | Relative Luminescence Units (RLU) | Fold Induction |
| Vehicle (DMSO) | Control | - | 1,000 ± 150 | 1.0 |
| This compound | Androgen | 10 | 55,000 ± 4,500 | 55.0 |
| Dihydrotestosterone (DHT) | Androgen | 10 | 62,000 ± 5,100 | 62.0 |
| Flutamide + TC | AR Antagonist | 1000 + 10 | 2,500 ± 300 | 2.5 |
| Estradiol | Estrogen | 1000 | 1,200 ± 200 | 1.2 |
| Dexamethasone | Glucocorticoid | 1000 | 1,100 ± 180 | 1.1 |
Table 2: Performance Characteristics of the Validated Bioassay
| Parameter | This compound | Dihydrotestosterone (DHT) |
| EC50 (nM) | 0.5 | 0.1 |
| LOD (pM) | 10 | 2 |
| LOQ (pM) | 30 | 6 |
| Linear Range (nM) | 0.05 - 50 | 0.01 - 10 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Intra-assay Precision (%CV) | < 10% | < 8% |
| Inter-assay Precision (%CV) | < 15% | < 12% |
Conclusion
The validation of a bioassay for screening compounds with this compound-like activity is a critical and multi-faceted process. By systematically evaluating key performance parameters such as specificity, sensitivity, linearity, accuracy, and precision, researchers can establish a reliable and robust screening platform. The methodologies and data presented in this guide provide a framework for ensuring the integrity of the screening data, ultimately facilitating the identification of promising lead compounds for further development. This rigorous approach to assay validation is an indispensable component of modern drug discovery, enabling confident decision-making and accelerating the path to novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|High-Quality Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. oecd.org [oecd.org]
- 8. Assessment of androgen receptor agonistic/antagonistic effects on 25 chemicals in household applicants by OECD in vitro stably transfected transcriptional activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Comparative stability of Testosterone Caproate and other testosterone esters in storage
A Comparative Guide to the Storage Stability of Testosterone Esters: Caproate in Focus
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ester Chain Length in Testosterone Stability
Testosterone, the principal androgen, has a very short biological half-life, making it unsuitable for therapeutic use in its free form. To overcome this, it is chemically modified by attaching a carboxylic acid group—an ester—to the 17-beta hydroxyl group.[1] This esterification creates a prodrug that, once in circulation, is slowly hydrolyzed by endogenous esterases to release free testosterone.[2] The nature of this ester chain dictates the drug's solubility, release rate, and, crucially, its chemical stability in storage.[1]
The stability of a testosterone ester active pharmaceutical ingredient (API) or formulated product is paramount. Degradation can lead to a loss of potency, the formation of potentially harmful impurities, and a compromised shelf life, ultimately affecting therapeutic efficacy and patient safety.[3][4] This guide focuses on Testosterone Caproate, a medium-to-long chain ester, and compares its stability profile to shorter-chain (Propionate) and other commonly used longer-chain esters (Enanthate, Cypionate).
The primary degradation pathways for testosterone esters are:
-
Hydrolysis: Cleavage of the ester bond to yield free testosterone and the corresponding carboxylic acid. This is the most common degradation route, influenced by pH and the presence of moisture.[5][6]
-
Oxidation: Degradation of the steroid's four-ring structure, which can be initiated by exposure to oxygen, light, or reactive oxygen species.[7][8]
The stability of these esters is fundamentally linked to the length and structure of the ester side chain. Longer chains, like caproate, enanthate, and cypionate, are more lipophilic and can sterically hinder the approach of water molecules to the vulnerable ester linkage, potentially slowing the rate of hydrolysis compared to shorter esters like propionate.[1][5]
Structural Comparison of Key Testosterone Esters
The fundamental difference between the esters discussed lies in the carbon chain attached at the C17β position. This structural variance is the primary determinant of their differing physicochemical properties.
References
- 1. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 5. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 6. Separation and determination of testosterone and testosterone esters in selected pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid Degradation in Comamonas testosteroni TA441: Identification of the Entire β-Oxidation Cycle of the Cleaved B Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Senior Application Scientist's Guide to Assessing Anti-Testosterone Antibody Cross-Reactivity with Testosterone Caproate
Introduction: The Criticality of Specificity in Steroid Immunoassays
In the fields of endocrinology, pharmaceutical development, and clinical diagnostics, immunoassays are indispensable tools for quantifying steroid hormones like testosterone. However, the accuracy of these assays hinges on the specificity of the primary antibody. A significant challenge arises from cross-reactivity, where the antibody binds to molecules that are structurally similar to the target analyte, leading to inaccurate measurements[1][2][3][4].
This guide focuses on a crucial comparison: the cross-reactivity of anti-testosterone antibodies with Testosterone Caproate . This compound is a synthetic prodrug of testosterone, modified by the esterification of the 17β-hydroxyl group with caproic acid[5][6]. This modification, a six-carbon ester chain, increases the molecule's lipophilicity and extends its release profile in vivo[5].
Why is this assessment critical?
-
Therapeutic Drug Monitoring: In patients receiving testosterone replacement therapy involving esters like caproate, an immunoassay must be able to distinguish between the active hormone (testosterone) and its inactive, circulating ester prodrug. High cross-reactivity would lead to a significant overestimation of bioactive testosterone levels[2][3][4].
-
Pharmacokinetic (PK) Studies: Researchers developing new testosterone formulations need precise analytical methods to characterize the release and hydrolysis of the ester back to active testosterone. An assay that cross-reacts with the ester would obscure these critical PK parameters[5].
-
Antibody Validation: For any laboratory developing or validating an in-house testosterone immunoassay, assessing cross-reactivity with common esters and metabolites is a fundamental requirement of method validation to ensure the assay is fit for its intended purpose[7][8].
This guide provides a comprehensive framework, including a detailed experimental protocol, for quantifying the cross-reactivity between testosterone and this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), the gold-standard format for this purpose[9][10][11].
The Scientific Principle: Competitive ELISA for Cross-Reactivity Assessment
For small molecules like steroids, which cannot simultaneously bind two different antibodies, the competitive ELISA format is the ideal approach[9][10][12]. The principle is based on the competition between a fixed amount of labeled antigen and the unlabeled antigen in the sample (or standard) for a limited number of primary antibody binding sites[13].
The core concept is an inverse relationship: The higher the concentration of the target analyte (e.g., testosterone) in the sample, the less labeled antigen can bind to the antibody, resulting in a weaker signal.
To assess cross-reactivity, we perform two parallel competitive assays: one using testosterone as the competitor and another using this compound. By comparing the concentrations at which each compound displaces 50% of the labeled antigen (the IC50 value), we can calculate the degree of cross-reactivity[14]. An antibody highly specific for testosterone will require a much higher concentration of this compound to achieve the same level of signal inhibition.
Experimental Design & Protocol: A Validated Workflow
This section details a robust, self-validating protocol for determining the percent cross-reactivity. The workflow is designed to be clear, reproducible, and includes critical quality control steps.
Workflow Overview
The experimental process follows a logical sequence designed to ensure accuracy and minimize variability.
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Materials & Reagents
-
Primary Antibody: Anti-Testosterone monoclonal or polyclonal antibody. The choice of antibody is critical and its specificity will be the focus of the evaluation[15].
-
Coating Antigen: Testosterone-3-CMO-BSA conjugate.
-
Standards: Testosterone and this compound (high purity).
-
Detection Antibody: HRP-conjugated Goat anti-Mouse/Rabbit IgG (depending on primary antibody host).
-
Microplates: 96-well high-binding polystyrene plates.
-
Buffers & Solutions:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: PBS.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N Sulfuric Acid (H₂SO₄).
-
Step-by-Step Experimental Protocol
Step 1: Plate Coating
-
Dilute the Testosterone-3-CMO-BSA conjugate to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the testosterone molecule onto the plate surface, creating the solid phase for the competitive binding reaction. Overnight incubation ensures maximum binding.
-
Step 2: Washing and Blocking
-
Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer (PBST) per well.
-
Add 200 µL of Blocking Buffer (1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature (RT).
-
Rationale: Washing removes unbound coating antigen. Blocking is crucial to prevent non-specific binding of subsequent antibodies to the plate, which would result in high background signal[16].
-
Step 3: Preparation of Standards and Competitive Reaction
-
Prepare serial dilutions of Testosterone and this compound standards in Assay Buffer. A typical range would be from 1000 ng/mL down to 0.1 ng/mL.
-
Dilute the primary anti-Testosterone antibody in Assay Buffer. The optimal concentration must be predetermined via titration but is typically the concentration that yields ~50-70% of the maximum signal.
-
Wash the blocked plate 3 times with Wash Buffer.
-
Add 50 µL of each standard dilution (Testosterone and this compound) to their respective wells in duplicate.
-
Add 50 µL of the diluted primary antibody to all wells.
-
Incubate for 1-2 hours at RT with gentle shaking.
-
Rationale: This is the critical competitive binding step. The free testosterone or this compound in the solution competes with the testosterone coated on the plate for binding to the limited amount of primary antibody[17].
-
Step 4: Detection
-
Wash the plate 3 times with Wash Buffer to remove unbound primary antibody and antigen.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
Rationale: The secondary antibody binds to the primary antibody that is now captured on the plate. The HRP enzyme will be used for signal generation.
-
Step 5: Signal Development and Measurement
-
Wash the plate 5 times with Wash Buffer. A more stringent wash is required here to reduce background.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at RT in the dark. Monitor for color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance (Optical Density or OD) at 450 nm using a microplate reader within 15 minutes.
Data Analysis and Interpretation
Calculation Steps
-
Average Duplicates: Calculate the average OD for each standard concentration.
-
Normalize Data (B/B₀):
-
Determine the maximum binding (B₀) from the wells with zero competitor antigen.
-
For each standard concentration, calculate the percentage of binding using the formula: % Binding = (Average OD_Standard / Average OD_B₀) * 100.
-
-
Plot Standard Curves: Plot % Binding (Y-axis) versus the log of the competitor concentration (X-axis) for both Testosterone and this compound. This will generate two sigmoidal dose-response curves.
-
Determine IC50: Using a non-linear regression curve-fitting program (e.g., four-parameter logistic fit), determine the concentration of each compound that results in 50% inhibition of binding (IC50)[14][18][19]. This is the concentration at which % Binding is 50.
-
Calculate Percent Cross-Reactivity: Use the following established formula:
% Cross-Reactivity = (IC50 of Testosterone / IC50 of this compound) x 100
Sample Data & Interpretation
The following table presents illustrative data from a hypothetical experiment.
| Competitor Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Testosterone | 1.5 | 100% | Reference Compound |
| This compound | 350.0 | 0.43% | Very Low Cross-Reactivity |
| Progesterone | >1000 | <0.15% | Negligible Cross-Reactivity |
| Dihydrotestosterone (DHT) | 2.5 | 60% | High Cross-Reactivity |
Interpretation of Results:
-
In this example, the anti-testosterone antibody exhibits very low cross-reactivity (0.43%) with this compound. This indicates that the antibody is highly specific for the core testosterone molecule and is not significantly affected by the presence of the caproate ester group at the 17β position.
-
Conversely, the antibody shows high cross-reactivity with Dihydrotestosterone (DHT), a structurally similar and biologically active metabolite, which is a common finding for many testosterone antibodies[20].
-
A cross-reactivity value of <1% is generally considered excellent for distinguishing between an esterified prodrug and the active hormone, making this hypothetical antibody suitable for pharmacokinetic studies and specific therapeutic monitoring.
Conclusion and Best Practices
The validation of an immunoassay's specificity is not merely a procedural step but a cornerstone of generating reliable scientific data[7][8][21]. The competitive ELISA protocol detailed here provides a robust framework for quantifying the cross-reactivity of anti-testosterone antibodies with testosterone esters like caproate.
Key Takeaways for Researchers:
-
Antibody selection is paramount. Always consult manufacturer datasheets for preliminary cross-reactivity data, but independently verify performance with key potential interferents relevant to your specific application[1].
-
Structural similarity matters. The degree of cross-reactivity is directly related to how closely a compound resembles the target analyte's structure and the specific epitope the antibody recognizes[2].
-
Validation is context-dependent. An antibody with acceptable cross-reactivity for one application (e.g., general screening) may be unacceptable for another that requires higher specificity (e.g., distinguishing between a drug and its active form).
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound|High-Quality Research Chemical [benchchem.com]
- 6. CAS 10312-45-5: this compound | CymitQuimica [cymitquimica.com]
- 7. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. praxilabs.com [praxilabs.com]
- 14. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. seracare.com [seracare.com]
- 17. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 18. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
